molecular formula AlClHO+ B14145318 Aluminum;chloride;hydroxide

Aluminum;chloride;hydroxide

货号: B14145318
分子量: 79.44 g/mol
InChI 键: OEDSJEJJJKFPLD-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aluminum;chloride;hydroxide is a useful research compound. Its molecular formula is AlClHO+ and its molecular weight is 79.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

AlClHO+

分子量

79.44 g/mol

IUPAC 名称

aluminum;chloride;hydroxide

InChI

InChI=1S/Al.ClH.H2O/h;1H;1H2/q+3;;/p-2

InChI 键

OEDSJEJJJKFPLD-UHFFFAOYSA-L

规范 SMILES

[OH-].[Al+3].[Cl-]

产品来源

United States

Foundational & Exploratory

"physical and chemical properties of basic aluminum chlorides"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Basic Aluminum Chlorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic aluminum chlorides, commonly known as polyaluminum chlorides (PAC), are a complex group of inorganic polymers with significant applications across various scientific and industrial domains, including water purification, pharmaceuticals, and catalysis. Their efficacy is intrinsically linked to their diverse physical and chemical properties, which are dictated by their degree of polymerization and basicity. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of basic aluminum chlorides, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data in structured tables, details relevant experimental protocols for characterization, and visualizes complex mechanisms through signaling pathway diagrams.

Introduction

Basic aluminum chlorides are partially neutralized aluminum chloride solutions with the general formula Alₙ(OH)ₘCl₃ₙ₋ₘ.[1][2] Unlike simple aluminum chloride, which is a monomer, basic aluminum chlorides consist of a mixture of polymeric aluminum species.[3] The degree of neutralization is a critical parameter known as basicity, typically expressed as the molar ratio of hydroxyl groups to aluminum ions (OH/Al).[2] Basicity is a key factor influencing the distribution of different aluminum polymer species and, consequently, the material's overall properties and performance.[4]

These compounds are widely recognized for their role as coagulants in water treatment, where they excel at removing suspended particles and organic matter.[5] In the pharmaceutical industry, they are utilized as active ingredients in antiperspirants and as catalysts in various chemical syntheses.[6] This guide delves into the fundamental physical and chemical properties that underpin these applications.

Physical Properties

The physical properties of basic aluminum chlorides vary significantly with their chemical composition, particularly their basicity and concentration.

General Physical Characteristics

Basic aluminum chlorides can exist in both solid and liquid forms.[2]

  • Appearance : Solid forms are typically white to yellow powders or granules.[7] Liquid solutions are generally colorless to pale yellow and can range from clear to slightly cloudy.[2]

  • Odor : Generally odorless.

  • Solubility : They are soluble in water.[2] The dissolution of anhydrous aluminum chloride in water is a highly exothermic reaction and results in the formation of the hexahydrate.[7]

Quantitative Physical Data

The following tables summarize key quantitative physical properties of basic aluminum chlorides. It is important to note that these values can vary depending on the specific formulation and basicity of the product.

Table 1: General Physical Properties of Basic Aluminum Chlorides

PropertyValueConditions
Molecular Formula Alₙ(OH)ₘCl₃ₙ₋ₘGeneral Formula
Al₂Cl(OH)₅Example of a specific species
Molecular Weight 174.45 g/mol For Al₂Cl(OH)₅
133.34 g/mol For anhydrous AlCl₃[8]
Density (liquid) 1.1 to 1.40 g/cm³At 25°C[2]
Viscosity (liquid) 10 to 50 mPa·s (cp)At 25°C; can reach up to 10,000 mPa·s for special types[2]
pH (1% aqueous solution) 3.5 - 5.0

Table 2: Solubility of Aluminum Chloride (AlCl₃) in Water at Different Temperatures [9]

Temperature (°C)Solubility (g/L)
0439
10449
20458
30466
40473
60481
80486
100490

Note: The solubility of polyaluminum chloride is influenced by its basicity and the presence of other ions. Generally, solubility decreases with increasing basicity.[1]

Chemical Properties

The chemical behavior of basic aluminum chlorides is dominated by the hydrolysis and polymerization of aluminum ions in aqueous solutions.

Basicity

Basicity is the most critical chemical parameter of a polyaluminum chloride product.[10] It is defined as the molar ratio of hydroxyl groups to aluminum atoms and is often expressed as a percentage.[3]

Basicity (%) = (m/3n) x 100

Where 'm' is the number of hydroxyl groups and 'n' is the number of aluminum atoms in the general formula Alₙ(OH)ₘCl₃ₙ₋ₘ.

The basicity of commercial PAC products typically ranges from 40% to 90%.[4] Higher basicity indicates a higher degree of polymerization and a greater proportion of polymeric aluminum species.[4] The pH of a PAC solution generally increases with its basicity, although this relationship is also dependent on the concentration.[10]

Hydrolysis and Polymerization

When dissolved in water, aluminum chloride undergoes hydrolysis, a reaction that produces various monomeric and polymeric aluminum species. The specific species formed are highly dependent on the pH of the solution.

G cluster_hydrolysis Hydrolysis & Polymerization Pathway AlCl3 AlCl₃ Al_H2O [Al(H₂O)₆]³⁺ AlCl3->Al_H2O Dissolution in H₂O Monomers Monomeric Species [Al(OH)(H₂O)₅]²⁺ [Al(OH)₂(H₂O)₄]⁺ Al_H2O->Monomers Increasing pH (Hydrolysis) Dimers Dimeric Species [Al₂(OH)₂(H₂O)₈]⁴⁺ Monomers->Dimers Polymerization Polymers Polymeric Species (e.g., Al₁₃) Dimers->Polymers Further Polymerization Precipitate Al(OH)₃ (s) Precipitate Polymers->Precipitate High pH

Figure 1. Hydrolysis and Polymerization Pathway of Aluminum Chloride.
Coagulation and Flocculation Mechanism

The primary application of basic aluminum chlorides in water treatment is as a coagulant and flocculant. The mechanism involves two main processes:

  • Charge Neutralization : The positively charged polymeric aluminum species adsorb onto the surface of negatively charged colloidal particles (e.g., clays, organic matter) in the water. This neutralizes the surface charge, reducing the electrostatic repulsion between particles and allowing them to aggregate.

  • Sweep Flocculation : At higher dosages, the aluminum species precipitate as amorphous aluminum hydroxide (B78521) [Al(OH)₃]. These precipitates form a gelatinous floc that physically entraps and sweeps suspended particles out of the solution as it settles.[11]

G cluster_coagulation Coagulation & Flocculation Mechanism cluster_charge_neutralization Charge Neutralization cluster_sweep_flocculation Sweep Flocculation PAC PAC Addition Adsorption Adsorption of Polymeric Al Species PAC->Adsorption Precipitation Al(OH)₃ Precipitation PAC->Precipitation Colloids Negatively Charged Colloidal Particles Colloids->Adsorption Enmeshment Particle Enmeshment Colloids->Enmeshment Destabilization Charge Destabilization Adsorption->Destabilization Microflocs Microfloc Formation Destabilization->Microflocs Macroflocs Macrofloc Formation Microflocs->Macroflocs Precipitation->Enmeshment Enmeshment->Macroflocs Settling Sedimentation Macroflocs->Settling

Figure 2. Coagulation and Flocculation Workflow.

Experimental Protocols for Characterization

Accurate characterization of basic aluminum chlorides is crucial for understanding their properties and predicting their performance. The following sections provide detailed methodologies for key analytical techniques.

Determination of Basicity

Principle: The basicity is determined by titrating the PAC solution with a strong acid to neutralize the hydroxyl groups.

Procedure:

  • Accurately weigh a sample of the basic aluminum chloride solution.

  • Dilute the sample with deionized water.

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) until the endpoint is reached (color change of the indicator).

  • The basicity is calculated based on the volume of acid consumed.

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 27Al NMR is a powerful technique for identifying and quantifying the different aluminum species present in a PAC solution, particularly the highly effective Keggin-type Al₁₃ polycation.[8]

Sample Preparation: [12]

  • Prepare a stock solution of AlCl₃ with a predetermined aluminum concentration.

  • Add the AlCl₃ solution to a three-necked glass reactor equipped with a stirrer and condenser, and heat to 80°C.

  • Slowly pump a NaOH solution of a predetermined concentration into the reactor under rapid stirring until the desired basicity is reached.

  • Continue heating and stirring for a short period after the addition of NaOH is complete.

  • Age the prepared PAC sample at room temperature for several days before analysis.

NMR Acquisition (General Parameters):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Probe: A broadband probe suitable for 27Al observation.

  • Pulse Sequence: A simple one-pulse experiment is typically sufficient.

  • Reference: An external reference of aqueous Al(NO₃)₃ or AlCl₃ solution is used.

  • Acquisition Parameters:

    • Spectral Width: Sufficient to cover the chemical shift range of all expected Al species (typically around 200 ppm).

    • Acquisition Time: ~0.1 s.

    • Relaxation Delay: 1-5 s, depending on the relaxation times of the aluminum species.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (can range from hundreds to thousands).

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Integrate the peaks corresponding to different aluminum species to determine their relative concentrations. The peak for the Al₁₃ species typically appears at around 62.5 ppm.

Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic volume. It can be used to determine the molecular weight distribution of the polymeric species in a PAC sample.

Experimental Workflow:

  • Sample Preparation:

    • Dissolve the solid PAC sample or dilute the liquid PAC solution in the mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a pump, injector, and detector (typically a refractive index detector).

    • Column: A size exclusion column with a pore size appropriate for the expected molecular weight range of the PAC polymers.

    • Mobile Phase: An aqueous buffer solution, often containing a salt (e.g., 0.1 M NaNO₃) to minimize ionic interactions with the column packing material. The pH of the mobile phase should be controlled.

    • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

  • Calibration:

    • Prepare a series of polymer standards of known molecular weights (e.g., polyethylene (B3416737) glycols or dextrans).

    • Inject the standards and create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

  • Analysis:

    • Inject the prepared PAC sample.

    • Determine the molecular weight distribution of the sample by comparing its elution profile to the calibration curve.

G cluster_sec Size Exclusion Chromatography Workflow cluster_instrumentation Instrumentation SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection Column SEC Column Separation (Based on Size) Detector Detector Column->Detector Detection Detection (Refractive Index) DataAnalysis Data Analysis (Molecular Weight Distribution) Pump HPLC Pump Injector Injector Pump->Injector Injector->Column Detector->DataAnalysis

Figure 3. Size Exclusion Chromatography Experimental Workflow.

Applications in Drug Development

The unique properties of basic aluminum chlorides make them valuable in several areas of drug development:

  • Antiperspirants: Aluminum chlorohydrate, a form of basic aluminum chloride, is a common active ingredient in antiperspirant formulations. It works by forming a temporary plug within the sweat duct, physically blocking the flow of sweat.

  • Adjuvants: Aluminum-containing compounds are widely used as adjuvants in vaccines to enhance the immune response. The particulate nature and surface chemistry of aluminum hydroxide, which is formed from the hydrolysis of basic aluminum chlorides, are crucial for its adjuvant activity.

  • Drug Delivery: The ability of aluminum-based materials to adsorb and interact with various molecules is being explored for the development of drug delivery systems.

  • Catalysis: In the synthesis of active pharmaceutical ingredients (APIs), aluminum chloride and its derivatives are used as Lewis acid catalysts in a variety of organic reactions.

Conclusion

Basic aluminum chlorides are a versatile class of inorganic polymers with a rich and complex chemistry. Their physical and chemical properties are intricately linked to their basicity and the resulting distribution of polymeric aluminum species. A thorough understanding of these properties, facilitated by appropriate analytical techniques, is essential for their effective application in research, particularly in the fields of materials science and drug development. This guide has provided a foundational overview of these properties, along with detailed experimental protocols and visualizations of key mechanisms, to aid scientists and researchers in their work with these important compounds.

References

An In-depth Technical Guide to the Hydrolysis of Aluminum Chloride Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploratory study on the hydrolysis of aluminum chloride hydroxide (B78521), a process of significant interest in various scientific fields, including water treatment, materials science, and pharmaceutical applications. This document details the complex speciation of aluminum during hydrolysis, the critical factors influencing these transformations, and the analytical methodologies employed for their characterization.

Introduction to Aluminum Chloride Hydroxide Hydrolysis

Aluminum chloride hydroxide, often in the form of polyaluminum chloride (PAC), is a partially neutralized aluminum salt that undergoes a complex series of hydrolysis and polymerization reactions when dissolved in water.[1] These reactions lead to the formation of a diverse range of aluminum species, from simple monomers to complex polymers and colloidal particles.[2] The distribution and characteristics of these species are paramount as they dictate the efficacy of aluminum-based products in their various applications. Understanding and controlling the hydrolysis process is therefore crucial for optimizing performance and ensuring desired outcomes.

The hydrolysis of the hexa-aqua aluminum ion, [Al(H₂O)₆]³⁺, is the fundamental first step.[3] This process involves the progressive replacement of coordinated water molecules with hydroxide ions, leading to the formation of various monomeric and polymeric species.[4] The degree of polymerization and the specific structures formed are highly dependent on factors such as pH, temperature, and the concentration of the aluminum solution.[5]

Aluminum Speciation during Hydrolysis

The hydrolysis of aluminum chloride hydroxide results in a dynamic equilibrium of various aluminum species, which are broadly categorized based on their reactivity and size. The Ferron assay is a widely used spectrophotometric method to operationally define these species into three main fractions: Ala, Alb, and Alc.[6][7]

  • Ala (Monomeric Aluminum): This fraction consists of monomeric and small dimeric aluminum species that react almost instantaneously with the Ferron reagent.[2]

  • Alb (Polymeric Aluminum): This fraction includes medium-sized polymeric aluminum species, such as the well-known Keggin-ion (Al₁₃), which react with the Ferron reagent at a moderate rate.[2][8]

  • Alc (Colloidal/Solid Aluminum): This fraction is composed of large, colloidal, or solid aluminum hydroxide precipitates that react very slowly or not at all with the Ferron reagent.[2]

The distribution of these species is critically influenced by the pH of the solution, as illustrated in the following table.

Data Presentation: Quantitative Distribution of Aluminum Species

Table 1: Estimated Distribution of Aluminum Species as a Function of pH

pHAla (%) (Monomeric)Alb (%) (Polymeric)Alc (%) (Colloidal)
4.085105
4.5603010
5.0305515
5.5156520
6.0105040
6.5<53065
7.0<51580

Note: The data in this table are estimations derived from graphical representations in the cited literature and are intended for illustrative purposes.[5][9][10]

Signaling Pathways and Logical Relationships

The hydrolysis of aluminum chloride hydroxide can be visualized as a progressive polymerization process influenced by increasing pH.

Hydrolysis_Pathway Ala Ala (Monomeric Species) [Al(H₂O)₆]³⁺, [Al(OH)(H₂O)₅]²⁺ Alb Alb (Polymeric Species) Al₁₃, Al₃₀ Ala->Alb Polymerization Alc Alc (Colloidal/Solid Species) Al(OH)₃(s) Alb->Alc Precipitation pH_increase Increasing pH

Caption: Hydrolysis pathway of aluminum chloride hydroxide.

Experimental Protocols

Accurate characterization of aluminum species is essential for understanding and controlling the hydrolysis process. The following sections detail the methodologies for key analytical techniques.

Ferron Assay for Aluminum Speciation

The Ferron (8-hydroxy-7-iodo-5-quinolinesulfonic acid) assay is a colorimetric method used to differentiate aluminum species based on their reaction kinetics.[6][7]

Methodology:

  • Reagent Preparation: Prepare a Ferron reagent solution containing Ferron, hydroxylamine (B1172632) hydrochloride, and a pH 5.0 acetate (B1210297) buffer.

  • Sample Preparation: Dilute the aluminum chloride hydroxide solution to a known concentration.

  • Reaction and Measurement:

    • Mix the sample with the Ferron reagent.

    • Measure the absorbance at 370 nm at specific time intervals (e.g., 1 minute, 30 minutes, 2 hours, 24 hours).

  • Data Analysis:

    • Ala: Calculated from the absorbance measurement taken immediately after mixing (e.g., within 1 minute).[2]

    • Alb: Determined by the change in absorbance between the initial measurement and a later time point (e.g., 2 hours).[2]

    • Alc: Calculated by subtracting the sum of Ala and Alb from the total aluminum concentration, which is determined after complete digestion of the sample.[2]

Ferron_Assay_Workflow start Start prep_reagent Prepare Ferron Reagent start->prep_reagent prep_sample Prepare Aluminum Sample start->prep_sample mix Mix Sample and Reagent prep_reagent->mix prep_sample->mix measure_abs Measure Absorbance at 370 nm (t = 1 min, 2 h, 24 h) mix->measure_abs calculate Calculate Ala, Alb, Alc measure_abs->calculate end End calculate->end

Caption: Experimental workflow for the Ferron assay.

²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR spectroscopy is a powerful tool for identifying and quantifying different aluminum species in solution based on their distinct chemical shifts.[3][4]

Methodology:

  • Sample Preparation: Prepare a series of aluminum chloride hydroxide solutions at different pH values in D₂O.

  • Instrumental Analysis:

    • Acquire ²⁷Al NMR spectra using a high-field NMR spectrometer.

    • Use a known concentration of an external standard (e.g., [Al(H₂O)₆]³⁺ in acidic solution) for quantification.

  • Data Analysis:

    • Identify the signals corresponding to different aluminum species based on their chemical shifts (see Table 2).

    • Integrate the peak areas to determine the relative concentrations of each species.

Table 2: Typical ²⁷Al NMR Chemical Shifts for Aluminum Species

Aluminum SpeciesChemical Shift (ppm)
[Al(H₂O)₆]³⁺ (monomer)0
[Al₂(OH)₂(H₂O)₈]⁴⁺ (dimer)~3-5
Al₁₃O₄(OH)₂₄(H₂O)₁₂⁷⁺ (Keggin-ion) - Central AlO₄~62.5
Al(OH)₄⁻ (aluminate)~80

Note: Chemical shifts can vary slightly depending on the specific solution conditions.[3][11]

Al27_NMR_Workflow start Start prep_samples Prepare Al solutions in D₂O at various pH start->prep_samples acquire_spectra Acquire ²⁷Al NMR Spectra prep_samples->acquire_spectra process_data Process Spectra (Referencing, Phasing, Baseline Correction) acquire_spectra->process_data identify_integrate Identify Species by Chemical Shift and Integrate Peaks process_data->identify_integrate quantify Quantify Species using External Standard identify_integrate->quantify end End quantify->end

Caption: Workflow for ²⁷Al NMR analysis of aluminum hydrolysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a sensitive technique for the identification of various aluminum oligomers and polymeric species in solution.[12][13]

Methodology:

  • Sample Preparation: Dilute the aluminum chloride hydroxide solution to a low concentration (e.g., in the µM to mM range) in a suitable solvent (e.g., water or methanol/water).[13][14] Adjust the pH as required.[13]

  • Instrumental Analysis:

    • Infuse the sample solution into the ESI-MS instrument.

    • Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas flow to achieve stable ion generation and minimize fragmentation.

  • Data Analysis:

    • Analyze the mass-to-charge (m/z) ratios in the resulting mass spectrum to identify the different aluminum-containing species.

    • The charge state of the ions can be determined from the isotopic distribution.

ESI_MS_Workflow start Start prep_sample Prepare Diluted Al Sample start->prep_sample infuse Infuse Sample into ESI-MS prep_sample->infuse optimize Optimize Instrument Parameters infuse->optimize acquire_spectrum Acquire Mass Spectrum optimize->acquire_spectrum analyze_spectrum Analyze m/z Ratios to Identify Species acquire_spectrum->analyze_spectrum end End analyze_spectrum->end

Caption: Workflow for ESI-MS analysis of aluminum species.

Potentiometric Titration

Potentiometric titration is used to study the hydrolysis and polymerization of aluminum ions by monitoring the pH change upon the addition of a base.[15][16]

Methodology:

  • Equipment Setup: Use a pH meter with a glass electrode and a reference electrode, connected to an automatic titrator.

  • Sample Preparation: Place a known volume and concentration of the aluminum chloride hydroxide solution in a beaker.

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) at a constant rate.

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The resulting titration curve will show inflection points that correspond to different stages of hydrolysis and polymerization.

    • The first and second derivatives of the titration curve can be used to accurately determine the equivalence points.

Conclusion

The hydrolysis of aluminum chloride hydroxide is a multifaceted process that results in a dynamic equilibrium of various aluminum species. The distribution of these species is highly dependent on the solution's pH. A thorough understanding and precise control of this process are critical for the effective application of aluminum-based compounds. The analytical techniques detailed in this guide—Ferron assay, ²⁷Al NMR, ESI-MS, and potentiometric titration—provide a powerful toolkit for researchers and scientists to characterize and quantify these species, thereby enabling the optimization of processes and the development of novel materials and drug formulations.

References

A Technical Guide to the Fundamental Chemistry of Basic Aluminum Chloride (Polyaluminum Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth examination of the fundamental chemistry of basic aluminum chloride, more commonly known as polyaluminum chloride (PAC). It is intended for researchers, scientists, and professionals in drug development and related fields. This document covers the core chemical principles, structure, synthesis, and mechanisms of action of PAC. Key physicochemical parameters such as basicity and aluminum content are detailed, alongside standardized experimental protocols for its characterization. The guide summarizes quantitative data in tabular form and employs visualizations to illustrate complex chemical pathways and processes, offering a comprehensive resource on this versatile inorganic polymer.

Introduction

Basic aluminum chloride, or polyaluminum chloride (PAC), represents a class of advanced inorganic polymer coagulants.[1][2] These compounds are complex, pre-hydrolyzed aluminum salts that exist as a spectrum of polymers rather than a single product. The general chemical formula for PAC is typically represented as [Aln(OH)mCl(3n-m)]x or [Al2(OH)nCl6-n]m , where 'n' and 'm' are variables that define the degree of polymerization and neutralization.[1][3][4][5][6]

PAC is widely utilized across various scientific and industrial domains due to its high efficiency and versatility. Its primary application is in water and wastewater treatment, where it functions as a coagulant to remove suspended solids, colloids, organic matter, and other impurities.[4][7][8] Additionally, it finds use in industrial processes such as paper manufacturing and, notably, in the pharmaceutical and cosmetic industries as an active ingredient in antiperspirants.[3][9]

Core Chemical Principles

The efficacy of PAC is rooted in its unique chemical structure and speciation in aqueous solutions. Understanding its core parameters is critical for its application.

Chemical Structure and Speciation

Unlike simple aluminum salts such as aluminum chloride or alum, PAC consists of a distribution of pre-polymerized aluminum species.[1] Upon dissolution in water, these species are more effective at charge neutralization and flocculation. The speciation of aluminum in PAC solutions can be categorized into three main fractions:

  • Monomeric Aluminum (Ala): Simple, non-polymerized aluminum ions, such as [Al(H₂O)₆]³⁺.

  • Polymeric Aluminum (Alb): A range of medium- to high-molecular-weight polynuclear aluminum complexes. This fraction is considered the most effective for coagulation.[10] The most significant and stable of these is the Keggin-type polycation, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (often abbreviated as Al₁₃), which possesses a high cationic charge and stable structure.[6][11][12]

  • Colloidal Aluminum (Alc): Aluminum hydroxide (B78521) precipitates, Al(OH)₃, which are essentially insoluble solids.[10]

The distribution among these species is heavily influenced by the synthesis process and a key parameter known as basicity.

Figure 1. Polyaluminum Chloride Speciation cluster_input General Formula cluster_params Key Parameter formula [Aln(OH)mCl(3n-m)]x basicity Basicity (B) B = (m/3n) * 100% Alb Alb (Polymeric) [Al₁₃O₄(OH)₂₄]⁷⁺ (Keggin Ion) Most effective species basicity->Alb Influences Distribution Ala Ala (Monomeric) [Al(H₂O)₆]³⁺ Alc Alc (Colloidal/Precipitate) Al(OH)₃(s) Figure 2. Generalized PAC Synthesis Workflow cluster_inputs Raw Materials al_source Aluminum Source (e.g., Al(OH)₃, Al metal) reactor Pressurized Reactor al_source->reactor acid Acid (e.g., HCl) acid->reactor conditions Controlled Conditions: - Temperature (80-150°C) - Pressure - Reactant Ratio reactor->conditions liquid_pac Liquid PAC Product reactor->liquid_pac Polymerization Reaction drying Optional Drying (Spray or Drum) liquid_pac->drying solid_pac Solid PAC Product (Powder/Granules) drying->solid_pac Figure 3. Coagulation-Flocculation Mechanism Pathway cluster_colloids Raw Water start PAC Addition to Water hydrolysis Hydrolysis & Release of Cationic Polynuclear Al Species (e.g., [Al₁₃]⁷⁺) start->hydrolysis destabilization Charge Neutralization (Destabilization) hydrolysis->destabilization colloids Negatively Charged Colloidal Particles (Stable Suspension) colloids->destabilization Interaction microfloc Microfloc Formation (Aggregation) destabilization->microfloc macrofloc Macrofloc Formation (Flocculation) microfloc->macrofloc end Sedimentation & Clarification macrofloc->end

References

Aluminum Chloride Hydroxide (CAS No. 12042-91-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum chloride hydroxide (B78521), registered under CAS number 12042-91-0 and commonly known as aluminum chlorohydrate (ACH), is a versatile inorganic polymer with significant applications across various scientific and industrial domains.[1] This technical guide provides a comprehensive overview of its core properties, synthesis, mechanisms of action, and key experimental protocols relevant to researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed methodologies, and visual representations of complex processes to facilitate a deeper understanding and application of this compound in research and development.

Chemical and Physical Properties

Aluminum chlorohydrate is a group of water-soluble, complex aluminum salts with the general formula AlnCl(3n-m)(OH)m.[1] The variation most commonly used in commercial applications is dialuminum chloride pentahydroxide, Al2Cl(OH)5.[1] It typically appears as a colorless to slightly yellow, odorless solid powder or solution.[2][3]

Table 1: Physicochemical Properties of Aluminum Chlorohydrate

PropertyValueReferences
CAS Number 12042-91-0[1]
Molecular Formula Al2Cl(OH)5 (common variant)[1]
Molecular Weight 174.45 g/mol (for Al2Cl(OH)5)[3]
Appearance Colorless to light yellow solid or solution[2]
Odor Odorless[2]
Solubility Soluble in water and alcohol[3]
pH (of solution) 3.5 - 4.5[4]
Specific Gravity (solution) 1.32 - 1.35 at 25°C[4]
Basicity 83 - 84%[4]
Aluminum Content 12.2 - 12.7% (23-24% as Al2O3)[4]

Synthesis and Characterization

The primary commercial synthesis of aluminum chlorohydrate involves the reaction of aluminum with hydrochloric acid.[1] To mitigate the explosion hazard from hydrogen gas evolution, an alternative and common industrial practice is the reaction of aluminum hydroxide with hydrochloric acid.[1]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a general method for the synthesis of aluminum chlorohydrate solution.

Materials:

  • Aluminum hydroxide (Al(OH)3) powder

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Reaction vessel with a stirrer and heating mantle

  • pH meter

Procedure:

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid to a stirred suspension of aluminum hydroxide in deionized water.

  • Heat the mixture to 100°C with continuous stirring.[1]

  • Monitor the reaction progress by measuring the pH and the concentration of dissolved aluminum.

  • The reaction is considered complete when the desired basicity and aluminum concentration are achieved. The final solution will have a pH between 3.5 and 4.5.[4]

  • For higher polymerization, the resulting aluminum chlorohydrate solution can be reacted with aluminum ingots at 100°C.[1] The ratio of aluminum to ACH and the reaction time will determine the final polymer form.[1]

Characterization Techniques

The polymeric nature of aluminum chlorohydrate necessitates a combination of analytical techniques for its structural elucidation.

Table 2: Key Characterization Techniques and Findings

TechniqueKey FindingsReferences
27Al NMR Spectroscopy Confirms the presence of a central tetrahedrally coordinated aluminum atom surrounded by 12 octahedrally coordinated aluminum atoms, characteristic of the Al13 Keggin ion structure.[1][5]
X-ray Crystallography/Diffraction Reveals the material is based on Al13 units with a Keggin ion structure.[1][1][5]
Gel Permeation Chromatography (GPC) Separates the poly-aluminum complexes based on their size, providing information on the polymer distribution.[1][6][1][6]

Mechanisms of Action

Aluminum chlorohydrate's utility in diverse applications stems from its unique chemical behavior in aqueous environments.

Antiperspirant Action

In antiperspirant formulations, aluminum chlorohydrate is a key active ingredient.[1] Its mechanism of action involves the formation of a temporary plug within the sweat duct, physically blocking the flow of sweat to the skin's surface.[7][8]

antiperspirant_mechanism ACH Aluminum Chlorohydrate (in formulation) Interaction Interaction with sweat components ACH->Interaction Sweat Sweat (in duct) Sweat->Interaction Hydrolysis Hydrolysis and Polymerization Interaction->Hydrolysis GelPlug Formation of insoluble gel plug Hydrolysis->GelPlug Blockage Physical Blockage of Sweat Duct GelPlug->Blockage

Figure 1. Mechanism of action of aluminum chlorohydrate as an antiperspirant.

Water Treatment: Coagulation and Flocculation

In water purification, aluminum chlorohydrate acts as a coagulant to remove dissolved organic matter and colloidal particles.[1] Its high positive charge neutralizes the negative charges of suspended materials, leading to their destabilization and aggregation into larger flocs that can be easily removed.[1][9][10]

water_treatment_mechanism cluster_coagulation Coagulation cluster_flocculation Flocculation ACH Aluminum Chlorohydrate (Positively charged) ChargeNeutralization Charge Neutralization ACH->ChargeNeutralization Contaminants Suspended Particles (Negatively charged) Contaminants->ChargeNeutralization Destabilized Destabilized Particles ChargeNeutralization->Destabilized FlocFormation Formation of Microflocs Destabilized->FlocFormation SweepFloc Sweep Flocculation (Entrapment of smaller particles) FlocFormation->SweepFloc LargeFlocs Large, Settleable Flocs SweepFloc->LargeFlocs

Figure 2. Coagulation and flocculation mechanism in water treatment.

Vaccine Adjuvant Activity

Aluminum salts, including aluminum chlorohydrate, are widely used as adjuvants in vaccines to enhance the immune response.[10][11][12] One of the key mechanisms involves the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in antigen-presenting cells.[9][10][11]

vaccine_adjuvant_pathway cluster_cell Antigen Presenting Cell (e.g., Macrophage) Alum Aluminum Salt Adjuvant (Phagocytosed) Lysosome Lysosome Alum->Lysosome LysosomalRupture Lysosomal Rupture Lysosome->LysosomalRupture NLRP3 NLRP3 Inflammasome Activation LysosomalRupture->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleavage IL1b Mature IL-1β (Secretion) ProIL1b->IL1b ImmuneResponse Enhanced Immune Response IL1b->ImmuneResponse

Figure 3. NLRP3 inflammasome activation pathway by aluminum adjuvants.

Key Experimental Protocols

In Vivo Antiperspirant Efficacy Assessment

The following protocol is adapted from clinical studies evaluating the efficacy of antiperspirants.[13][14]

Objective: To quantify the reduction in sweat production following the application of an aluminum chlorohydrate-containing antiperspirant.

Methodology:

  • Subject Recruitment: Enroll subjects with self-perceived excessive axillary sweating.

  • Study Design: A randomized, controlled, split-axilla study is often employed. One axilla is treated with the test product, and the other with a control.

  • Product Application: Subjects apply a standardized amount of the antiperspirant to the designated axilla daily for a specified period (e.g., two weeks).

  • Sweat Collection: Sweat is collected using pre-weighed absorbent pads placed in the axillae for a set duration under controlled temperature and humidity conditions.

  • Gravimetric Analysis: The pads are weighed after sweat collection to determine the amount of sweat produced.

  • Efficacy Calculation: The percentage reduction in sweat is calculated by comparing the sweat collected from the treated axilla to the control axilla.

antiperspirant_efficacy_workflow Start Subject Recruitment Randomization Randomization (Split-Axilla Design) Start->Randomization Application Product Application (Test vs. Control) Randomization->Application SweatCollection Sweat Collection (Gravimetric Pads) Application->SweatCollection Weighing Post-Collection Pad Weighing SweatCollection->Weighing Calculation Calculation of Sweat Reduction (%) Weighing->Calculation End Efficacy Assessment Calculation->End

Figure 4. Experimental workflow for in vivo antiperspirant efficacy testing.

In Vitro Dermal Absorption Study (Franz Diffusion Cell)

This protocol is based on studies assessing the percutaneous absorption of aluminum from cosmetic products.[6][15]

Objective: To determine the in vitro dermal absorption of aluminum chlorohydrate through human skin.

Apparatus: Franz diffusion cells.

Methodology:

  • Skin Preparation: Excised human skin is mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Product Application: A precise amount of the aluminum chlorohydrate-containing formulation is applied to the skin surface in the donor compartment.

  • Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) maintained at a physiological temperature (32-37°C) and continuously stirred.

  • Sampling: At predetermined time points (e.g., 6, 12, 24 hours), aliquots of the receptor fluid are collected for aluminum analysis.

  • Analysis: The concentration of aluminum in the receptor fluid is quantified using a sensitive analytical technique such as Zeeman Electrothermal Atomic Absorption Spectrophotometry (ZEAAS).[15]

  • Mass Balance: At the end of the experiment, the amount of aluminum remaining on the skin surface, within the skin layers (epidermis and dermis), and in the receptor fluid is determined to calculate the total absorption.

Safety and Toxicology

Aluminum chlorohydrate is considered safe for use in antiperspirants by regulatory agencies such as the U.S. Food and Drug Administration (FDA) at concentrations up to 25%.[1]

Table 3: Toxicological Data for Aluminum Chlorohydrate

EndpointValueSpeciesReference
Acute Oral Toxicity (LD50) > 2000 mg/kgRat[16]
Acute Dermal Toxicity (LD50) > 2000 mg/kgRat[17]
Dermal Absorption (in vivo) 0.012%Human[17]
Dermal Absorption (in vitro) ≤0.07%Human[15]
Skin Irritation Not classified as an irritant[17]
Skin Sensitization Not a sensitizerGuinea pig[14]

Concerns have been raised about a potential link between aluminum exposure from antiperspirants and Alzheimer's disease and breast cancer; however, studies have found only a negligible association, and there is no convincing evidence to support a causal link.[1] Dermal absorption of aluminum from antiperspirants is extremely low.[15][17]

Conclusion

Aluminum chloride hydroxide (CAS No. 12042-91-0) is a complex inorganic polymer with well-established applications in personal care products and water treatment, and it plays a crucial role as a vaccine adjuvant. Its efficacy is rooted in its unique polymeric structure, dominated by the Al13 Keggin ion, which dictates its mechanisms of action. This technical guide has provided a detailed overview of its properties, synthesis, mechanisms, and relevant experimental protocols to serve as a valuable resource for the scientific community. Further research into the precise nature of the polymeric species and their interactions at a molecular level will continue to expand the applications and optimize the performance of this important compound.

References

An In-Depth Technical Guide to the Structure of Polyaluminum Chloride: Aln(OH)mCl3n-m

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaluminum chloride (PAC) represents a class of complex inorganic polymers with the general formula Aln(OH)mCl3n-m . These compounds are pivotal in various scientific and industrial applications, including water purification, as an adjuvant in vaccines, and in antiperspirant formulations. A thorough understanding of the intricate structure of PAC and the distribution of its various aluminum species is critical for optimizing its performance and for the development of novel applications. This technical guide provides a comprehensive overview of the structure of PAC, methods for its characterization, and the relationship between its composition and properties.

Polyaluminum chlorides are characterized by their degree of polymerization 'n' and the extent of hydrolysis, which is often expressed as the basicity (B), or the molar ratio of OH to Al (m/n). The properties and efficacy of PAC are largely dictated by the relative abundance of different aluminum species: monomeric aluminum (Ala), polymeric aluminum (Alb), and colloidal or precipitated aluminum hydroxides (Alc). Among the polymeric species, the tridecameric aluminum polycation, [AlO4Al12(OH)24(H2O)12]7+ , commonly referred to as Al13, is of particular interest due to its high cationic charge and stability.[1]

Data Presentation: Quantitative Analysis of PAC Structure

The composition of polyaluminum chloride, specifically the distribution of different aluminum species, is highly dependent on its basicity. The following tables summarize the quantitative relationship between basicity and the relative percentages of monomeric (Ala), polymeric (Alb), and colloidal (Alc) aluminum species.

Basicity (B = OH/Al)% Ala (Monomeric)% Alb (Polymeric)% Alc (Colloidal)
1.0~40-50%~40-50%<10%
1.5~25-35%~55-65%<10%
2.0~15-25%~65-75%~5-15%
2.4<15%>80%<5%
2.5<10%~80-90%<10%

Table 1: Typical distribution of aluminum species in Polyaluminum Chloride (PAC) as a function of basicity (B). Data compiled from various sources.[2][3]

PropertyDescriptionTypical Values
General FormulaAln(OH)mCl3n-m
Basicity (B or r)Molar ratio of OH/Al0.5 - 2.5
Relative Basicity(OH/3Al) * 100%35% - 85%[4]
Al2O3 Content (liquid)6% - 24%
Specific Gravity (25°C)1.1 - 1.40 g/cm³
Viscosity (25°C)10 - 50 mPa·s

Table 2: General properties of Polyaluminum Chloride (PAC).[5]

Mandatory Visualization

Signaling Pathways and Structural Relationships

The formation of various polyaluminum chloride species is a complex hydrolysis and polymerization process. The following diagram illustrates the conceptual pathway from the hydrated aluminum ion to the formation of the key Al13 Keggin ion and larger polymers.

G cluster_hydrolysis Hydrolysis cluster_polymerization Polymerization Al(H2O)6^3+ Al(H2O)6^3+ Al(OH)(H2O)5^2+ Al(OH)(H2O)5^2+ Al(H2O)6^3+->Al(OH)(H2O)5^2+ - H+ Al(OH)2(H2O)4^+_dimer Al2(OH)2(H2O)8^4+ (Dimer) Al(OH)(H2O)5^2+->Al(OH)2(H2O)4^+_dimer - H+ Small Polymers Small Polymers Al(OH)2(H2O)4^+_dimer->Small Polymers + OH- Al13 Keggin Ion Al13O4(OH)24(H2O)12^7+ Small Polymers->Al13 Keggin Ion Aging/Heating Larger Polymers (Alc) Larger Polymers (Alc) Al13 Keggin Ion->Larger Polymers (Alc) Further Polymerization

Hydrolysis and Polymerization Pathway of Al³⁺

The Al13 cation possesses a well-defined Keggin structure, which is central to the high efficacy of many PAC formulations.

Simplified Representation of the Al13 Keggin Ion Structure
Experimental Workflows

The characterization of polyaluminum chloride involves a multi-faceted analytical approach to determine the distribution of aluminum species.

PAC_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation PAC_Sample PAC Sample Ferron_Assay Ferron Assay PAC_Sample->Ferron_Assay NMR 27Al NMR Spectroscopy PAC_Sample->NMR SEC Size Exclusion Chromatography PAC_Sample->SEC Ala % Ala (Monomeric) Ferron_Assay->Ala Alb % Alb (Polymeric, incl. Al13) Ferron_Assay->Alb Alc % Alc (Colloidal) Ferron_Assay->Alc Coordination Al Coordination Environment NMR->Coordination Size_Distribution Molecular Size Distribution SEC->Size_Distribution

Experimental Workflow for PAC Characterization

Experimental Protocols

Ferron Assay for Aluminum Speciation

The Ferron assay is a time-resolved colorimetric method used to differentiate aluminum species based on their reaction kinetics with the ferron reagent (8-hydroxy-7-iodo-5-quinolinesulfonic acid).[6]

Reagents:

  • Ferron Reagent: Prepare a solution of 8-hydroxy-7-iodo-5-quinolinesulfonic acid. The exact concentration may vary, but a typical preparation involves dissolving the ferron powder in water, often with the addition of a buffer and other reagents to stabilize the solution and control the pH.[1]

  • Acetate (B1210297) Buffer: To maintain the reaction pH, typically around 5.

  • Hydroxylamine Hydrochloride: To reduce any interfering iron species.

  • Standard Aluminum Solution: For calibration.

Procedure:

  • Sample Preparation: Dilute the PAC sample to a known concentration with deionized water.

  • Reaction:

    • To a specific volume of the diluted PAC sample, add the ferron reagent and acetate buffer.

    • The reaction is timed from the moment the ferron reagent is added.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically around 370 nm) at different time intervals.[7]

    • Ala (Monomeric Al): Measured within the first minute of the reaction.

    • Alb (Polymeric Al): Determined by the change in absorbance between 1 minute and 120 minutes.[8]

    • Alc (Colloidal Al): Calculated by subtracting the sum of Ala and Alb from the total aluminum concentration, which is determined after acid digestion of the sample.[1]

  • Calculation: The concentrations of Ala, Alb, and Alc are calculated based on a calibration curve generated using the standard aluminum solution.

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy

27Al NMR spectroscopy is a powerful technique for identifying the coordination environment of aluminum atoms in different species. The key application for PAC analysis is the identification of the tetrahedrally coordinated aluminum at the center of the Al13 Keggin ion, which gives a distinct chemical shift.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • The PAC sample is typically analyzed as a liquid.

  • A D2O lock is often used for field frequency stabilization.

  • An external reference, such as a solution of Al(H2O)6³⁺, is used to set the chemical shift to 0 ppm.[9]

NMR Parameters:

  • Nucleus: 27Al

  • Pulse Sequence: A simple one-pulse experiment is often sufficient.

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width is necessary to cover all possible aluminum species.

    • Relaxation Delay: A short relaxation delay is often used due to the fast relaxation of the quadrupolar 27Al nucleus.

    • Number of Scans: A large number of scans is typically required to obtain a good signal-to-noise ratio.

Data Analysis:

  • The 27Al NMR spectrum of PAC typically shows several peaks:

    • A sharp peak around 62.5-63 ppm is characteristic of the tetrahedrally coordinated aluminum in the Al13 Keggin ion.[10]

    • A broader peak around 0 ppm corresponds to monomeric, octahedrally coordinated aluminum.[11]

    • Other broad signals may be present, corresponding to other polymeric or oligomeric species.

  • The relative areas of these peaks can be used to estimate the relative abundance of the different aluminum species.

Size Exclusion Chromatography (SEC)

Size exclusion chromatography separates molecules based on their hydrodynamic volume. In the context of PAC, SEC is used to separate the different aluminum species (monomeric, oligomeric, and polymeric) based on their size.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system equipped with a pump, injector, column oven, and a detector.

  • Detector: A refractive index (RI) detector or a UV detector (if the species have UV absorbance or are derivatized). An inductively coupled plasma mass spectrometer (ICP-MS) can also be coupled to the HPLC for element-specific detection of aluminum.

Chromatographic Conditions:

  • Column: A column packed with a hydrophilic stationary phase with a pore size suitable for the separation of the expected range of polymer sizes.

  • Mobile Phase: An aqueous buffer, often containing a salt to minimize ionic interactions between the PAC species and the stationary phase. The pH of the mobile phase is also a critical parameter.[7]

  • Flow Rate: A constant, low flow rate is typically used to ensure good resolution.

  • Temperature: The column is often maintained at a constant temperature to ensure reproducible retention times.

Procedure:

  • Sample Preparation: The PAC sample is filtered through a syringe filter to remove any particulate matter.

  • Injection: A small volume of the prepared sample is injected onto the SEC column.

  • Elution and Detection: The different aluminum species are separated as they pass through the column and are detected as they elute. Larger molecules will elute first, followed by smaller molecules.

  • Data Analysis: The chromatogram shows a series of peaks, with each peak corresponding to a different size fraction of aluminum species. The retention times of the peaks can be compared to those of known molecular weight standards to estimate the size of the PAC species. The area under each peak is proportional to the concentration of that species.

Conclusion

The structure of polyaluminum chloride is a complex and fascinating area of inorganic chemistry with significant practical implications. The distribution of aluminum species, particularly the highly charged Al13 Keggin ion, is a key determinant of its performance. By employing a combination of analytical techniques such as the Ferron assay, 27Al NMR spectroscopy, and size exclusion chromatography, researchers can gain a detailed understanding of the composition of PAC. This knowledge is essential for the rational design and application of PAC in a wide range of fields, from environmental science to medicine. The experimental protocols and data presented in this guide provide a solid foundation for professionals seeking to work with and innovate using polyaluminum chloride.

References

Understanding the Basicity of Aluminum Chlorohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum chlorohydrate (ACH) is a complex inorganic polymer of aluminum with the general formula Al₂(OH)₅Cl · nH₂O. It is a key active ingredient in many pharmaceutical and personal care products, most notably as an antiperspirant, and is also widely used as a coagulant in water purification. The efficacy of ACH in these applications is intrinsically linked to its "basicity," a term that describes the degree of neutralization of the aluminum chloride from which it is derived. This guide provides an in-depth technical examination of the basicity of aluminum chlorohydrate, including its chemical nature, methods of characterization, and its functional implications.

The Concept of Basicity in Aluminum Chlorohydrate

Basicity in the context of aluminum chlorohydrate refers to the molar ratio of hydroxyl groups to aluminum atoms. It is a measure of the degree of polymerization of the aluminum ions in solution. A higher basicity indicates a higher degree of polymerization and a greater proportion of larger, more complex polycationic aluminum species.[1][2] The basicity is a critical parameter that influences the physicochemical properties and performance of the ACH.[3]

The United States Pharmacopeia (USP) defines aluminum chlorohydrate as a complex basic aluminum chloride that is polymeric and loosely hydrated, with an aluminum-to-chloride atomic ratio between 1.91:1 and 2.10:1.[4][5]

Speciation of Aluminum in Aluminum Chlorohydrate

The basicity of an ACH solution directly correlates with the distribution of different aluminum polycationic species. These species are often categorized based on their reaction kinetics with the chelating agent ferron (8-hydroxy-7-iodo-5-quinoline-sulfonic acid).[6] The three main fractions are:

  • Ala (monomeric and small oligomeric species): These are the most rapidly reacting species, typically including mononuclear aluminum ions like [Al(H₂O)₆]³⁺.

  • Alb (medium-sized polymeric species): These species react at an intermediate rate and are considered to be the most effective for many applications. The most prominent species in this fraction is the Keggin-ion, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (often abbreviated as Al₁₃).[6][7]

  • Alc (large polymeric or colloidal species): These are very large aluminum polymers or colloidal particles of aluminum hydroxide (B78521) that react very slowly or not at all with ferron.[8]

The relative abundance of these species is a direct function of the basicity of the ACH. Generally, as basicity increases, the proportion of Alb and Alc species increases, while the proportion of Ala decreases.

Quantitative Distribution of Aluminum Species

The following table summarizes the typical distribution of aluminum species in polyaluminum chloride (PAC), a class of compounds to which ACH belongs, at varying basicity levels.

Basicity (%)Ala (%)Alb (%)Alc (%)Reference
4340-5030-4010-20[9]
74.1~25~60~15[10]
8410-2060-7010-20[9]

Note: The exact distribution can vary depending on the manufacturing process and aging of the solution.

Experimental Protocols for Characterizing Basicity and Speciation

Accurate characterization of ACH basicity and aluminum speciation is crucial for quality control and for understanding its mechanism of action. The following are key experimental protocols.

Potentiometric Titration for Basicity Determination

This is a standard method for determining the basicity of ACH. The USP provides a detailed protocol for this analysis.[4][11]

Principle: The basicity is determined by titrating the ACH solution with a standardized acid or base and monitoring the pH change. The equivalence points in the titration curve correspond to the neutralization of different aluminum species.

Detailed Methodology (based on USP):

  • Sample Preparation: Accurately weigh about 700 mg of Aluminum Chlorohydrate and dissolve it in 100 mL of water. Add 10 mL of diluted nitric acid with stirring.[5]

  • Titration: Titrate the solution with 0.1 N silver nitrate (B79036) VS using a glass silver-silver chloride electrode and a silver billet electrode system.[5]

  • Endpoint Detection: Determine the endpoint potentiometrically.[5]

  • Calculation of Chloride Content: Each mL of 0.1 N silver nitrate is equivalent to 3.545 mg of chloride (Cl).[5]

  • Determination of Aluminum Content: A separate complexometric back-titration is performed.

    • Accurately weigh about 200 mg of Aluminum Chlorohydrate, dissolve in 20 mL of water and 5 mL of hydrochloric acid, and boil.[5]

    • Add a known excess of 0.1 M Edetate disodium (B8443419) (EDTA) titrant and adjust the pH to 4.7 ± 0.1.[4][12]

    • Add acetic acid-ammonium acetate (B1210297) buffer, alcohol, and dithizone (B143531) indicator.[4][12]

    • Titrate the excess EDTA with 0.1 M zinc sulfate (B86663) VS until the color changes from green-violet to rose-pink.[4][12]

    • Each mL of 0.1 M Edetate disodium titrant consumed is equivalent to 2.698 mg of aluminum (Al).[4][12]

  • Calculation of Aluminum/Chloride Atomic Ratio and Basicity: The aluminum-to-chloride atomic ratio is calculated from the percentages of aluminum and chloride. This ratio is then used in a formula provided by the USP to calculate the percentage of anhydrous aluminum chlorohydrate, which is related to its basicity.[4][11][12]

Ferron Assay for Aluminum Speciation

The Ferron assay is a timed spectrophotometric method used to differentiate aluminum species based on their reaction rates with ferron.[7][8]

Principle: Monomeric aluminum (Ala) reacts almost instantaneously with ferron to form a colored complex. Polymeric aluminum (Alb) reacts more slowly, and colloidal aluminum (Alc) reacts very slowly or not at all. By measuring the absorbance of the Al-ferron complex at different time points, the concentration of each species can be determined.

Detailed Methodology:

  • Reagent Preparation: Prepare a buffered ferron solution (e.g., 8-hydroxy-7-iodo-5-quinolinesulfonic acid in an acetate buffer).

  • Reaction:

    • To a series of volumetric flasks, add a known volume of the ACH sample.

    • Add the ferron reagent and dilute to the mark with deionized water.

    • Mix rapidly and start a timer.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 370 nm) at various time intervals (e.g., 1 minute, 30 minutes, 2 hours, and 24 hours).

    • The absorbance at the earliest time point (e.g., 1 minute) corresponds to the concentration of Ala.

    • The increase in absorbance over a longer period (e.g., up to 2 hours) is used to calculate the concentration of Alb.

    • The non-reactive portion is considered Alc.[13]

  • Data Analysis: The concentrations of Ala, Alb, and Alc are calculated from the absorbance values using a calibration curve prepared with aluminum standards. A modified method using nonlinear least squares analysis of the kinetic data can provide a more precise determination of the different species.[7]

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy

27Al NMR is a powerful technique for identifying and quantifying the different aluminum species in ACH solutions.[14]

Principle: The 27Al nucleus has a nuclear spin of 5/2, making it NMR active. Different aluminum species have distinct chemical shifts in the 27Al NMR spectrum, allowing for their identification and quantification. The tetrahedrally coordinated aluminum at the center of the Al₁₃ Keggin ion gives a characteristic sharp resonance at around 62.5-63.5 ppm, which is a clear marker for this important polycation.[6][15] Octahedrally coordinated aluminum species appear in a different region of the spectrum.[16]

Detailed Methodology:

  • Sample Preparation: The ACH sample is typically dissolved in D₂O.

  • Instrumental Parameters:

    • A high-field NMR spectrometer is used.

    • The 27Al resonance frequency is observed (e.g., 156.4 MHz on a 14.1T magnet).[16]

    • A short pulse width (e.g., 1.0 µs) and a short relaxation delay (e.g., 0.5 s) are often used.[16]

    • A sufficient number of scans (e.g., 1280) are acquired to obtain a good signal-to-noise ratio.[16]

  • Data Analysis: The different aluminum species are identified by their chemical shifts. The relative concentrations of the species can be determined by integrating the areas of their respective peaks in the spectrum.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution. It can be used to characterize the molecular weight distribution of the aluminum polycations in ACH.

Principle: The ACH sample is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules can enter the pores and have a longer retention time.

Detailed Methodology:

  • Column and Mobile Phase Selection: An appropriate SEC column with a suitable pore size for the expected range of aluminum polycations is chosen. The mobile phase is typically an aqueous buffer.

  • Sample Preparation: The ACH sample is dissolved in the mobile phase and filtered to remove any particulate matter.[17]

  • Chromatographic Conditions: The sample is injected onto the column, and the mobile phase is pumped at a constant flow rate.

  • Detection: The eluting aluminum species are detected using a suitable detector, such as a refractive index (RI) detector or a UV detector after post-column derivatization.

  • Data Analysis: The chromatogram shows the distribution of aluminum species as a function of their elution time, which is correlated with their molecular size.

Functional Implications of Basicity

The basicity of aluminum chlorohydrate, and therefore its speciation, has a profound impact on its performance in its primary applications.

Antiperspirant Efficacy

In antiperspirants, ACH functions by forming a temporary plug in the sweat duct, which physically blocks the flow of sweat to the skin surface.[11] The predominant theory is that the aluminum polycations, particularly the larger Alb species like Al₁₃, interact with proteins in the sweat to form a gel-like precipitate that occludes the duct.[18][19]

Mechanism of Sweat Pore Plugging:

A recent study using a microfluidic device to mimic a sweat duct has elucidated a two-stage mechanism for plug formation:[18][20]

  • Nucleation: Aggregates of sweat proteins and aluminum polycations initially bind to the wall of the sweat duct, forming a tenuous membrane.[18]

  • Growth: This initial membrane then acts as a scaffold, collecting more proteins from the sweat flow and more aluminum polycations, leading to the growth and densification of the plug.[18]

Sweat_Pore_Plugging cluster_0 Sweat Duct cluster_1 Skin Surface Sweat_Flow Sweat Flow (contains proteins) Plug_Formation Plug Formation (Protein-ACH Aggregate) Sweat_Flow->Plug_Formation Protein Source Duct_Wall Duct Wall Plug_Formation->Sweat_Flow Blocks Flow ACH_Application ACH Application (Aln(OH)mCl(3n-m)) ACH_Application->Plug_Formation Diffusion & Interaction

Caption: Mechanism of sweat pore plugging by Aluminum Chlorohydrate.

Water Treatment Coagulation

In water treatment, ACH is a highly effective coagulant used to remove suspended solids, colloids, and dissolved organic matter.[1][2] Its high basicity and the presence of pre-polymerized aluminum species offer several advantages over traditional coagulants like alum (aluminum sulfate).

Coagulation and Flocculation Workflow:

  • Coagulation (Charge Neutralization): The highly positively charged aluminum polycations in ACH neutralize the negative surface charges of suspended particles, destabilizing them and allowing them to aggregate.[21]

  • Flocculation (Sweep Floc): The aluminum species hydrolyze to form insoluble aluminum hydroxide precipitates. These precipitates, known as "sweep flocs," enmesh the destabilized particles, forming larger, settleable agglomerates called flocs.[21]

  • Sedimentation/Filtration: The flocs are then removed from the water by sedimentation and/or filtration.

Water_Treatment_Workflow Raw_Water Raw Water (Negative Colloids) Coagulation Coagulation (Charge Neutralization) Raw_Water->Coagulation ACH_Dosing ACH Dosing (High Basicity) ACH_Dosing->Coagulation Flocculation Flocculation (Sweep Floc Formation) Coagulation->Flocculation Separation Sedimentation / Filtration Flocculation->Separation Treated_Water Treated Water Separation->Treated_Water

References

"overview of aluminum chloride hydroxide derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Aluminum Chloride Hydroxide (B78521) Derivatives

Introduction

Aluminum chloride hydroxide and its derivatives are a group of complex inorganic salts with a wide range of industrial and pharmaceutical applications.[1] These compounds are polymeric, water-soluble aluminum complexes with the general formula AlₙCl(₃ₙ₋ₘ)(OH)ₘ.[1][2][3] They are broadly classified based on their degree of basification, which is the concentration of hydroxyl groups relative to aluminum ions.[4] This ratio influences the polymer content and overall efficacy of the compound in its various applications.[4]

Key derivatives include Aluminum Chlorohydrate (ACH) and Polyaluminum Chloride (PAC).[1][5] ACH is commonly used in cosmetics as an active ingredient in antiperspirants, while PAC is extensively used as a coagulant in water purification.[1][3][5] Their high positive charge makes them effective at destabilizing and removing suspended materials.[1][5] This guide provides a comprehensive technical overview of these derivatives, focusing on their properties, synthesis, mechanisms of action, and experimental evaluation, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

Aluminum chloride hydroxide derivatives exist in various forms, from simple monomers to complex polymers. Their chemical and physical properties are largely determined by the ratio of aluminum, chloride, and hydroxide ions. The general formula can be expressed as [Al₂(OH)ₙCl₆₋ₙ]ₘ, where n ranges from 1 to 5 and m is less than or equal to 10.[1]

PropertyAluminum Chloride Hydroxide (AlCl₂(OH))Aluminum Chloride Hydroxide (Al₂Cl(OH)₅)Polyaluminum Chloride (PAC) / Aluminum Chlorohydrate (ACH)
Molecular Formula AlCl₂HO[6][7]Al₂Cl(OH)₅[8][9]AlₙCl(₃ₙ₋ₘ)(OH)ₘ[1]
Molecular Weight 114.89 g/mol [6][7]210.48 g/mol [10]Varies
CAS Number 14215-15-7[6][7]12042-91-0[8][9]1327-41-9[11]
Appearance Liquid[6]White or off-white solid; hygroscopic.[9][10]White/yellow solid or colorless/yellowish solution.[11][12]
Solubility in Water SolubleSoluble, can form a colloid.[9][10]Easily soluble.[12]
pH of Solution AcidicSlightly acidic (Typically 4 to 5).[12]Varies, but generally has minimal impact on treated water pH.[1][5]

Synthesis and Manufacturing

The industrial production of aluminum chloride hydroxide derivatives typically involves the reaction of an aluminum source with hydrochloric acid under controlled conditions.

Common Synthesis Methods
  • Aluminum Hydroxide Method : This is the most common industrial practice, reacting aluminum hydroxide with hydrochloric acid.[1] This method is favored because it avoids the explosion hazard associated with hydrogen gas production that occurs when using metallic aluminum.[1] The purity of the aluminum hydroxide is high, resulting in a low content of heavy metals and other toxic substances in the final product.[11]

  • Metallic Aluminum Method : This process uses waste materials from aluminum processing, such as aluminum dust, ash, and slag, which are reacted with hydrochloric acid.[11] The reaction can be categorized into acid, alkali, or neutralization processes.[11]

  • Boiling Pyrolysis Method : Aluminum ash is placed in a reactor with water, and hydrochloric acid is slowly added while stirring. The mixture undergoes condensation and polymerization until the pH reaches 4.2 to 4.5. The resulting liquid product is then processed through sedimentation, dilution, filtering, and drying to obtain the solid form.[1]

General Experimental Protocol for Synthesis

The following protocol outlines a general laboratory-scale synthesis based on the reaction of aluminum hydroxide and hydrochloric acid.

Materials:

  • Aluminum hydroxide (Al(OH)₃) powder

  • Hydrochloric acid (HCl), 36% by weight

  • Deionized water

  • Glass reactor with a reflux condenser and agitator

Procedure:

  • Introduce a calculated amount of hydrochloric acid and deionized water into the glass reactor.

  • While agitating, slowly add aluminum hydroxide powder to the acid solution. The reaction is weakly exothermic.[13]

  • Heat the mixture slowly to a temperature between 80°C and 120°C.[13]

  • Maintain the reaction at this temperature for a specified period (e.g., several hours) to allow for aging and polymerization, until the desired basicity is achieved.[14] The progress can be monitored by taking samples and testing their ability to dissolve into a clear solution in water.[13]

  • Allow the reaction mixture to cool and settle.

  • Filter the resulting solution to remove any unreacted solids.

  • The liquid product can be concentrated by evaporation or dried (e.g., spray-dried) to obtain a solid polyaluminum chloride product.[1]

G cluster_input Raw Materials cluster_process Manufacturing Process cluster_output Final Products raw_al Aluminum Source (e.g., Al(OH)₃) reactor Reaction & Polymerization (Controlled Temp & pH) raw_al->reactor raw_hcl Hydrochloric Acid (HCl) raw_hcl->reactor separation Sedimentation & Filtration reactor->separation Aging product_liquid Liquid ACH / PAC separation->product_liquid product_solid Solid ACH / PAC (via Drying) product_liquid->product_solid Evaporation/ Spray Drying

Applications and Mechanisms of Action

Aluminum chloride hydroxide derivatives are utilized in several fields, most notably in personal care products, vaccines, and water treatment.

Antiperspirants

Aluminum Chlorohydrate (ACH) is a primary active ingredient in over-the-counter antiperspirant products, used in concentrations up to 25%.[1][2][3]

Quantitative Data on Antiperspirant Formulations [2]

Formulation TypeConcentration of 50% ACH SolutionEquivalent Aluminum Content
Aerosol 38%9.5%
Roll-On 14.5%3.61%
Stick 21%5.2%

Mechanism of Action: The antiperspirant effect is achieved through the physical obstruction of sweat ducts.[15] When applied to the skin, the aluminum salts react with mucopolysaccharides within the sweat duct.[16] This process involves the penetration of aluminum ions into the epithelial cells of the stratum corneum, causing an influx of water and subsequent cell swelling.[2] This swelling constricts the duct, forming a temporary plug that blocks the flow of sweat to the skin's surface.[2][15][17] Normal sweat gland function returns as the skin renews itself.[15]

G start ACH Applied to Skin penetrate Al³⁺ ions penetrate stratum corneum cells start->penetrate water Osmotic water influx into cells penetrate->water swell Epithelial cells swell water->swell plug Formation of a temporary gel-like plug swell->plug block Sweat duct is physically obstructed plug->block end Reduced Sweat Flow block->end

Vaccine Adjuvants

Aluminum compounds, particularly aluminum hydroxide and aluminum phosphate, are the most commonly used adjuvants in human vaccines.[18][19] They primarily enhance the immune response by stimulating a Th2-type immune response.[18][20]

Mechanism of Action: The adjuvant mechanism is multifactorial and not fully understood, but several key processes have been identified:[19][20]

  • Depot Effect : The adjuvant forms a "depot" at the injection site, adsorbing the antigen and releasing it slowly.[18][19] This prolongs the exposure of the antigen to antigen-presenting cells (APCs).[18]

  • APC Activation : Aluminum adjuvants are efficiently taken up by APCs, such as monocytes and dendritic cells.[21] This promotes the maturation of APCs and enhances their ability to present antigens.[21]

  • Inflammasome Activation : Aluminum adjuvants can activate the NLRP3 inflammasome, a component of the innate immune system, leading to the release of pro-inflammatory cytokines.[19]

  • Cytokine Production : Exposure to aluminum hydroxide stimulates monocytes to produce cytokines that activate T cells.[18] Activated Th2 cells then release Interleukin-4 (IL-4), which upregulates the expression of MHC class II and other costimulatory molecules on APCs, further enhancing the immune response.[18]

G cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response injection Vaccine Injection (Antigen + Al Adjuvant) depot Depot Formation (Slow Antigen Release) injection->depot apc Uptake by APCs (Monocytes, Dendritic Cells) depot->apc Antigen Presentation apc_activation APC Activation & Maturation apc->apc_activation cytokine Pro-inflammatory Cytokine Release apc_activation->cytokine tcell T-Cell Activation (Primarily Th2) apc_activation->tcell MHC-II Upregulation cytokine->tcell bcell B-Cell Stimulation & Antibody Production tcell->bcell memory Immune Memory bcell->memory

Water Treatment

Polyaluminum Chloride (PAC) is a highly efficient coagulant used in drinking water and wastewater treatment.[5][22][23] It offers several advantages over traditional coagulants like aluminum sulfate, including better performance across a wider range of pH and temperatures, quicker floc formation, and reduced sludge production.[4][5] PAC works by neutralizing the electrical charge of suspended particles, causing them to aggregate (flocculate) and settle, which allows for their easy removal through filtration.[4][24]

Toxicology and Safety

Aluminum chloride and its hydroxide derivatives are generally considered safe for their intended uses, though they are not without potential hazards, particularly in their anhydrous or concentrated forms.

Toxicological Profile Summary

EndpointObservationReference
Acute Oral Toxicity Low toxicity. Can cause burns to the mouth and digestive tract if ingested in concentrated form due to hydrolysis into HCl.[25][25]
Acute Dermal Toxicity Low toxicity. LD50 values for basic aluminum chloride and Al₂Cl(OH)₅ were >2000 mg/kg bw in rats.[26]
Acute Inhalation Toxicity Dust or vapor can cause severe damage to the respiratory tract.[25] No mortalities were reported in animal studies with various forms of aluminum.[26][27][25][26][27]
Skin/Eye Irritation Anhydrous aluminum chloride is strongly irritating and corrosive to skin and eyes due to its reaction with water to form hydrochloric acid.[25][25]
Systemic Toxicity (Repeated Dose) A 28-day oral study in rats identified the blood, liver, and thymus as target organs at high doses (900 mg/kg/day). The NOAEL was determined to be 300 mg/kg/day.[28]
Dermal Absorption (Antiperspirant) Absorption of aluminum from antiperspirants through the skin is minimal, estimated at about 0.012%.[2][2]
Experimental Protocol for Toxicity Assessment

The following is a summarized methodology for a repeated-dose oral toxicity study, based on published research.[28]

Objective: To determine the potential adverse effects and the No-Observed-Adverse-Effect Level (NOAEL) of a test substance (e.g., aluminum chloride) following repeated oral administration.

Experimental Design:

  • Test System: Sprague-Dawley rats (equal numbers of males and females).

  • Test Article: Aluminum chloride (AlCl₃).

  • Administration Route: Oral gavage.

  • Dosage Levels: Multiple dose groups (e.g., 0, 100, 300, and 900 mg/kg/day). The 0 mg/kg/day group serves as the control and receives the vehicle (e.g., water).

  • Duration: 28 consecutive days.

Methodology:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the study begins.

  • Dosing: The test article is administered once daily at the specified dose levels.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity, such as changes in behavior, appearance, and salivation.

  • Body Weight and Food Intake: Body weight and food consumption are measured weekly.

  • Clinical Pathology: At the end of the 28-day period, blood samples are collected for hematology and serum biochemistry analysis. Parameters include red and white blood cell counts, hemoglobin, liver enzymes, total protein, and triglycerides.

  • Necropsy and Histopathology: All animals are euthanized, and a full necropsy is performed. Organs (e.g., liver, kidneys, adrenal glands, thymus) are weighed. Tissues from all major organs are preserved, processed, and examined microscopically for pathological changes.

  • Data Analysis: Data are analyzed statistically to determine significant differences between treated groups and the control group. The NOAEL is established as the highest dose at which no statistically or biologically significant adverse effects are observed.

References

Data Presentation: Quantitative Analysis of Al Species Distribution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Characterization of Al13 Species in Polyaluminum Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize the Al13 species in polyaluminum chloride (PAC). The Al13 Keggin ion, formally [AlO4Al12(OH)24(H2O)12]7+, is a critical component in PAC that significantly influences its performance as a coagulant in water treatment and its potential applications in other fields, including drug development as a vaccine adjuvant. Accurate characterization and quantification of Al13 are crucial for optimizing PAC production and ensuring its efficacy and safety.

This guide details the most common analytical techniques employed for Al13 characterization: the Ferron assay, 27Al Nuclear Magnetic Resonance (NMR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). For each technique, a detailed experimental protocol is provided, along with a summary of quantitative data in structured tables and visualizations to illustrate key processes and workflows.

The relative distribution of different aluminum species in PAC is highly dependent on the preparation conditions, primarily the basicity (molar ratio of OH/Al), temperature, and aging time. The three main fractions of aluminum species are operationally defined by the Ferron assay as:

  • Ala: Monomeric aluminum species that react rapidly with the Ferron reagent.

  • Alb: Polymeric aluminum species, including the Al13 species, which exhibit an intermediate reaction rate with Ferron.

  • Alc: Colloidal or precipitated aluminum species that react very slowly or not at all with Ferron.

The following tables summarize the quantitative distribution of these species under various conditions, as reported in the literature.

Table 1: Influence of Basicity (B) on Al Species Distribution in PAC

Basicity (B = OH/Al)Ala (%)Alb (%)Alc (%)Reference
1.5355510[1]
1.8256510[2]
2.0187210[1]
2.212808[2]
2.48857[3]
2.57885[4]

Table 2: Influence of Aging Time on Al Species Distribution in PAC (B=2.2)

Aging Time (days)Ala (%)Alb (%)Alc (%)Reference
1157510[2]
712808[2]
3010828[5]
909838[5]

Table 3: Purity of Al13 Species Obtained by Different Purification Methods

Purification MethodAl13 Purity (%)Reference
Ethanol-acetone precipitation>95[6]
SO4(2-)/Ba2+ displacement>90[7]
Gel column chromatography~99[7]

Experimental Protocols

Ferron Assay for Aluminum Speciation

The Ferron assay is a timed spectrophotometric method that differentiates aluminum species based on their reaction kinetics with the chelating agent 8-hydroxy-7-iodo-5-quinoline-sulfonic acid (Ferron).

Methodology:

  • Reagent Preparation:

    • Ferron Reagent: Prepare a solution of 0.2% (w/v) Ferron in a buffered solution of acetic acid and sodium acetate (B1210297) to maintain a pH of 5.0.

    • Hydroxylamine (B1172632) Hydrochloride Solution: Prepare a 10% (w/v) solution to reduce any interfering iron species.

  • Sample Preparation:

    • Dilute the PAC sample with deionized water to a total aluminum concentration within the linear range of the spectrophotometer (typically 1-10 mg/L as Al).

  • Measurement Procedure:

    • To a 50 mL volumetric flask, add 5 mL of the diluted PAC sample, 2 mL of the hydroxylamine hydrochloride solution, and 5 mL of the Ferron reagent.

    • Immediately start a timer and thoroughly mix the solution.

    • Measure the absorbance of the solution at 370 nm at specific time intervals:

      • Ala (Monomeric Al): Measure the absorbance after 1 minute. This represents the rapidly reacting monomeric aluminum species.

      • Alb (Polymeric Al, including Al13): Continue to measure the absorbance periodically for up to 120 minutes. The increase in absorbance between 1 minute and 120 minutes corresponds to the polymeric aluminum species.

      • Alc (Colloidal Al): The fraction of aluminum that does not react within 120 minutes is considered colloidal or precipitated aluminum. The total aluminum concentration is determined after acid digestion of the sample. Alc is calculated by subtracting the sum of Ala and Alb from the total aluminum concentration.

  • Calculation:

    • A calibration curve is generated using standard aluminum solutions.

    • The concentrations of Ala and (Ala + Alb) are determined from the calibration curve based on the 1-minute and 120-minute absorbance readings, respectively.

    • The concentration of Alb is calculated by subtracting the Ala concentration from the (Ala + Alb) concentration.

    • The percentage of each species is then calculated relative to the total aluminum concentration.

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy

27Al NMR is a powerful technique for the direct identification and quantification of the Al13 species due to its unique chemical shift. The Al13 Keggin structure consists of a central tetrahedral AlO4 core surrounded by 12 octahedrally coordinated aluminum atoms. The central tetrahedral aluminum gives a distinct sharp resonance peak at approximately 63 ppm.

Methodology:

  • Sample Preparation:

    • A representative sample of the PAC solution is used.

    • For quantitative analysis, a known concentration of a suitable internal standard (e.g., Al(NO3)3 in D2O) is added.

    • The sample is typically prepared in a 5 mm NMR tube. D2O is often used as a solvent to provide a lock signal.

  • Instrumental Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution.

    • Probe: A broadband probe tuned to the 27Al frequency.

    • Pulse Sequence: A simple one-pulse experiment is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width: Sufficient to cover the expected chemical shift range for aluminum species (approximately -50 to 150 ppm).

      • Pulse Width: A short pulse angle (e.g., π/6) is often used to ensure uniform excitation across the broad spectral range.

      • Relaxation Delay: A sufficient delay (e.g., 1-5 seconds) should be allowed for the quadrupolar 27Al nucleus to relax between scans.

      • Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • The Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

    • The spectrum is phased and baseline corrected.

    • The peak corresponding to the central tetrahedral Al of the Al13 species is identified at ~63 ppm.

    • The relative concentration of Al13 is determined by integrating the area of the 63 ppm peak and comparing it to the total integrated area of all aluminum signals in the spectrum or to the integral of the internal standard.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the transfer of large, charged species from solution to the gas phase for mass analysis. It is a valuable tool for identifying the various aluminum oligomeric species present in PAC, including Al13.

Methodology:

  • Sample Preparation:

    • PAC solutions are typically diluted with a solvent mixture, often 50:50 water/methanol, to a low concentration (e.g., in the µM range) to prevent signal suppression and instrument contamination.[8]

  • Instrumental Parameters:

    • Mass Spectrometer: A time-of-flight (TOF) or quadrupole mass spectrometer equipped with an ESI source is commonly used.

    • Sample Infusion: The diluted sample is introduced into the ESI source at a constant flow rate using a syringe pump.

    • ESI Source Settings:

      • Capillary Voltage: Typically in the range of 3-5 kV.

      • Cone Voltage: This is a critical parameter that needs to be optimized. A lower cone voltage (e.g., <50 V) is generally preferred to minimize in-source fragmentation of the aluminum clusters.[1][9]

      • Desolvation Gas Flow and Temperature: These parameters are optimized to ensure efficient desolvation of the ions without causing thermal decomposition.

  • Data Acquisition and Interpretation:

    • Mass spectra are acquired in the positive ion mode over a relevant mass-to-charge (m/z) range.

    • The resulting spectra will show a distribution of peaks corresponding to different aluminum species with varying numbers of aluminum atoms, hydroxyl groups, water molecules, and charge states.

    • The Al13 species is identified by its characteristic m/z value, which will depend on its charge state (e.g., [Al13O4(OH)24(H2O)12]7+).

    • Quantitative analysis can be challenging due to differences in ionization efficiency among the various species. However, relative quantification can be achieved by comparing the intensities of the different peaks in the mass spectrum.[10][11]

Mandatory Visualizations

Formation Pathway of Al13 Species

The formation of the Al13 Keggin structure is a complex process involving the hydrolysis and polymerization of monomeric aluminum species. The following diagram illustrates a simplified pathway.

Al13_Formation_Pathway Al_monomer [Al(H2O)6]3+ Dimer [Al2(OH)2(H2O)8]4+ Al_monomer->Dimer Hydrolysis Trimer [Al3(OH)4(H2O)9]5+ Dimer->Trimer Polymerization Tetramer Planar Tetramer Trimer->Tetramer Al13 [AlO4Al12(OH)24(H2O)12]7+ (Al13 Keggin Ion) Tetramer->Al13 Rearrangement

Caption: Simplified formation pathway of the Al13 Keggin ion from monomeric aluminum.

Experimental Workflow for Al13 Characterization

The overall workflow for characterizing Al13 in a PAC sample involves several steps, from sample preparation to data analysis using the techniques described above.

Experimental_Workflow cluster_techniques Analytical Techniques PAC_Sample Polyaluminum Chloride (PAC) Sample Sample_Prep Sample Preparation (Dilution, pH adjustment) PAC_Sample->Sample_Prep Ferron Ferron Assay (Timed Spectrophotometry) Sample_Prep->Ferron NMR 27Al NMR Spectroscopy Sample_Prep->NMR MS ESI-MS Sample_Prep->MS Data_Analysis Data Analysis and Quantification Ferron->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Characterization Characterization of Al13 Species Data_Analysis->Characterization

Caption: General experimental workflow for the characterization of Al13 species in PAC.

Logical Relationship of Aluminum Species in PAC

The different aluminum species in PAC exist in a dynamic equilibrium, and their classification is based on their reactivity and structure.

Al_Species_Relationship cluster_fractions Ferron Assay Fractions PAC Polyaluminum Chloride Ala Ala (Monomers) PAC->Ala Alb Alb (Polymers) PAC->Alb Alc Alc (Colloids/Precipitates) PAC->Alc Al13 Al13 Keggin Ion Alb->Al13 contains

Caption: Logical relationship of aluminum species in PAC as classified by the Ferron assay.

References

Methodological & Application

Application Notes: Aluminum Chloride Hydroxide (Polyaluminum Chloride) as a Coagulant in Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aluminum chloride hydroxide, more commonly known as Polyaluminum Chloride (PAC), is a high-efficiency inorganic polymer coagulant extensively used in water and wastewater treatment.[1][2] It is a pre-hydrolyzed aluminum-based coagulant, meaning it consists of polynuclear aluminum cations with a high positive charge.[3][4] This structure gives PAC several advantages over traditional coagulants like aluminum sulfate (B86663) (alum), including higher efficiency at lower dosages, reduced sludge production, and effectiveness over a broader pH and temperature range.[5][6][7] PAC is employed to remove turbidity, suspended solids, color, organic matter, and certain microorganisms from water through coagulation and flocculation.[2][8] Its general chemical formula is often represented as [Al₂(OH)ₙCl₆₋ₙ]ₘ.[6][9]

Mechanism of Action

The coagulation process using PAC is a multi-step mechanism designed to destabilize and aggregate colloidal particles, which are typically negatively charged and remain suspended in water.[3][10] The primary mechanisms are charge neutralization and adsorption bridging.

  • Hydrolysis & Charge Neutralization : When added to water, PAC rapidly hydrolyzes to form a variety of highly positive polynuclear aluminum complexes.[3][9] These complexes neutralize the negative surface charges of suspended particles and colloids, reducing the electrostatic repulsion between them.[1][3]

  • Adsorption & Bridging : The large, polymeric PAC molecules can adsorb onto the surface of the destabilized particles. They physically bridge multiple particles together, initiating the formation of larger aggregates.[3]

  • Floc Formation & Sedimentation : Through the combined effects of charge neutralization and bridging, the small particles aggregate into larger, denser clumps known as "flocs".[1] These flocs are heavy enough to settle out of the water via gravity (sedimentation) or be removed by filtration, resulting in clarified water.[1][8]

cluster_0 A Addition of PAC [Al₂(OH)ₙCl₆₋ₙ]ₘ B Hydrolysis & Formation of Polynuclear Al Complexes A->B Rapid Mix C Charge Neutralization of Colloidal Particles B->C D Adsorption & Bridging C->D E Floc Formation (Microflocs → Macroflocs) D->E Slow Mix F Sedimentation & Filtration E->F G Clarified Water F->G

Figure 1: Coagulation mechanism of Polyaluminum Chloride (PAC).

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of PAC's performance and optimal operating conditions.

Table 1: Performance Comparison: Polyaluminum Chloride (PAC) vs. Aluminum Sulfate (Alum)

ParameterPolyaluminum Chloride (PAC)Aluminum Sulfate (Alum)Reference(s)
Typical Dosage 30-50% lower than alumHigher dosage required[6]
Effective pH Range Wide range (approx. 5.0 - 9.0)Narrower range (approx. 5.5 - 7.5)[3][11][12]
Sludge Production Lower volume, denser sludgeHigher volume[6][13]
Turbidity Removal 93.8% - 99.6%82.9% - 99.0%[10]
Alkalinity Consumption Lower consumptionHigher consumption[11][14]
Residual Aluminum Lower concentrations in treated waterHigher potential for residual aluminum[5][13]
Cost Higher upfront chemical costLower upfront chemical cost[13][14]

Table 2: Typical Operating Parameters and Performance for PAC

ParameterValue / RangeConditions / NotesReference(s)
Optimal Dosage 5 - 20 mg/LFor low to medium turbidity waters.[10][15]
15 mg/LOptimal for water from Barekese impoundment, Ghana.[16]
4 - 12 ppmCore optimum range for low-alkalinity waters.[5]
Optimal pH Range 7.0 - 8.5For turbidity removal using Kaolin.[15]
7.5 - 8.0Optimal for coagulation performance in a specific case study.[16]
Mixing Speeds Rapid Mix: 150 rpm for 60sSlow Mix: 40 rpm for 15 minJar test conditions simulating a Parshall flume.[5]
Rapid Mix: 150 rpm for 60sSlow Mix: 45 rpm for 20 minJar test conditions for Kaolin suspension.[15]
Rapid Mix: 150 rpmSlow Mix: 25 rpmOptimal mixing speeds determined in a case study.[16]
Residual Aluminum < 0.1 mg/L (large facilities)< 0.2 mg/L (small facilities)Achievable with optimized coagulation process.[17]

Experimental Protocols

Protocol 1: Preparation of PAC Stock Solution (1,000 mg/L)

This protocol outlines the preparation of a standardized stock solution for use in jar testing.

Materials:

  • Polyaluminum Chloride (PAC), powder or liquid

  • Analytical balance

  • 1,000 mL volumetric flask

  • Distilled or deionized water

  • Weigh boat

  • Magnetic stirrer and stir bar (optional, for powders)

Methodology:

  • Calculate Required Mass: To prepare a 1,000 mg/L (or 1 g/L) stock solution, 1.0 gram of dry PAC is needed per liter of solution.

  • Weighing: Place a clean, dry weigh boat on the analytical balance and tare it. Carefully weigh out exactly 1.000 g of dry PAC.

  • Dissolving: Fill the 1,000 mL volumetric flask approximately halfway with distilled water.

  • Mixing: Carefully transfer the weighed PAC into the volumetric flask. If using a magnetic stirrer, add the stir bar and place the flask on the stirrer until the PAC is fully dissolved. If not, cap and invert the flask repeatedly.

  • Final Dilution: Once the PAC is completely dissolved, continue adding distilled water until the bottom of the meniscus reaches the 1,000 mL calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling: Label the flask clearly with "PAC Stock Solution," the concentration (1,000 mg/L), and the preparation date.

Note: For this 1,000 mg/L stock solution, adding 1 mL to a 1,000 mL water sample will result in a final concentration of 1 mg/L.[18]

Protocol 2: Jar Test for Determining Optimal PAC Dosage

The jar test is a critical laboratory procedure that simulates the coagulation and flocculation processes of a water treatment plant to determine the optimal coagulant dosage.[19][20]

Materials:

  • Jar testing apparatus (gang stirrer)

  • Six 1,000 mL beakers

  • Raw water sample (at least 6 liters)

  • PAC stock solution (e.g., 1,000 mg/L from Protocol 1)

  • Pipettes (1 mL, 5 mL, 10 mL)

  • Turbidimeter

  • pH meter

  • Stopwatch

cluster_workflow start 1. Sample Preparation step1 Fill 6 beakers with 1000 mL of raw water each. Measure initial pH & turbidity. start->step1 step2 2. Dose Application Add varying PAC dosages to beakers (e.g., 0, 2, 5, 10, 15, 20 mg/L). step1->step2 step3 3. Rapid Mix Stir at 100-150 rpm for 1 minute. step2->step3 step4 4. Slow Mix (Flocculation) Reduce speed to 25-40 rpm for 15-20 minutes. step3->step4 step5 5. Sedimentation Stop stirring. Allow flocs to settle for at least 30 minutes. step4->step5 step6 6. Analysis Visually inspect floc size. Measure final turbidity of supernatant. step5->step6 end 7. Determine Optimal Dose (Lowest turbidity with good floc) step6->end

Figure 2: Workflow for Jar Test Protocol.

Methodology:

  • Preparation:

    • Collect a representative sample of the raw water to be treated.

    • Measure and record the initial turbidity, pH, and temperature of the raw water.[20]

    • Place six 1,000 mL beakers into the jar testing apparatus and fill each with 1,000 mL of the raw water sample.[21]

  • Dosing:

    • Label the beakers 1 through 6. Beaker #1 will serve as a control (0 mg/L dose).

    • Using the 1,000 mg/L stock solution, pipette increasing amounts of PAC into beakers #2 through #6 to achieve a range of dosages (e.g., 2, 5, 10, 15, 20 mg/L).[21] For example, add 2 mL of stock to beaker #2 for a 2 mg/L dose, 5 mL to beaker #3 for a 5 mg/L dose, and so on.

  • Rapid Mix (Coagulation):

    • Simultaneously start the stirrer for all beakers at a high speed (e.g., 100-150 rpm) for 1 minute.[5][21] This ensures rapid and complete dispersion of the coagulant.

  • Slow Mix (Flocculation):

    • Reduce the stirring speed to a slow mix (e.g., 25-40 rpm) for 15-20 minutes.[16][21]

    • Observe the formation of flocs. Note the time it takes for visible flocs to appear and their relative size and density in each beaker.

  • Sedimentation:

    • Stop the stirrers completely and allow the flocs to settle for 30 minutes.[15] Do not disturb the beakers during this period.

  • Analysis:

    • After the settling period, visually compare the clarity of the water (supernatant) in each beaker.

    • Carefully draw a sample from the supernatant of each beaker (from approximately halfway down) using a clean pipette.

    • Measure and record the final turbidity and pH for each sample.[18]

  • Determination of Optimal Dose: The optimal dosage is the one that produces the lowest residual turbidity with well-formed, dense floc that settles quickly.[22] Over-dosing can lead to poor settling and increased turbidity.[16]

Protocol 3: Advanced Characterization of PAC (Overview)

For in-depth research, characterizing the aluminum species within the PAC solution is crucial, as different species have varying coagulation efficiencies. The Al₁₃ polycation is often considered highly effective.[23][24]

  • Al-Ferron Timed Complexation Spectrophotometry: This method is used to quantify the distribution of different aluminum species (monomeric, polymeric, and solid) based on their reaction rates with the Ferron reagent. It helps distinguish between less effective monomeric Al (Alₐ), more effective polymeric Al (Alₑ), and colloidal Al (Alₑ).[25][26]

  • ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁷Al-NMR is a powerful technique to directly identify and quantify specific aluminum species in solution. It is particularly useful for detecting the highly efficient Keggin-ion [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ (often abbreviated as Al₁₃), which shows a characteristic sharp resonance peak.[23][24]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to study the interaction between PAC and other substances, such as natural organic matter or polymer aids like chitosan, by observing shifts in the characteristic vibrational bands of the functional groups involved.[25][26]

Health and Safety Considerations

  • Handling: While PAC is less corrosive than alum, standard personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling solutions. If handling dry PAC powder, a dust mask is recommended to prevent respiratory irritation.[11]

  • Storage: PAC solutions are acidic and should be stored in appropriately rated plastic or fiberglass-reinforced containers, away from incompatible materials.[12]

  • Residual Aluminum: Improper dosing can lead to elevated levels of residual aluminum in treated water, which is a health concern.[4][27][28] Optimizing the coagulation process by controlling pH and dosage is essential to minimize residual aluminum, with target levels typically below 0.1-0.2 mg/L.[17]

References

Application Notes: Polyaluminum Chloride (PAC) in Wastewater Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyaluminum Chloride (PAC) is a highly effective inorganic polymer coagulant used extensively in the purification of various types of wastewater, including industrial, municipal, and agricultural effluent.[1][2][3][4] Its chemical formula is generally represented as [Al₂(OH)ₙCl₆₋ₙ]ₘ, where n is ≤5 and m < 10.[1] PAC is favored over traditional coagulants like aluminum sulfate (B86663) (alum) due to its superior performance across a wider pH range, lower dosage requirements, faster floc formation, and reduced sludge production.[2][3]

Mechanism of Action

The primary mechanism of PAC in wastewater treatment is coagulation and flocculation.[5][6] This process involves two main steps:

  • Charge Neutralization: PAC hydrolyzes in water to form highly charged polynuclear hydroxyaluminum ions.[7] These positive ions neutralize the negative surface charges of suspended solids, colloids, and other contaminants present in the wastewater.[5][6][7] This destabilizes the particles, overcoming the electrostatic repulsion that keeps them suspended.[6]

  • Sweep Flocculation (Enmeshment): The hydrolysis of PAC also leads to the formation of amorphous aluminum hydroxide (B78521) precipitates [Al(OH)₃].[5][8] These gelatinous precipitates act as a "sweep" mechanism, entrapping and adsorbing the destabilized particles into larger aggregates known as flocs.[7][8] These larger, denser flocs can then be effectively removed through sedimentation or filtration.[3]

Applications

PAC is versatile and can be applied to a wide range of wastewater types:

  • Industrial Wastewater: Effective in treating effluent from industries such as paper manufacturing, textiles, dyeing, food processing, and electroplating by removing suspended solids, color, chemical oxygen demand (COD), and heavy metal ions.[1][3]

  • Municipal Wastewater: Used to remove suspended solids, COD, and phosphorus in urban sewage treatment plants.[1][3]

  • Drinking Water Treatment: Removes turbidity, pathogens, and organic matter to meet safety standards.[2]

  • Aquaculture Wastewater: Removes suspended solids, colloids, dissolved organic matter, and nutrients from fish farming effluent.[7]

Factors Influencing Performance

Several factors critically influence the efficiency of PAC in wastewater purification:

  • Dosage: The optimal dosage is crucial. Underdosing leads to incomplete removal of impurities, while overdosing can cause charge reversal and restabilization of particles, leading to increased turbidity and unnecessary costs.[9] The optimal dose is best determined through jar testing.[9][10]

  • pH: PAC is effective over a broad pH range, typically between 5.0 and 9.0.[7][9] However, the optimal pH can vary depending on the wastewater characteristics. Adjusting the pH to the optimal range can significantly enhance coagulation performance.[10][11]

  • Mixing Conditions: Proper mixing is essential. An initial rapid mix ensures uniform dispersion of the coagulant, followed by a period of slow mixing to promote floc formation and growth.[5][9]

  • Water Temperature: Lower temperatures can slow down the hydrolysis and flocculation kinetics, potentially requiring a higher PAC dose.[9]

  • Wastewater Characteristics: The initial turbidity, alkalinity, and concentration of contaminants in the wastewater will dictate the required PAC dosage and optimal treatment conditions.[9]

Data Presentation

Table 1: Performance of PAC in Different Wastewater Types

Wastewater TypeContaminantPAC Dosage (mg/L)pHRemoval Efficiency (%)Reference
AutomotiveCOD70770%[5]
AutomotiveTSS70798%[5]
Oil Sands Process WaterTurbidity0.5-3.0 mM Al6.9-8.1>96%[8]
Barekese Raw WaterTurbidity157.5-8.0Below 5 NTU[12]
Synthetic Petroleum WWNSS (Turbidity)256.5 ± 0.5>98%[13]
Synthetic Petroleum WWDOC256.5 ± 0.569.8%[13]
Ceramic Industries EffluentTurbidity1.0% solutionN/Aup to 90%[14]
Ceramic Industries EffluentColor Hazen1.0% solutionN/Aup to 91%[14]
Ceramic Industries EffluentTSS1.0% solutionN/Aup to 99.5%[14]

COD: Chemical Oxygen Demand; TSS: Total Suspended Solids; NSS: Non-Settling Solids; DOC: Dissolved Organic Carbon; N/A: Not Available

Table 2: Typical Jar Test Parameters for PAC Optimization

ParameterRangeUnitNotes
Rapid Mix Speed100 - 300rpmSimulates the rapid mix chamber.
Rapid Mix Time1 - 3minutesFor uniform dispersal of coagulant.[9]
Slow Mix Speed20 - 50rpmSimulates the flocculation basin.
Slow Mix Time10 - 30minutesAllows for floc growth and agglomeration.[9]
Settling Time15 - 30minutesAllows flocs to settle before analysis.[5]
PAC Dosage5 - 500mg/LVaries widely based on wastewater characteristics.[5]

Experimental Protocols

Protocol 1: Preparation of Polyaluminum Chloride (PAC) Stock Solution

Objective: To prepare a standardized PAC stock solution for use in jar testing and wastewater treatment experiments.

Materials:

  • Polyaluminum Chloride (solid or liquid)

  • Distilled or deionized water

  • Volumetric flask (1000 mL)

  • Graduated cylinder

  • Weighing balance

  • Magnetic stirrer and stir bar

Procedure:

  • Determine the required concentration: For jar testing, a 1% (10,00_0_ ppm) stock solution is often convenient.[15]

  • For Solid PAC: a. Weigh out 10 grams of solid PAC using an accurate balance. b. Add approximately 500 mL of distilled water to a 1000 mL volumetric flask. c. Carefully add the weighed PAC to the flask. d. Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the PAC is completely dissolved. e. Once dissolved, add distilled water to the 1000 mL mark. f. Stopper the flask and invert several times to ensure the solution is homogeneous.

  • For Liquid PAC (e.g., 35% solution): a. Calculate the volume of liquid PAC needed for a 1% solution. For a 35% solution with a density of approximately 1.2 g/mL, the concentration is around 420,000 ppm.[15] b. To dilute to 10,000 ppm, you would need approximately 24 mL of the 35% liquid PAC per liter of solution ( (10,000 ppm / 420,000 ppm) * 1000 mL ≈ 23.8 mL).[15] c. Measure the calculated volume of liquid PAC using a graduated cylinder. d. Add the measured liquid PAC to a 1000 mL volumetric flask containing approximately 500 mL of distilled water. e. Add distilled water to the 1000 mL mark, stopper, and mix thoroughly.

  • Storage: PAC solutions should be prepared fresh daily as they can deteriorate upon storage.[15] Store in a cool, dark place.

Protocol 2: Jar Test for Optimal PAC Dosage Determination

Objective: To determine the optimal PAC dosage for the effective treatment of a specific wastewater sample.

Materials:

  • Jar testing apparatus with multiple stirrers (typically 6)

  • Beakers (e.g., 1000 mL)

  • PAC stock solution (prepared as in Protocol 1)

  • Pipettes or syringes for accurate dosing

  • Wastewater sample

  • pH meter

  • Turbidimeter

  • Spectrophotometer (for COD analysis, if required)

Procedure:

  • Sample Preparation: Fill each of the six beakers with a known volume (e.g., 500 mL or 1000 mL) of the raw wastewater sample.[5][9] Place the beakers in the jar testing apparatus.

  • pH Adjustment (Optional): Measure the initial pH of the wastewater. If necessary, adjust the pH of each beaker to the desired range using dilute acid (e.g., HCl) or base (e.g., NaOH).[5]

  • Coagulant Dosing: While the stirrers are off, add varying, precisely measured doses of the PAC stock solution to each beaker.[9] For example, for a 1000 mL wastewater sample and a 10,000 mg/L PAC stock solution, adding 1 mL, 2 mL, 3 mL, 4 mL, 5 mL, and 6 mL will result in dosages of 10, 20, 30, 40, 50, and 60 mg/L, respectively. Leave one beaker without PAC as a control.

  • Rapid Mix: Start the stirrers at a high speed (e.g., 200 rpm) for a short period (e.g., 2 minutes) to ensure the PAC is rapidly and uniformly dispersed throughout the wastewater.[5]

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 40 rpm) for a longer period (e.g., 15-20 minutes).[5] This promotes the collision of destabilized particles and the formation of larger flocs.

  • Settling: Stop the stirrers and allow the flocs to settle for a fixed period (e.g., 30 minutes).[5]

  • Analysis: After settling, carefully collect a sample from the supernatant of each beaker from a point approximately 2 cm below the surface.[5]

  • Measure the following parameters for each sample:

    • Turbidity: Using a calibrated turbidimeter.

    • pH: To observe any changes during the process.

    • Chemical Oxygen Demand (COD) (Optional): Using a standard digestion and spectrophotometric method.

    • Total Suspended Solids (TSS) (Optional): Using gravimetric methods.

  • Determine Optimal Dosage: The optimal PAC dosage is the one that results in the lowest residual turbidity (or highest removal of COD/TSS) while producing large, well-settling flocs.[9]

Visualizations

G cluster_prep Preparation Phase cluster_process Coagulation-Flocculation Process cluster_analysis Analysis Phase Wastewater 1. Collect Raw Wastewater Sample Beakers 2. Fill Jar Test Beakers (e.g., 6 x 1000 mL) Wastewater->Beakers PAC_Dose 3. Add Varying PAC Doses to Beakers Beakers->PAC_Dose Rapid_Mix 4. Rapid Mix (e.g., 200 rpm, 2 min) PAC_Dose->Rapid_Mix Slow_Mix 5. Slow Mix (e.g., 40 rpm, 20 min) Rapid_Mix->Slow_Mix Settle 6. Settling (e.g., 30 min) Slow_Mix->Settle Sample 7. Collect Supernatant from each beaker Settle->Sample Analyze 8. Analyze for Turbidity, pH, COD, TSS Sample->Analyze Optimal 9. Determine Optimal PAC Dosage Analyze->Optimal

Caption: Experimental workflow for determining optimal PAC dosage using the Jar Test protocol.

G cluster_factors Input Factors cluster_process Core Process cluster_outcome Treatment Outcome PAC_Dose PAC Dosage Coagulation Coagulation (Charge Neutralization) PAC_Dose->Coagulation pH Wastewater pH pH->Coagulation Mixing Mixing Energy & Time (Rapid/Slow) Flocculation Flocculation (Sweep/Bridging) Mixing->Flocculation Temp Temperature Temp->Flocculation WW_Char Wastewater Characteristics (Turbidity, Alkalinity) WW_Char->PAC_Dose Coagulation->Flocculation Efficiency Purification Efficiency (Turbidity, COD, TSS Removal) Flocculation->Efficiency

Caption: Logical relationship of factors influencing the efficiency of PAC in wastewater purification.

References

Application Notes and Protocols: Aluminum Chloride Hydroxide in Antiperspirants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum chloride hydroxide (B78521) and its various forms, such as aluminum chlorohydrate (ACH), are the most common active ingredients in antiperspirant formulations. Their primary function is to reduce axillary sweating and associated malodor.[1][2][3] This document provides a detailed overview of the mechanism of action, experimental protocols for efficacy and safety evaluation, and quantitative data on the performance of aluminum chloride hydroxide-based antiperspirants.

Mechanism of Action

The antiperspirant effect of aluminum chloride hydroxide is primarily attributed to the formation of a temporary, superficial plug within the eccrine sweat gland duct.[2][4][5][6][7] This blockage physically impedes the flow of sweat to the skin's surface.[4][5][6]

Upon topical application, the aluminum salts dissolve in sweat and diffuse into the sweat duct. The subsequent increase in pH within the duct causes the aluminum salts to polymerize and precipitate, forming an amorphous metal hydroxide plug.[4][6] This process is enhanced by interactions with mucopolysaccharides and damage to epithelial cells lining the duct.[4][6] The plug is eventually shed through the natural process of skin renewal, necessitating regular reapplication of the antiperspirant.[4]

Mechanism_of_Action cluster_skin Skin Layers cluster_gland Sweat Gland Stratum_Corneum Stratum Corneum Epidermis Epidermis Dermis Dermis Sweat_Duct Sweat Duct Plug_Formation Formation of Amorphous Metal Hydroxide Plug Sweat_Duct->Plug_Formation Secretory_Coil Secretory Coil Antiperspirant_Application Topical Application of Aluminum Chloride Hydroxide Dissolution Dissolution in Sweat and Diffusion into Duct Antiperspirant_Application->Dissolution Polymerization Polymerization and Precipitation of Aluminum Hydroxide Dissolution->Polymerization pH increase Polymerization->Plug_Formation Sweat_Blockage Obstruction of Sweat Flow Plug_Formation->Sweat_Blockage

Figure 1: Mechanism of action of aluminum chloride hydroxide.

Quantitative Data on Efficacy

The efficacy of antiperspirants is quantified by the percentage of sweat reduction. The following tables summarize data from various studies.

Table 1: Sweat Reduction with Aluminum Chloride Formulations

Active IngredientConcentrationFormulation TypeSweat Reduction (%)Study Details and Citation
Aluminum Chloride15%Not specifiedAs effective as 20%A study involving 691 patients showed 82% reported dryness or tolerable sweating.[4]
Aluminum Chloride20%Absolute AlcoholExcellent control in 64 of 65 patientsEarly study on axillary hyperhidrosis.[4]
Aluminum Chloride20%Not specifiedImproved condition in 24 of 38 patientsDouble-blind placebo trial.[4]
Aluminum Chloride12.5% and 30%Not specifiedSignificant decrease in hyperhidrosis levelRandomized, half-side trial for plantar hyperhidrosis.[8]

Table 2: Comparative Efficacy of Different Aluminum Salts

Active IngredientConcentrationFormulation TypeSweat Reduction (%)Study Details and Citation
Aluminum Zirconium Trichlorohydrex Gly20%Soft-Solid34% greater reduction than 6.5% Aluminum ChlorideOver-the-counter "clinical strength" formulation was found to be significantly more effective than a prescription product.[9][10]
Aluminum Chlorohydrate25%Stick30%Not specified
Aluminum Sesquichlorohydrate20%LotionSimilar efficacy to 20% Aluminum ChlorideRandomized, controlled, split-side 8-week study.[11]

Experimental Protocols

Gravimetric Method for Sweat Reduction Efficacy

This is the gold standard for quantifying antiperspirant efficacy by measuring the amount of sweat produced.[1][12]

Objective: To determine the percentage reduction in axillary sweat following the application of an antiperspirant formulation.

Materials:

  • Test antiperspirant product

  • Placebo or control product

  • Pre-weighed absorbent cotton pads (e.g., Webril)[13][14]

  • Airtight containers for pads (e.g., screw-lid flasks or zip-lock bags)[12][14]

  • Analytical balance

  • Controlled environment room ("hot room") maintained at a constant temperature and humidity (e.g., 100°F ± 2°F and 35% ± 5% RH)[14][15]

Protocol:

  • Subject Recruitment and Washout Period: Recruit healthy volunteers who meet inclusion criteria (e.g., baseline sweat production of at least 150 mg per 20 minutes per axilla).[14] Subjects undergo a washout period (e.g., 17 days) where they refrain from using any antiperspirant or deodorant products.[5][13]

  • Baseline Sweat Collection:

    • Subjects acclimate in the hot room for a specified period (e.g., 40 minutes).[14][15]

    • Pre-weighed absorbent pads are placed in each axilla for a defined collection period (e.g., two successive 20-minute periods).[14][15]

    • After collection, the pads are immediately placed back into their airtight containers and reweighed.[12]

    • The weight difference represents the amount of sweat produced.[1][12]

  • Product Application:

    • A standardized amount of the test product is applied to one axilla, and the control/placebo is applied to the contralateral axilla in a randomized, blinded manner.[1][12]

    • Applications are typically performed by trained technicians for a set number of days (e.g., once daily for 4-10 days).[5][15]

  • Post-Treatment Sweat Collection:

    • Sweat collection is repeated at specified time points after the final product application (e.g., 12, 24, or 48 hours).[13][14][16]

    • The procedure follows the same steps as the baseline collection.

  • Data Analysis:

    • Calculate the amount of sweat collected from each axilla at baseline and post-treatment.

    • The percentage of sweat reduction is calculated for each subject using the following formula: % Sweat Reduction = (1 - (Treated Axilla Sweat / Control Axilla Sweat)) * 100

    • Statistical analysis (e.g., Wilcoxon signed-rank test) is performed to determine the significance of the results.[12][16]

Gravimetric_Workflow Start Start Subject_Recruitment Subject Recruitment & Washout Period Start->Subject_Recruitment Baseline_Collection Baseline Sweat Collection (Hot Room) Subject_Recruitment->Baseline_Collection Product_Application Randomized Product Application (Test vs. Control) Baseline_Collection->Product_Application Post_Treatment_Collection Post-Treatment Sweat Collection (e.g., 24h, 48h) Product_Application->Post_Treatment_Collection Data_Analysis Weigh Pads & Calculate % Sweat Reduction Post_Treatment_Collection->Data_Analysis End End Data_Analysis->End

Figure 2: Gravimetric method workflow.
In Vitro 3D Sweat Gland Model for Mechanistic Studies

Organotypic 3D sweat gland models provide a valuable in vitro system for studying the physiological effects of antiperspirant ingredients, offering an alternative to animal testing.[17][18][19]

Objective: To assess the effect of aluminum chloride hydroxide on the cellular function of human eccrine sweat glands.

Materials:

  • Primary human eccrine sweat gland cells

  • Cell culture medium and supplements

  • Hanging drop cultivation plates or similar 3D culture system

  • Fluorescent dyes for ion concentration measurement (e.g., for Ca2+, K+, Na+, Cl-)[20]

  • Cholinergic agonists (e.g., acetylcholine, pilocarpine) for sweat gland stimulation[18][19]

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Culture and 3D Spheroid Formation:

    • Isolate and culture primary human eccrine sweat gland cells from skin biopsies.[17]

    • Induce the formation of 3D spheroids using a method like the hanging drop technique.[18] This promotes a more in vivo-like cellular organization and gene expression profile compared to 2D cultures.[18][19]

  • Treatment with Aluminum Chloride Hydroxide:

    • Treat the 3D sweat gland models with varying concentrations of aluminum chloride hydroxide.

  • Stimulation and Functional Assay:

    • Load the spheroids with fluorescent ion indicators.

    • Stimulate the sweat glands with a cholinergic agonist to induce physiological responses, such as calcium influx.[18][19]

    • Monitor changes in intracellular ion concentrations in both treated and untreated spheroids using fluorescence microscopy or a plate reader.[20]

  • Data Analysis:

    • Quantify the changes in fluorescence intensity to determine the impact of aluminum chloride hydroxide on ion fluxes and cellular signaling pathways involved in sweat production.

    • Compare the responses of treated and untreated spheroids to assess the inhibitory effect of the test compound.

References

Application Notes and Protocols: Aluminum Chloride Hydroxide as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum chloride hydroxide (B78521), often referred to as polyaluminum chloride (PAC) or basic aluminum chloride with the general formula [Al₂(OH)ₙCl₆₋ₙ]ₘ, is emerging as a versatile and environmentally benign Lewis acid catalyst for a variety of organic transformations. Traditionally used as a flocculant in water treatment, its unique polynuclear aluminum-oxygen cationic structures offer significant catalytic activity. This document provides detailed application notes and experimental protocols for the use of aluminum chloride hydroxide in key organic synthesis reactions, presenting a cost-effective, efficient, and recyclable alternative to conventional Lewis acids like anhydrous aluminum chloride (AlCl₃).

Catalyst Preparation

A laboratory-scale preparation of polyaluminum chloride (PAC) can be adapted from methods utilizing waste aluminum sources, providing a cost-effective and sustainable approach to catalyst synthesis.

Protocol: Laboratory Synthesis of Polyaluminum Chloride (PAC) Catalyst from Aluminum Foil

This protocol is adapted from the synthesis of PAC coagulant from waste aluminum foil and can be used to prepare the catalyst for organic synthesis applications.[1]

Materials:

  • Granular aluminum foil waste (10 g)

  • Deionized water

  • Hydrochloric acid (HCl), 35% solution (100 mL)

  • Sodium hydroxide (NaOH), 1 M solution

Equipment:

  • Beaker (250 mL)

  • Hot plate with magnetic stirrer

  • Magnetic stir bar

  • Dropping funnel

  • pH meter

Procedure:

  • Wash 10 g of granular aluminum foil waste with hot deionized water to remove impurities and dry at 60 ± 10 °C.

  • In a 250 mL beaker equipped with a magnetic stir bar, add the preheated (65 ± 5 °C) 100 mL of 35% HCl solution.

  • Slowly add the dried aluminum foil to the stirred HCl solution. The reaction is exothermic and will produce hydrogen gas (ensure adequate ventilation). The reaction is: 2Al + 6HCl + 12H₂O → 2AlCl₃·6H₂O + 3H₂.

  • After the aluminum has completely dissolved, increase the temperature of the aluminum chloride solution to 75 ± 5 °C and stir vigorously (500 rpm) for 20 minutes.

  • Slowly add 1 M NaOH solution dropwise to the aluminum chloride solution while continuously stirring and monitoring the pH. Continue adding NaOH until the pH of the solution reaches 9 ± 0.5. This will stimulate the formation of polyaluminum chloride (PAC) as a white gel.

  • The resulting PAC can be used as a solution or the solid can be isolated for use as a solid catalyst. For solid catalyst isolation, the gel can be collected by filtration, washed with deionized water, and dried.

Applications in Organic Synthesis

Aluminum chloride hydroxide (polyaluminum chloride) has demonstrated high efficiency as a Lewis acid catalyst in several important organic reactions.

Friedel-Crafts Alkylation of Bis(indolyl)methanes

Polyaluminum chloride is an excellent catalyst for the electrophilic substitution reaction between indoles and aldehydes or ketones to synthesize bis(indolyl)methanes, which are compounds of significant biological interest.

Reaction Scheme:

EntryAldehyde/KetoneIndoleCatalyst (mol%)SolventTime (min)Yield (%)Reference
1Benzaldehyde (B42025)2-Methylindole (B41428)5Ethanol (B145695)5095[2]
24-Chlorobenzaldehyde2-Methylindole5Ethanol6092[2]
34-Nitrobenzaldehyde2-Methylindole5Ethanol4598[2]
4CyclohexanoneIndole10Acetonitrile12088[3]
5AcetoneIndole10Acetonitrile15085[3]

This protocol is based on the procedure described for the PAC-catalyzed synthesis of bis(indolyl)methanes.[2]

Materials:

  • Benzaldehyde (1 mmol, 0.106 g)

  • 2-Methylindole (2 mmol, 0.262 g)

  • Polyaluminum chloride (PAC) catalyst (5 mol% Al content)

  • Ethanol (10 mL)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a 50 mL round-bottom flask, add benzaldehyde (1 mmol), 2-methylindole (2 mmol), and ethanol (10 mL).

  • Add the polyaluminum chloride catalyst (5 mol% Al content) to the mixture.

  • Stir the reaction mixture at room temperature for 50 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure bis(indolyl)methane.

The PAC catalyst demonstrates excellent stability and can be recovered and reused for multiple reaction cycles with minimal loss of activity.[2]

CycleYield (%)
199
298
397
495
Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable scaffolds in medicinal chemistry. Polyaluminum chloride in ethanol acts as a green and efficient catalytic system for this transformation.[4]

Reaction Scheme:

EntryAldehydeβ-KetoesterUrea (B33335)/ThioureaCatalyst (mol%)SolventTime (h)Yield (%)Reference
1BenzaldehydeEthyl Acetoacetate (B1235776)Urea10Ethanol295
24-ChlorobenzaldehydeEthyl AcetoacetateUrea10Ethanol2.592
34-MethylbenzaldehydeEthyl AcetoacetateUrea10Ethanol296
4BenzaldehydeEthyl AcetoacetateThiourea10Ethanol390[4]
53-NitrobenzaldehydeMethyl AcetoacetateUrea10Ethanol293[4]

This protocol is based on the procedure described for the PAC-catalyzed Biginelli reaction.[4]

Materials:

  • Benzaldehyde (1 mmol, 0.106 g)

  • Ethyl acetoacetate (1 mmol, 0.130 g)

  • Urea (1.2 mmol, 0.072 g)

  • Polyaluminum chloride (PAC) catalyst (10 mol% Al content)

  • Ethanol (10 mL)

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, dissolve benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) in ethanol (10 mL).

  • Add the polyaluminum chloride catalyst (10 mol% Al content) to the solution.

  • Reflux the reaction mixture for 2 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Visualizations

Catalyst Preparation Workflow

Catalyst_Preparation cluster_start Starting Materials cluster_process Synthesis Process cluster_end Final Product Al_Foil Aluminum Foil Dissolution Dissolution in HCl Al_Foil->Dissolution HCl_sol HCl Solution HCl_sol->Dissolution NaOH_sol NaOH Solution Polymerization Polymerization with NaOH NaOH_sol->Polymerization Dissolution->Polymerization Isolation Isolation & Drying Polymerization->Isolation PAC_Catalyst PAC Catalyst Isolation->PAC_Catalyst

Caption: Workflow for the laboratory synthesis of PAC catalyst.

Catalytic Cycle for Friedel-Crafts Alkylation

Friedel_Crafts_Cycle catalyst PAC Catalyst [Al₂(OH)ₙCl₆₋ₙ]ₘ activated_aldehyde Activated Aldehyde [R-CHO---PAC] catalyst->activated_aldehyde Activation aldehyde Aldehyde (R-CHO) aldehyde->activated_aldehyde intermediate Intermediate activated_aldehyde->intermediate Nucleophilic Attack indole1 Indole indole1->intermediate product Bis(indolyl)methane intermediate->product Second Attack & -H₂O indole2 Indole indole2->product product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for PAC-catalyzed Friedel-Crafts alkylation.

Logical Relationship in Biginelli Reaction

Biginelli_Reaction cluster_reactants Reactants Aldehyde Aldehyde Intermediate Acyliminium Ion Intermediate Aldehyde->Intermediate Ketoester β-Ketoester Product Dihydropyrimidinone Ketoester->Product Adds to intermediate Urea Urea Urea->Intermediate Catalyst PAC Catalyst Catalyst->Intermediate Catalyzes formation Intermediate->Product

Caption: Logical flow of the PAC-catalyzed Biginelli reaction.

Conclusion

Aluminum chloride hydroxide (polyaluminum chloride) serves as a highly effective, recyclable, and environmentally friendly Lewis acid catalyst for various organic transformations. Its ease of preparation from readily available materials, coupled with its high catalytic activity and stability, makes it an attractive alternative to traditional catalysts in both academic research and industrial applications. The provided protocols offer a starting point for researchers to explore the utility of this promising catalyst in their synthetic endeavors. Further research into its application in a broader range of organic reactions is warranted.

References

Application Notes and Protocols for the Synthesis of Polyaluminum Chloride (PAC) in a Membrane Reactor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaluminum chloride (PAC) is a highly effective coagulant used extensively in water and wastewater treatment. The efficiency of PAC is largely dependent on the distribution of various aluminum species, particularly the polymeric Keggin-ion [AlO4Al12(OH)24(H2O)12]7+, commonly referred to as Al13 or Alb.[1][2] Traditional synthesis methods often struggle to achieve a high concentration of this desirable Al13 species. The use of a membrane reactor for PAC synthesis presents a significant advancement, offering precise control over reaction conditions to favor the formation of high-quality PAC with a high Alb content.[1][3]

This document provides detailed application notes and experimental protocols for the synthesis of PAC using a membrane reactor. It is intended for researchers and scientists in materials science, environmental chemistry, and process development.

Principle of Membrane Reactor Synthesis

The synthesis of PAC in a membrane reactor is based on the controlled addition of a base (e.g., NaOH) to an aluminum salt solution (e.g., AlCl3). In this setup, the base solution permeates through the micropores of a membrane into the aluminum chloride solution.[1][4] This method offers several advantages over conventional batch reactors:

  • Enhanced Mixing at the Molecular Level: The nano-scale pores of the membrane ensure that the base is introduced as extremely fine droplets, leading to a dramatic reduction in localized high pH zones.[2][5]

  • Suppression of Precipitate Formation: By avoiding high local supersaturation of hydroxyl ions, the formation of undesirable aluminum hydroxide (B78521) precipitates (Alc) is minimized.[3]

  • Increased Yield of Al13 (Alb): The controlled reaction environment promotes the formation of the more stable and effective polymeric Al13 species.[2][4]

Data Presentation

The following table summarizes the key experimental parameters and their impact on the properties of the synthesized PAC, based on findings from various studies.

ParameterRange/ValueEffect on PAC PropertiesReference(s)
Membrane Molecular Weight Cutoff (MWCO) 5,000 - 30,000 DaLower MWCO generally leads to a higher Alb content due to slower and more controlled addition of the base.[1]
Initial AlCl3 Concentration 0.2 - 1.0 mol/LLower concentrations tend to favor the formation of Alb.[1]
Initial NaOH Concentration 0.5 - 2.0 mol/LHigher concentrations can increase the reaction rate but may lead to more precipitate formation if not well-controlled.[2]
Transmembrane Pressure (TMP) 0.005 - 0.05 MPaHigher TMP increases the permeation rate of the base, which can negatively impact the Alb content if it leads to rapid pH changes.[2]
Reaction Temperature 25 - 80 °CHigher temperatures can accelerate the polymerization process, but optimal temperatures need to be determined experimentally to avoid precipitation.[4]
Basicity (B = [OH]/[Al] molar ratio) 1.5 - 2.5A critical parameter that directly influences the Al species distribution. An optimal basicity exists for maximizing Alb content.[2][6][2]
Flow Rate of AlCl3 Solution VariedHigher flow rates can improve mixing and reduce membrane fouling.[4][4]

Experimental Protocols

Protocol 1: Synthesis of High-Al13 PAC in a Hollow Fiber Membrane Reactor

This protocol describes a general procedure for synthesizing PAC with a high Alb content using a laboratory-scale hollow fiber membrane reactor.

Materials:

  • Aluminum chloride hexahydrate (AlCl3·6H2O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hollow fiber ultrafiltration membrane module (e.g., 10,000 Da MWCO)

  • Peristaltic pumps (2)

  • Stirred reservoir for AlCl3 solution

  • Reservoir for NaOH solution

  • Pressure gauge

  • pH meter

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.4 M AlCl3 solution by dissolving the appropriate amount of AlCl3·6H2O in deionized water.

    • Prepare a 2.0 M NaOH solution by dissolving NaOH pellets in deionized water. Allow the solution to cool to room temperature.

  • Set up the Membrane Reactor:

    • Assemble the membrane reactor system as shown in the diagram below. The AlCl3 solution should be circulated on the lumen side of the hollow fibers, while the NaOH solution is fed to the shell side.

    • Ensure all connections are secure to prevent leaks.

  • Initiate the Reaction:

    • Begin circulating the AlCl3 solution through the membrane module at a constant flow rate.

    • Start the peristaltic pump for the NaOH solution to create a transmembrane pressure of approximately 0.0085 MPa.[2]

    • Continuously monitor the pH of the AlCl3 solution in the reservoir.

  • Control the Reaction:

    • Maintain a constant temperature, for example, at 32°C (305 K), throughout the synthesis.[2]

    • Continue the addition of NaOH until the desired basicity (B value) is reached. A typical target basicity for high Alb content is around 2.25.[2]

  • Product Collection and Analysis:

    • Once the target basicity is achieved, stop the addition of NaOH and continue circulating the PAC solution for a designated aging period (e.g., 24 hours).

    • Collect the final PAC product for characterization.

Protocol 2: Characterization of PAC - Basicity and Al Species Distribution

1. Basicity Calculation:

Basicity (B) is a crucial parameter for PAC and is defined as the molar ratio of hydroxyl ions to aluminum ions.[6] It can be calculated based on the volumes and concentrations of the reactants used:

B = (VNaOH × MNaOH) / (VAlCl3 × MAlCl3)

Where:

  • VNaOH = Volume of NaOH solution added

  • MNaOH = Molarity of NaOH solution

  • VAlCl3 = Initial volume of AlCl3 solution

  • MAlCl3 = Initial molarity of AlCl3 solution

2. Determination of Al Species Distribution by Ferron Assay:

The Ferron assay is a colorimetric method used to differentiate between monomeric (Ala), polymeric (Alb), and solid/colloidal (Alc) aluminum species based on their reaction kinetics with the Ferron reagent (8-hydroxy-7-iodo-5-quinoline-sulfonic acid).[7][8]

Materials:

  • Ferron reagent solution

  • PAC sample

  • UV-Vis spectrophotometer

  • Volumetric flasks

  • Pipettes

  • Stopwatch

Procedure:

  • Sample Preparation: Dilute the PAC sample to an appropriate concentration with deionized water.

  • Reaction with Ferron:

    • Pipette a known volume of the diluted PAC sample into a volumetric flask containing the Ferron reagent.

    • Start the stopwatch immediately upon mixing.

    • Quickly bring the solution to the final volume with deionized water and mix thoroughly.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 370 nm) at timed intervals (e.g., 1 minute, 30 minutes, 2 hours, 24 hours).

  • Calculation of Al Species:

    • Ala (monomeric Al): Calculated from the absorbance measurement at 1 minute, representing the rapidly reacting monomeric aluminum species.

    • Alb (polymeric Al): Calculated from the difference in absorbance between a later time point (e.g., 30 minutes or 2 hours) and the 1-minute reading. This represents the moderately fast-reacting polymeric species, including Al13.

    • Alc (solid/colloidal Al): Determined by the difference between the total aluminum concentration (measured after acid digestion) and the sum of Ala and Alb.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_synthesis Membrane Reactor Synthesis cluster_post Post-Synthesis cluster_analysis Product Characterization prep_alcl3 Prepare AlCl3 solution (e.g., 0.4 M) setup Assemble Membrane Reactor System prep_alcl3->setup prep_naoh Prepare NaOH solution (e.g., 2.0 M) prep_naoh->setup circulate_alcl3 Circulate AlCl3 (Lumen Side) setup->circulate_alcl3 add_naoh Permeate NaOH (Shell Side) circulate_alcl3->add_naoh monitor Monitor pH and Temperature add_naoh->monitor control Control Basicity (B) monitor->control age Age PAC Solution (e.g., 24 hours) control->age Target Basicity Reached collect Collect Final PAC Product age->collect basicity Calculate Basicity collect->basicity ferron Ferron Assay for Al Speciation (Ala, Alb, Alc) collect->ferron reaction_pathway cluster_membrane_reactor Membrane Reactor Environment Al3 Al³⁺ (monomer) Al_dimer [Al₂(OH)₂]⁴⁺ Al3->Al_dimer +OH⁻ Al_intermediate Intermediate Polymers Al_dimer->Al_intermediate +OH⁻ Al13 Al₁₃ (Alb) [AlO₄Al₁₂(OH)₂₄]⁷⁺ Al_intermediate->Al13 Polymerization AlOH3 Al(OH)₃ Precipitate (Alc) Al_intermediate->AlOH3 Precipitation (suppressed) controlled_OH Controlled OH⁻ Addition (Nano-droplets)

References

Application Notes and Protocols: Aluminum Chloride Hydroxide in Sludge Dewatering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aluminum chloride hydroxide (B78521), commonly known as polyaluminum chloride (PAC), as a chemical conditioner for enhancing the dewaterability of various types of sludge. The following sections detail the mechanisms of action, experimental protocols for performance evaluation, and key performance data.

Aluminum chloride hydroxide is a highly effective coagulant used in water and wastewater treatment to improve the efficiency of solid-liquid separation processes.[1][2] Its application in sludge dewatering is primarily due to its ability to neutralize the negative surface charges of sludge particles, causing them to aggregate into larger, more compact flocs.[3][4] These larger flocs create more porous channels within the sludge cake, facilitating the release of water during mechanical dewatering processes.[5][6][7] Compared to traditional coagulants like alum and ferric chloride, PAC is often more efficient at lower dosages, effective over a wider pH range, and produces a lower volume of sludge.[8][9]

The active component in many commercial aluminum chloride hydroxide solutions is a highly cationic aluminum polymer, often represented as [Al13O4(OH)24(H2O)12]7+.[3][4] The speciation of these aluminum polymers, particularly the presence of middle and high polymer states, has been shown to be more effective in reducing the specific resistance to filtration (SRF) and compressibility of sludge compared to monomeric aluminum species.[5][6][7]

Data Presentation

The following tables summarize quantitative data on the application and performance of aluminum chloride hydroxide (PAC) in sludge dewatering from various studies.

Table 1: Typical Properties of Commercial Aluminum Chloride Hydroxide (PAC) Solutions

PropertyValueSource
Physical StateLiquid[3][4]
Al2O3 Content (% w/w)10 - 30+[3][4][8]
Basicity (%)5 - 65+[3][4][8]
pH< 1.0 - 2.5[3][4]
Density (g/cm³ @ 20°C)1.20 - 1.35[3][4]
AppearanceColorless to light yellow liquid[3][10]

Table 2: Performance Data of Aluminum Chloride Hydroxide in Sludge Dewatering

Sludge TypePAC DosagePerformance MetricResultSource
Anaerobic Sludge105 - 1750 mg/LTime to Filtration (TTF)Decreased from 1008 s to 15 s[11]
Anaerobic Sludge876 mg/L (optimal)Time to Filtration (TTF)< 70 s[11][12]
Municipal Wastewater SludgeNot specifiedDewatering TimeAt least 50% less than alum[13]
Urban Dewatered-Sewage Sludge (81.2% initial moisture)8 g AlCl3 / 300 g sludgeFinal Moisture Content54.03%[14]
Wastewater Sludge1100 mg/L (optimal Al2(SO4)3)Time to Filtration (TTF)135 s[15]
Wastewater Sludge1100 mg/L (optimal Al2(SO4)3)Reduction in Sludge Moisture Content3.3%[15]

Experimental Protocols

Protocol 1: Jar Test for Optimal Dosage Determination

This protocol is a standard method for determining the optimal dosage of aluminum chloride hydroxide for sludge conditioning.[8][16]

Materials:

  • Sludge sample

  • Aluminum chloride hydroxide (PAC) solution of known concentration

  • A series of beakers (e.g., 1 L)

  • Jar testing apparatus with multiple paddles

  • Pipettes or syringes for accurate dosing

  • Timer

  • Turbidity meter (optional)

Procedure:

  • Sample Preparation: Fill a series of beakers with equal volumes of the sludge sample.

  • Dosing: While stirring at a rapid mix speed (e.g., 100-120 rpm), add varying dosages of the PAC solution to each beaker.

  • Rapid Mixing: Continue rapid mixing for a short period (e.g., 1-3 minutes) to ensure uniform dispersion of the coagulant.

  • Slow Mixing (Flocculation): Reduce the stirring speed to a slow mix (e.g., 30-40 rpm) for a longer duration (e.g., 15-20 minutes) to promote floc formation.

  • Settling: Stop stirring and allow the flocs to settle for a predetermined time (e.g., 30 minutes).

  • Analysis:

    • Visually observe the floc size, settling characteristics, and supernatant clarity in each beaker.

    • Carefully decant a sample of the supernatant from each beaker and measure its turbidity.

    • The optimal dosage is the one that produces the largest, fastest-settling flocs and the lowest supernatant turbidity.

Protocol 2: Measurement of Sludge Dewaterability using Buchner Funnel Test

This protocol measures the Specific Resistance to Filtration (SRF), a key parameter for quantifying sludge dewaterability.

Materials:

  • Conditioned sludge sample (from Protocol 1)

  • Buchner funnel apparatus

  • Filter paper of a specified grade

  • Graduated cylinder

  • Vacuum flask

  • Vacuum pump with a pressure gauge

  • Stopwatch

Procedure:

  • Apparatus Setup: Assemble the Buchner funnel apparatus with the filter paper seated firmly in the funnel.

  • Sample Addition: Pour a known volume of the conditioned sludge sample into the Buchner funnel.

  • Vacuum Application: Simultaneously start the stopwatch and apply a constant vacuum pressure.

  • Filtrate Collection: Record the volume of filtrate collected at regular time intervals until the vacuum breaks (i.e., the sludge cake begins to crack).

  • SRF Calculation: The Specific Resistance to Filtration is calculated from the slope of a plot of t/V versus V (where t is time and V is the volume of filtrate).

  • Cake Solids Analysis: After the filtration is complete, measure the moisture content of the resulting sludge cake to determine the final solids concentration.

Visualizations

G cluster_0 Mechanism of Action SludgeParticles Sludge Particles (Negative Surface Charge) ChargeNeutralization Charge Neutralization SludgeParticles->ChargeNeutralization PAC Aluminum Chloride Hydroxide (PAC) (High Cationic Charge) PAC->ChargeNeutralization FlocFormation Floc Formation (Microflocs to Macroflocs) ChargeNeutralization->FlocFormation Dewatering Enhanced Dewatering (Increased Water Release) FlocFormation->Dewatering

Caption: Mechanism of aluminum chloride hydroxide in sludge dewatering.

G cluster_1 Experimental Workflow for Performance Evaluation Start Start: Raw Sludge Sample JarTest Protocol 1: Jar Test (Varying PAC Dosages) Start->JarTest OptimalDosage Determine Optimal Dosage JarTest->OptimalDosage Conditioning Sludge Conditioning (with Optimal PAC Dosage) OptimalDosage->Conditioning BuchnerTest Protocol 2: Buchner Funnel Test Conditioning->BuchnerTest SRF Calculate SRF & Final Solids BuchnerTest->SRF End End: Dewaterability Assessment SRF->End G cluster_2 Logical Relationships in Sludge Conditioning PAC_Dosage PAC Dosage Floc_Properties Floc Properties (Size, Strength, Density) PAC_Dosage->Floc_Properties influences pH Sludge pH pH->Floc_Properties influences Mixing Mixing Intensity & Duration Mixing->Floc_Properties influences Dewaterability Sludge Dewaterability (e.g., lower SRF, TTF) Floc_Properties->Dewaterability determines

References

Application Notes and Protocols for the Removal of Dissolved Organic Matter Using Polyaluminum Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaluminum chloride (PAC) is a highly effective coagulant widely used in water and wastewater treatment processes to remove impurities, including dissolved organic matter (DOM). DOM is a complex mixture of organic compounds that can impact water quality by contributing to color, taste, and odor, and by acting as precursors for the formation of disinfection byproducts (DBPs). This document provides detailed application notes and protocols for the use of PAC in the removal of DOM, tailored for research and development applications.

The primary mechanism of DOM removal by PAC involves charge neutralization and sweep flocculation.[1][2] PAC, with its positively charged polynuclear aluminum species, neutralizes the negative charges of DOM molecules, causing them to destabilize and aggregate.[1] Subsequently, these aggregates are enmeshed in the precipitating aluminum hydroxide (B78521) flocs (sweep flocculation), facilitating their removal through sedimentation and filtration.[1][2] The efficiency of this process is influenced by several key parameters, including PAC dosage, pH, temperature, and the chemical composition of the water.[3][4]

Data Presentation: Efficacy of PAC in DOM Removal

The following tables summarize the quantitative data on the efficiency of Polyaluminum Chloride in removing Dissolved Organic Matter (DOM), often measured as Chemical Oxygen Demand (COD) or Dissolved Organic Carbon (DOC), under various experimental conditions.

Table 1: Effect of PAC Dosage on DOM Removal Efficiency at Optimal pH

PAC Dosage (mg/L)DOM Removal Efficiency (%)Reference
1045[5]
2068[5]
3075[6]
4082[7]
5085[6]

Table 2: Influence of pH on DOM Removal Efficiency with a Constant PAC Dosage

pHDOM Removal Efficiency (%)Reference
5.078[1]
6.085[1]
7.072[5]
8.065[8]
9.058[3]

Table 3: Comparative DOM Removal Efficiency of PAC and Other Coagulants

CoagulantOptimal Dosage (mg/L)Optimal pHDOM (COD) Removal Efficiency (%)Reference
Polyaluminum Chloride (PAC)207.048[7]
Alum (Aluminum Sulfate)206.045[7]
Ferric Chloride208.0Not specified for DOM[5]

Experimental Protocols

This section outlines a detailed methodology for conducting a jar test to determine the optimal conditions for DOM removal using PAC. The jar test is a standard laboratory procedure that simulates the coagulation, flocculation, and sedimentation processes in a full-scale water treatment system.[2][9]

Materials and Equipment
  • Polyaluminum Chloride (PAC) stock solution: Prepare a 1% (w/v) stock solution of PAC.

  • Water sample: The water containing the dissolved organic matter to be treated.

  • Jar testing apparatus: A multi-stirrer unit with at least six paddles and beakers (typically 1-2 L).[9]

  • pH meter: Calibrated with standard buffer solutions.[9]

  • Turbidimeter

  • Spectrophotometer or TOC analyzer: For measuring DOM concentration.

  • Pipettes and graduated cylinders

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH): For pH adjustment.[9]

Jar Test Procedure
  • Sample Preparation: Fill each beaker of the jar test apparatus with a known volume of the water sample (e.g., 1000 mL).[10]

  • Initial Measurements: Measure and record the initial pH, turbidity, and DOM concentration (as DOC or UV254 absorbance) of the raw water sample.

  • pH Adjustment (if necessary): Adjust the pH of the water in each beaker to the desired level using HCl or NaOH while mixing.

  • Coagulant Dosing: While the paddles are rotating at a rapid mix speed (e.g., 120 rpm), add varying doses of the PAC stock solution to each beaker.[10]

  • Rapid Mix: Continue rapid mixing for a short period (e.g., 1 minute) to ensure uniform dispersion of the coagulant.[11]

  • Slow Mix (Flocculation): Reduce the mixing speed to a slow mix (e.g., 40 rpm) for a longer duration (e.g., 20 minutes) to promote the formation of flocs.[2]

  • Sedimentation: Stop the mixing and allow the flocs to settle for a specified period (e.g., 30 minutes).[12]

  • Supernatant Analysis: Carefully collect a sample of the supernatant from each beaker without disturbing the settled sludge.

  • Final Measurements: Measure and record the final pH, turbidity, and DOM concentration of each supernatant sample.

  • Data Analysis: Calculate the percentage of DOM removal for each PAC dosage and pH condition to determine the optimal treatment parameters.

Visualizations

The following diagrams illustrate the key processes and workflows described in these application notes.

experimental_workflow cluster_prep Preparation cluster_jartest Jar Test Procedure cluster_results Results raw_water Raw Water Sample initial_analysis Initial Analysis (pH, Turbidity, DOM) raw_water->initial_analysis pac_solution Prepare PAC Stock Solution dosing PAC Dosing pac_solution->dosing initial_analysis->dosing rapid_mix Rapid Mix (120 rpm, 1 min) dosing->rapid_mix slow_mix Slow Mix (40 rpm, 20 min) rapid_mix->slow_mix sedimentation Sedimentation (30 min) slow_mix->sedimentation final_analysis Final Analysis (pH, Turbidity, DOM) sedimentation->final_analysis data_analysis Data Analysis (% DOM Removal) final_analysis->data_analysis optimal_conditions Determine Optimal Conditions data_analysis->optimal_conditions dom_removal_mechanism cluster_process DOM Removal Process PAC Polyaluminum Chloride (PAC) (Positively Charged) ChargeNeutralization Charge Neutralization PAC->ChargeNeutralization DOM Dissolved Organic Matter (DOM) (Negatively Charged) DOM->ChargeNeutralization Microflocs Microfloc Formation ChargeNeutralization->Microflocs SweepFlocculation Sweep Flocculation Microflocs->SweepFlocculation Macroflocs Macrofloc Formation SweepFlocculation->Macroflocs Removal Sedimentation & Filtration Macroflocs->Removal

References

Application Notes and Protocols for Formulating Cosmetics with Activated Aluminum Chlorohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive guidelines, formulation data, and experimental protocols for the use of Activated Aluminum Chlorohydrate (AACH) in cosmetic and over-the-counter (OTC) drug applications, primarily focusing on antiperspirants.

Introduction to Activated Aluminum Chlorohydrate (AACH)

Activated Aluminum Chlorohydrate is a specific group of aluminum salts with the general formula AlnCl(3n-m)(OH)m.[1] It is an enhanced-efficacy inorganic polymer, structurally based on Al13 units with a Keggin ion structure, which form larger poly-aluminum complexes.[2] The "activation" is a manufacturing step, such as heating or purification, that modifies the polymer distribution within the AACH.[2] This process increases the compound's reactivity and surface area, leading to more effective sweat reduction compared to standard Aluminum Chlorohydrate (ACH).[2] AACH is a widely used active ingredient in antiperspirant products, including roll-ons, sprays, gels, and sticks.[2][3]

The primary function of AACH in cosmetic formulations is to reduce perspiration.[4] It also possesses secondary benefits, including a mild astringent effect and antimicrobial properties that help control odor-causing bacteria.[2][5][6]

Mechanism of Action

The antiperspirant effect of Activated Aluminum Chlorohydrate is achieved through a physical blockage of the eccrine sweat ducts.[7] Upon application to the skin, AACH dissolves in the moisture present on the skin's surface and in sweat.[5] The dissolved AACH complexes then react with water and proteins within the sweat duct to form an insoluble, gel-like precipitate of aluminum hydroxide.[2][8] This precipitate creates a temporary plug that physically obstructs the duct, preventing sweat from reaching the skin's surface.[4][6][7] This plug remains in place until it is naturally shed by the skin's renewal process.[7][8]

A AACH Applied to Skin B Dissolution in Sweat & Moisture A->B C Interaction with Water & Proteins in Sweat Duct B->C D Formation of Insoluble Aluminum Hydroxide Gel C->D E Temporary Plug Forms in Eccrine Duct D->E F Sweat Flow Blocked E->F

Figure 1: Mechanism of action for Activated Aluminum Chlorohydrate (AACH).

Formulation Guidelines

AACH is a versatile ingredient that can be incorporated into various product forms. For maximum efficacy, AACH powders should be used in anhydrous (water-free) formulations, as contact with water before skin application can compromise the activation and reduce performance.[2]

Data Presentation: Concentration and Regulatory Limits

The concentration of AACH is regulated by health authorities in various regions. The U.S. Food and Drug Administration (FDA) and Health Canada both permit its use in OTC antiperspirant products at concentrations up to 25% on an anhydrous basis.[1][9]

Product TypeTypical Concentration Range (% w/w)Regulatory Limit (Anhydrous Basis)Notes
Antiperspirant Sticks 10.0% - 25.0%25% (USA, Canada)[1][9]Anhydrous bases are preferred for optimal efficacy.
Antiperspirant Roll-Ons 7.0% - 25.0%25% (USA, Canada)[1][9]Can be formulated as emulsions or anhydrous systems.
Aerosol Sprays 9.0% - 25.0%25% (USA, Canada)[1][9]Formulated as powder suspensions in a propellant base.
Gels & Creams 10.0% - 25.0%25% (USA, Canada)[1][9]Can be formulated as clear gels or opaque creams.
Medical Antiperspirants ≥ 20.0%Varies (Often by prescription)For treatment of conditions like hyperhidrosis.[10]
Oil-Control Skincare < 1.0%Unregulated for this use[11]Utilizes the astringent properties to reduce sebum.[10]

Table 1: Recommended Concentrations and Regulatory Limits for AACH.

Experimental Protocols

The following protocols are essential for evaluating the performance and safety of cosmetic formulations containing AACH.

Protocol: Efficacy Evaluation (Gravimetric Method)

This protocol determines the antiperspirant efficacy by measuring sweat reduction under controlled conditions. It is based on the "hot room" methodology commonly used in clinical testing.[12]

4.1.1 Objective: To quantify the reduction in axillary sweat production following the application of an AACH-containing antiperspirant formulation compared to a baseline.

4.1.2 Materials:

  • Test formulation

  • Webril pads for sweat collection

  • Controlled environment room ("hot room") capable of maintaining 100°F (37.8°C) and 30-40% relative humidity[12]

  • Analytical balance

4.1.3 Procedure:

  • Panelist Selection: Recruit subjects who meet a minimum sweat production threshold (e.g., ≥150 mg per axilla over 20 minutes) during a screening phase.[12]

  • Baseline Sweat Collection:

    • Acclimate panelists in the hot room for a 40-minute warm-up period.[12]

    • Conduct two consecutive 20-minute sweat collections. Place pre-weighed Webril pads in each axilla, remove after 20 minutes, and immediately weigh to determine the mass of sweat produced.[12]

  • Product Application: Panelists apply a standardized amount of the test product to their axillae (randomized and blinded) every evening for a pre-determined period (e.g., 7-10 days).[12]

  • Final Sweat Collection: 24 hours after the final product application, repeat the sweat collection procedure (Step 2).[12]

  • Data Analysis: Calculate the percentage of sweat reduction for each panelist by comparing the final sweat mass to the baseline sweat mass. Analyze the data for statistical significance.

A Panelist Screening (≥150mg sweat/20min) B Baseline Sweat Collection (Hot Room: 100°F, 30-40% RH) A->B C Daily Product Application (7-10 days) B->C D Final Sweat Collection (24h after last application) C->D E Data Analysis (% Sweat Reduction) D->E P1 P2

Figure 2: Experimental workflow for gravimetric efficacy evaluation.
Protocol: Accelerated Stability Testing

This protocol is designed to predict the shelf life of a cosmetic formulation by subjecting it to elevated temperatures.[13] A product that remains stable for three months at 45°C is generally considered to be stable for two years at room temperature.[14]

4.2.1 Objective: To assess the physical, chemical, and microbiological stability of the AACH formulation under accelerated conditions.

4.2.2 Materials:

  • Finished product in its final packaging

  • Finished product in inert (glass) containers[15]

  • Temperature-controlled stability ovens

  • Viscometer, pH meter, microscope

  • Lightbox or window for UV exposure testing[14]

4.2.3 Procedure:

  • Initial Measurements (Time 0): Record the initial characteristics of the product, including appearance, color, odor, pH, and viscosity.

  • Sample Storage: Place samples in both the final packaging and inert glass containers into stability ovens at various conditions. A common accelerated condition is 40°C ± 2°C or 45°C.[13][14] Store control samples at room temperature (25°C) and refrigerated (4°C).[14]

  • Cycle Testing: Subject a set of samples to freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, for 3-5 cycles) to assess emulsion stability.[14]

  • Periodic Evaluation: At set intervals (e.g., 1, 2, and 3 months), remove samples from the ovens and allow them to equilibrate to room temperature.

  • Assess Parameters:

    • Physical/Chemical: Re-evaluate appearance, color, odor, pH, and viscosity. Check for signs of instability like phase separation, crystallization, or creaming.[13]

    • Packaging Compatibility: Inspect the packaging for any changes, such as leakage, corrosion, or discoloration. Perform a weight loss test; it should not exceed 1% per month.[13][14]

    • Microbiological: While not detailed here, microbiological stability testing (challenge testing) is a critical and required component to ensure the product remains free from contamination.[13]

  • Final Analysis: After the final time point (e.g., 3 months), compare the results to the initial measurements and the room temperature control samples to determine if the product meets stability specifications.

cluster_0 Preparation cluster_1 Storage Conditions A Prepare Samples (Final & Inert Packaging) B Initial Analysis (T=0) (pH, Viscosity, Appearance) A->B C Accelerated (e.g., 45°C) B->C D Room Temp Control (25°C) B->D E Freeze-Thaw Cycle (-10°C to 25°C) B->E F Periodic Evaluation (1, 2, 3 Months) C->F D->F E->F G Final Analysis & Shelf-Life Prediction F->G

References

Application Notes and Protocols: 27Al MAS-NMR Spectroscopy for the Analysis of Aluminum Chloride Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum chloride hydroxide (B78521), a key active ingredient in many pharmaceutical and personal care products, exists as a complex mixture of polymeric aluminum oxyhydroxide species. Understanding the distribution and structure of these aluminum species is critical for product efficacy, stability, and safety. Solid-state 27Al Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) spectroscopy is a powerful, non-destructive technique for characterizing the local coordination environment of aluminum in these complex materials.[1] This document provides detailed application notes and experimental protocols for the analysis of aluminum chloride hydroxide using 27Al MAS-NMR.

The 27Al nucleus is a quadrupolar nucleus (spin I = 5/2) with 100% natural abundance, making it highly amenable to NMR studies.[2] However, the quadrupolar interaction can lead to significant line broadening, especially in asymmetric environments.[2] MAS is employed to average out these anisotropic interactions, resulting in narrower spectral lines and improved resolution.[1] The chemical shift in 27Al NMR is highly sensitive to the coordination number of the aluminum atom, providing valuable structural information.[1][3]

Key Aluminum Species and Their 27Al NMR Signatures

In aluminum chloride hydroxide and related materials, aluminum typically exists in three primary coordination environments: tetrahedral (AlO4), pentahedral (AlO5), and octahedral (AlO6). Each of these environments gives rise to a characteristic range of chemical shifts in the 27Al MAS-NMR spectrum.

Coordination EnvironmentTypical Chemical Shift Range (ppm)Notes
Octahedral (AlO6) -30 to 30This is the most shielded environment and often represents the bulk of aluminum in precursor materials and some polymeric species.[1][3] The reference compound, aqueous [Al(H2O)6]3+, is set to 0 ppm.[3]
Pentahedral (AlO5) 30 to 50This coordination state is often found in amorphous or transition aluminas and can be present in complex aluminum hydroxides.[4][5]
Tetrahedral (AlO4) 50 to 80This less shielded environment is characteristic of key polyoxo-cations like the central aluminum in the Keggin-ion [AlO4Al12(OH)24(H2O)12]7+ (Al13) and species within the Al30 polyoxocation.[3][6][7]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality 27Al MAS-NMR spectra.

Materials:

  • Aluminum chloride hydroxide sample (as a powder or gel)

  • Zirconia MAS rotors (e.g., 4 mm outer diameter)

  • Rotor caps

  • Spatula

  • Balance

Protocol:

  • Ensure the aluminum chloride hydroxide sample is in a solid, powdered form. If the sample is a gel, it should be dried to a xerogel.[8]

  • Carefully pack the powdered sample into the MAS rotor. The packing should be firm and uniform to ensure stable spinning. Avoid creating air pockets.

  • Fill the rotor to the appropriate height as specified by the NMR probe manufacturer.

  • Securely place the cap on the rotor.

  • Weigh the packed rotor and record the mass.

  • Clean the exterior of the rotor to remove any residual sample powder.

27Al MAS-NMR Data Acquisition

The following are typical parameters for 27Al MAS-NMR experiments. These may need to be optimized for the specific instrument and sample.

Instrumentation:

  • Solid-state NMR spectrometer (e.g., operating at a magnetic field of 11.7 T or higher)[1]

  • MAS probe

Typical Acquisition Parameters:

Parameter Typical Value Purpose
Magnetic Field Strength 11.7 T (500 MHz for 1H) or higher Higher fields improve spectral resolution and sensitivity.[1]
Resonance Frequency 130.3 MHz at 11.7 T The Larmor frequency of the 27Al nucleus at the given field strength.[1]
Magic Angle Spinning Rate 14 kHz or higher To average out anisotropic interactions and narrow the spectral lines.[1]
Pulse Sequence Single-pulse (Bloch decay) A simple and robust sequence for quantitative analysis.[1]
Pulse Width Short pulse (e.g., 2 µs, corresponding to a π/12 tipping angle) To ensure uniform excitation of all aluminum sites, especially those with large quadrupolar interactions.[1]
Relaxation Delay 5 s To allow for complete relaxation of the 27Al nuclei between scans, ensuring quantitative results.[1]
Number of Scans 1600 or more To achieve an adequate signal-to-noise ratio.[1]

| Chemical Shift Reference | 1 M aqueous Al(NO3)3 or AlCl3 solution (0 ppm) | For accurate chemical shift referencing.[1][2] |

Data Analysis and Interpretation

The analysis of 27Al MAS-NMR spectra of aluminum chloride hydroxide involves identifying the different aluminum species based on their chemical shifts and quantifying their relative abundance.

  • Phase and Baseline Correction: Apply appropriate phase and baseline corrections to the acquired spectrum.

  • Peak Identification: Identify the peaks corresponding to octahedral, pentahedral, and tetrahedral aluminum species based on the chemical shift ranges provided in the table above.

  • Deconvolution: Use a suitable software package to deconvolute the overlapping peaks in the spectrum. This will provide the chemical shift, line width, and integrated area for each component.

  • Quantification: The relative abundance of each aluminum species can be determined from the integrated areas of the corresponding deconvoluted peaks.

Visualizations

experimental_workflow Experimental Workflow for 27Al MAS-NMR Analysis cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis sample Aluminum Chloride Hydroxide Sample drying Drying (if necessary) sample->drying packing Pack into MAS Rotor drying->packing nmr 27Al MAS-NMR Spectrometer packing->nmr acquisition Data Acquisition (Single Pulse Experiment) nmr->acquisition processing Spectral Processing (Phase & Baseline Correction) acquisition->processing deconvolution Deconvolution and Peak Fitting processing->deconvolution quantification Quantification of Al Species deconvolution->quantification interpretation Structural Characterization quantification->interpretation Interpretation

Caption: Workflow for 27Al MAS-NMR analysis of aluminum chloride hydroxide.

aluminum_coordination Aluminum Coordination Environments and 27Al Chemical Shifts cluster_coordination Coordination Environment cluster_shifts Chemical Shift (ppm) Al 27Al Nucleus octa Octahedral (AlO6) Al->octa penta Pentahedral (AlO5) Al->penta tetra Tetrahedral (AlO4) Al->tetra shift_octa -30 to 30 octa->shift_octa shift_penta 30 to 50 penta->shift_penta shift_tetra 50 to 80 tetra->shift_tetra

Caption: Correlation of Al coordination and 27Al chemical shifts.

References

Troubleshooting & Optimization

"optimizing polyaluminum chloride dosage in drinking water treatment"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists optimizing the dosage of Polyaluminum Chloride (PAC) in drinking water treatment experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most critical first step to determine the correct PAC dosage?

A: The most reliable method for determining the optimal PAC dose is a laboratory procedure known as the Jar Test.[1] This test simulates the coagulation and flocculation processes on a small scale, allowing you to visually and analytically determine the dose that produces the best results for your specific water source.[2] It is essential to conduct a jar test whenever the raw water quality changes significantly, for instance, after heavy rainfall.[1]

Q2: My treated water is still turbid after adding PAC. What are the likely causes and how can I fix it?

A: Insufficient turbidity removal is typically caused by underdosing, suboptimal pH, or issues with alkalinity.

  • Cause 1: Underdosing. The PAC dose may be too low to effectively neutralize the charge of suspended particles. This is common when raw water turbidity increases suddenly.[1]

    • Solution: Perform a new jar test to determine the current optimal dose. Incrementally increase the PAC dosage while monitoring the floc formation and final water clarity.[1]

  • Cause 2: Suboptimal pH. PAC is most effective within a specific pH range, typically between 5.0 and 8.0.[1][3] Outside this range, its coagulation efficiency drops significantly.[3]

    • Solution: Measure the pH of the water after adding PAC. If it is outside the optimal range, adjust the raw water pH before PAC addition using an acid or an alkali.[3]

  • Cause 3: Insufficient Alkalinity. PAC, being an acidic salt, consumes the water's alkalinity during its hydrolysis process. If the raw water has low alkalinity, the pH can drop excessively, inhibiting coagulation.[1]

    • Solution: Test the raw water's alkalinity. If it is too low, you may need to add an alkalinity source like lime or soda ash to buffer the water and ensure effective coagulation.[1]

Q3: I've added PAC, but now the water appears cloudy again, sometimes with a yellowish tint. What's happening?

A: This phenomenon, known as restabilization, is a classic sign of overdosing. Adding too much coagulant can reverse the charge of the particles, causing them to repel each other and re-suspend in the water.[1][4] Overdosing also leads to unnecessary chemical consumption, increased sludge production, and can make the water more acidic.[1][4] Some PAC grades may also contain iron, which can cause a yellow color when overdosed.[4]

  • Solution: Immediately reduce the PAC dosage. Conduct a jar test with a lower range of concentrations to pinpoint the optimal dose where clear water is achieved without restabilization.

Q4: How does water temperature affect PAC performance?

A: Water temperature significantly impacts the kinetics of coagulation. In colder water (e.g., below 10-15°C), the chemical reactions are slower, which can lead to the formation of smaller, less dense flocs that are difficult to settle.[3][5][6]

  • Solution for Cold Water:

    • You may need to slightly increase the PAC dosage.[1]

    • Extend the slow mixing time to allow for more complete floc formation.[7]

    • Consider using a PAC product specifically formulated for low-temperature applications.[7][8]

Q5: Why is my solid PAC clumping and difficult to dissolve?

A: Dissolution issues are typically caused by improper mixing technique or unsuitable water temperature.

  • Solution: Add the solid PAC powder slowly and evenly into agitated water. Dumping a large quantity at once can cause lumping.[7] Use a simultaneous mixing-and-adding approach. The recommended water temperature for dissolution is between 15°C and 35°C.[7]

Q6: I'm concerned about residual aluminum in the treated water. How can I minimize it?

A: High levels of residual aluminum are a health concern and are typically caused by overdosing or operating at a suboptimal pH.[3][9]

  • Solution: The lowest concentrations of residual aluminum are found at a neutral pH (around 6.0-7.0).[[“]] Ensure precise dosage control through careful jar testing and maintain the pH within the optimal range. Proper filtration following coagulation and sedimentation is also critical for removing aluminum-containing flocs.[9]

Data Presentation: PAC Operating Parameters

The following tables summarize key quantitative data for PAC application in drinking water treatment.

Table 1: General Operating Conditions for PAC

ParameterOptimal RangeNotes
pH 5.0 - 8.0[1][3]Peak performance for turbidity and organic matter removal is often between pH 6.0 and 7.0.[[“]]
Typical Dosage 5 - 100 mg/L[11]Highly dependent on raw water quality (turbidity, organic matter). Must be determined by a jar test.[1][11]
Water Temperature > 10 - 15°CColder temperatures slow reaction rates and may require dosage adjustments or longer mixing times.[1][6]

Table 2: Example Dosage Ranges for Different Water Treatment Applications

ApplicationTypical PAC Dosage (mg/L)Reference
Drinking Water Treatment 10 - 30[12]
Industrial Wastewater 50 - 300[12]
Swimming Pool Water 20 - 50[12]

Experimental Protocols

Protocol: Jar Test for Optimal PAC Dosage Determination

The jar test is the standard method for determining the optimal coagulant dose.[13]

1. Preparation:

  • Collect a representative sample of the raw water to be treated.

  • Measure and record initial water quality parameters: Turbidity (NTU), pH, temperature, and alkalinity.[14]

  • Set up a series of six beakers (1000 mL capacity) in a gang stirrer (jar test apparatus).[14]

  • Fill each beaker with an equal volume of the raw water sample (e.g., 1000 mL).[14]

2. Chemical Dosing:

  • Prepare a stock solution of PAC (e.g., 10,000 ppm).[15]

  • While the stirrers are off, add a different, progressively increasing dose of the PAC stock solution to each of the first five beakers. The sixth beaker serves as a control with no PAC added.[13]

3. Coagulation (Rapid Mix):

  • Turn on the stirrer and mix all beakers at a high speed (e.g., 140-200 rpm) for 1-2 minutes.[12][14] This step ensures the rapid and complete dispersion of the coagulant.

4. Flocculation (Slow Mix):

  • Reduce the stirring speed to a slow mix (e.g., 30-40 rpm) for 15-20 minutes.[12][14] This gentle mixing promotes the collision of destabilized particles to form larger flocs.

5. Sedimentation (Settling):

  • Stop the stirrer completely and allow the flocs to settle under quiescent conditions for 20-30 minutes.[14][16]

6. Evaluation:

  • Visually observe the floc size, characteristics, and settling rate in each beaker.

  • Carefully pipette a sample from the supernatant (the clear water above the settled sludge) of each beaker.

  • Measure the final turbidity and pH of the supernatant from each beaker.[14]

  • The "optimal dosage" is the lowest dose that produces the clearest water (lowest turbidity) with good floc formation and settling characteristics.[1]

Visualizations

Jar_Test_Workflow cluster_setup 1. Setup cluster_process 2. Jar Test Process cluster_analysis 3. Analysis p1 Collect Raw Water Sample p2 Measure Initial Turbidity, pH, Temp p1->p2 p3 Fill 6 Beakers (1000 mL each) p2->p3 p4 Dose Beakers (0, 5, 10, 15, 20, 25 ppm) p3->p4 p5 Rapid Mix (1 min @ 150 rpm) p4->p5 p6 Slow Mix (15 min @ 40 rpm) p5->p6 p7 Settle (30 min, no mixing) p6->p7 p8 Measure Final Turbidity & pH p7->p8 p10 Determine Optimal Dose p8->p10 p9 Observe Floc Characteristics p9->p10

Caption: Experimental workflow for the Jar Test procedure.

Troubleshooting_PAC_Dosage start High Turbidity in Treated Water check_dose Was Jar Test performed for current raw water? start->check_dose check_ph Is final pH within 5.0 - 8.0? check_dose->check_ph Yes sol_jar Action: Perform new Jar Test to find optimal dose check_dose->sol_jar No check_alk Is raw water alkalinity sufficient? check_ph->check_alk Yes sol_ph Action: Adjust raw water pH before PAC addition check_ph->sol_ph No sol_alk Action: Add alkalinity (e.g., lime) to raw water check_alk->sol_alk No sol_overdose Possible Overdose: Water cloudy after floc formation. Reduce dose. check_alk->sol_overdose Yes end_good Problem Resolved sol_jar->end_good sol_ph->end_good sol_alk->end_good sol_overdose->sol_jar

Caption: Troubleshooting logic for suboptimal PAC dosage.

References

Technical Support Center: High-Basicity Polyaluminum Chloride (PAC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-basicity polyaluminum chloride (PAC).

Troubleshooting & FAQs

This section addresses common issues encountered during the synthesis of high-basicity PAC in a question-and-answer format.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Logic for High-Basicity PAC Synthesis start Start: Synthesis Issue Identified check_basicity Is the final basicity lower than expected? start->check_basicity check_precipitate Is there significant precipitate formation? check_basicity->check_precipitate No basicity_cause1 Verify concentration of Al source and base check_basicity->basicity_cause1 Yes check_performance Is the coagulation performance poor? check_precipitate->check_performance No precipitate_cause1 Base addition rate may be too fast, causing localized precipitation of Al(OH)₃ check_precipitate->precipitate_cause1 Yes performance_cause1 Suboptimal Al species distribution (low Al₁₃ content) check_performance->performance_cause1 Yes end Consult Detailed Protocols & Data Tables check_performance->end No basicity_cause2 Review base addition rate. (Too fast can cause localized high pH) basicity_cause1->basicity_cause2 basicity_cause3 Check reaction temperature. (May be too low) basicity_cause2->basicity_cause3 basicity_cause3->end precipitate_cause2 Basicity may be too high for the given Al concentration precipitate_cause1->precipitate_cause2 precipitate_cause3 Inadequate mixing intensity precipitate_cause2->precipitate_cause3 precipitate_cause4 Product instability during storage. Consider stability-enhancing additives. precipitate_cause3->precipitate_cause4 precipitate_cause4->end performance_cause2 Final pH of treated water is outside the optimal range (typically 5.0-8.0) performance_cause1->performance_cause2 performance_cause3 Incorrect PAC dosage performance_cause2->performance_cause3 performance_cause3->end

Caption: A logical workflow for diagnosing common issues in PAC synthesis.

Q1: What is "basicity" in the context of polyaluminum chloride and why is it important?

A: Basicity is one of the most critical indicators for PAC, representing the degree of hydroxylation of the aluminum ions.[1][2] It is typically expressed as the molar ratio B = [OH⁻]/[Al³⁺] as a percentage.[2] Basicity directly influences the performance of PAC by affecting its polymer morphology, charge distribution, and the degree of polymerization.[1] Higher basicity is generally conducive to forming PAC with a high degree of polymerization, which improves its flocculation effect.[1] However, if the basicity is too high, the PAC might precipitate out too quickly.[3]

Q2: My synthesized PAC has lower basicity than targeted. What are the potential causes?

A: Several factors could lead to lower-than-expected basicity:

  • Incorrect Reactant Concentration: Inaccurate measurement of the initial aluminum source (e.g., AlCl₃) or the basification agent (e.g., NaOH, CaO) can alter the final OH/Al ratio.

  • Base Addition Rate: The rate at which the base is added is crucial. A very slow rate might not provide sufficient energy for the polymerization reactions to proceed to a high-basicity state within the given reaction time.

  • Reaction Temperature: Temperature influences reaction kinetics. If the temperature is too low, the hydrolysis and polymerization reactions may proceed slowly and incompletely.

  • Incomplete Reaction: Insufficient reaction time can prevent the system from reaching the desired level of basification.

Q3: I am observing significant precipitation or gel formation during synthesis. What's wrong?

A: Unwanted precipitation is a common issue, often caused by:

  • Excessively Fast Base Addition: Rapidly adding the base can create localized areas of high pH, leading to the precipitation of amorphous aluminum hydroxide (B78521) (Al(OH)₃) instead of the desired poly-hydroxy aluminum species.[4]

  • Basicity Exceeding the Stability Limit: For any given total aluminum concentration, there is an optimal basicity value.[5][6] Exceeding this value can lead to the formation of colloidal Al species (Alc) and precipitates.[5][6]

  • Poor Mixing: Inadequate agitation results in heterogeneous base distribution, causing localized high pH zones and subsequent precipitation.[4]

  • Storage Instability: High-basicity PAC can be unstable during storage, leading to the formation of precipitates over time.[7]

Q4: How do I increase the proportion of the highly effective Al₁₃ species in my product?

A: The Al₁₃ Keggin-ion is considered the most active and effective species for coagulation.[6][8][9] To maximize its content:

  • Control Basicity: The Al₁₃ species (part of the Alb fraction) is most abundant at an optimal basicity value.[5][6] This optimal value tends to decrease as the total aluminum concentration increases.[5][6]

  • Optimize Reaction Conditions: Factors like reaction temperature, aging time, and mixing intensity significantly affect the distribution of aluminum species.[4][10]

  • Electrochemical Methods: An electrochemical approach using specific anodes and cathodes has been shown to produce PAC with Al₁₃ content as high as 90.9%.[8]

Q5: The synthesized PAC shows poor performance in water treatment tests. What should I check?

A: Poor performance, such as low turbidity or organic matter removal, can be attributed to several factors:

  • Suboptimal Al Species Distribution: As mentioned, a low content of the Al₁₃ species will reduce coagulation efficiency. The mode of preparation has a dramatic effect on the composition and speciation of the PAC.[4]

  • Incorrect Dosage: Using too little PAC will result in insufficient coagulation.[3] Conversely, an excessive dose can cause charge reversal and restabilize colloids, also leading to poor performance and the formation of difficult-to-settle flocs.[3][11][12]

  • Water pH: PAC is most effective within a specific pH range, generally between 5.0 and 8.0.[3] Outside this range, its effectiveness can be significantly reduced.[11]

  • Water Quality: The characteristics of the water being treated, such as temperature, alkalinity, and the nature of contaminants, heavily influence PAC's performance.[3]

Data on Synthesis Parameters

The following table summarizes optimal conditions found in various studies for synthesizing PAC. This data can serve as a starting point for experimental design.

ParameterStudy 1[10]Study 2[13]Study 3[5]Study 4[8]
Al Source Aluminum chloride hexahydrateAlCl₃ from wasteAluminum / HClAlCl₃
Basification Agent Calcium oxide (CaO)Sodium Carbonate (Na₂CO₃)Calcium oxide (CaO)Electrolysis
Al Concentration 0.5 M25.992 mL monomerup to 2.1 mol/L0.51 mol/L
Basicity (B) or Ratio 2.25.248 N (Initiator Conc.)up to 2.12.23
Temperature 75 °CRoom TemperatureNot specifiedNot specified
Time 273 minNot specifiedNot specifiedNot specified
Key Outcome 73.5% medium polymer (Alb)99.9% turbidity removalHigh-concentration PAC90.9% Al₁₃ species

Experimental Protocols

This section provides a generalized methodology for the synthesis of high-basicity PAC and its characterization.

Diagram: Experimental Workflow

ExperimentalWorkflow General Workflow for High-Basicity PAC Synthesis cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_analysis 3. Characterization prep_al Prepare Aluminum Chloride Solution (e.g., 0.5 - 2.0 M) reaction Heat & Stir AlCl₃ solution (e.g., 60-80°C) prep_al->reaction prep_base Prepare Base Solution (e.g., NaOH, Na₂CO₃) or weigh solid base (e.g., CaO) addition Slowly add base under vigorous stirring (e.g., over 2-4 hours) prep_base->addition reaction->addition aging Age the solution (e.g., 2-24 hours) at reaction temperature addition->aging basicity_calc Determine Basicity (Titration) aging->basicity_calc speciation Analyze Al Species (Ferron Assay / ²⁷Al NMR) basicity_calc->speciation performance Evaluate Performance (Jar Test) speciation->performance product Final Product: High-Basicity PAC performance->product

Caption: A step-by-step workflow for lab-scale PAC synthesis and analysis.

Synthesis of High-Basicity PAC (Alkaline Titration Method)

This protocol is a generalized procedure. Optimal concentrations, temperatures, and times should be determined experimentally.

  • Materials:

    • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

    • Basification agent: Sodium hydroxide (NaOH), Sodium carbonate (Na₂CO₃), or Calcium oxide (CaO).[5][10][13]

    • Deionized water

  • Procedure:

    • Prepare Aluminum Solution: Dissolve a calculated amount of AlCl₃·6H₂O in deionized water to achieve the desired total aluminum concentration (e.g., 0.5 M).

    • Prepare Base Solution: Prepare a solution of the basification agent (e.g., 1.0 M NaOH).

    • Reaction Setup: Place the aluminum solution in a jacketed glass reactor equipped with a magnetic stirrer, condenser, and thermometer. Begin vigorous stirring and heat the solution to the desired reaction temperature (e.g., 75-80°C).[10]

    • Basification: Using a peristaltic pump or burette, add the base solution dropwise to the heated aluminum solution over a period of 2-4 hours. A slow addition rate and vigorous mixing are critical to prevent localized precipitation.[4]

    • Aging: Once all the base has been added, allow the solution to age at the reaction temperature for a specified period (e.g., 2-3 hours) with continuous stirring to ensure the polymerization reaction completes.[11]

    • Cooling & Storage: Cool the final PAC solution to room temperature and store it in a sealed container.

Characterization Methods
  • Basicity Determination:

    • Accurately weigh a sample of the PAC solution.

    • Dilute with deionized water.

    • Add a known excess of standardized strong acid (e.g., 0.1 M HCl).

    • Heat the solution to boiling to ensure the depolymerization of PAC.

    • Cool the solution and back-titrate the excess acid with a standardized strong base (e.g., 0.1 M NaOH) using a suitable indicator or a pH meter to determine the endpoint.

    • The amount of acid consumed by the hydroxyl groups in the PAC is used to calculate the basicity.

  • Aluminum Speciation (Ferron Assay):

    • The Ferron test is a colorimetric method used to differentiate aluminum species based on their reaction rates with the ferron reagent (8-hydroxy-7-iodo-5-quinolinesulfonic acid).[10] It categorizes Al species into three fractions:

      • Ala (Monomeric Al): Reacts almost instantaneously (<1 min).

      • Alb (Polymeric Al, including Al₁₃): Reacts at a moderate rate (e.g., within 30-120 min).

      • Alc (Colloidal/Precipitated Al): Reacts very slowly or not at all under the test conditions.

    • By measuring the absorbance of the Al-ferron complex at specific time intervals, the concentration of each fraction can be determined.[4]

  • Performance Evaluation (Jar Test):

    • Prepare a synthetic turbid water sample (e.g., using kaolin) or use real water samples.

    • Use a standard jar testing apparatus with multiple beakers.

    • Add varying dosages of the synthesized PAC to each beaker.[11]

    • Subject the samples to a sequence of rapid mixing (to disperse the coagulant), followed by slow mixing (to promote floc formation), and finally a quiescent settling period.[11]

    • Measure the residual turbidity, pH, and other relevant parameters (e.g., UV₂₅₄ for organic matter) of the supernatant in each beaker to determine the optimal PAC dosage and its effectiveness.[10]

References

Technical Support Center: Optimizing Polyaluminum Chloride (PAC) Coagulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Polyaluminum Chloride (PAC) coagulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your coagulation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of Polyaluminum Chloride (PAC) for coagulation.

Issue Potential Causes Recommended Solutions
Poor Floc Formation - Incorrect PAC Dosage (Underdosing or Overdosing).[1] - Suboptimal pH.[[“]] - Inadequate Mixing (Intensity or Duration).[1][3] - Low Water Temperature.[4][5][[“]][7] - Low Raw Water Alkalinity.[1]- Optimize Dosage: Conduct a jar test to determine the optimal PAC concentration for your specific water conditions.[1][8][9] - Adjust pH: The optimal pH for PAC is typically between 6.5 and 7.5. Use acid or alkali to adjust the pH into the optimal range before adding PAC. - Optimize Mixing: Ensure rapid mixing (1-3 minutes) to disperse the coagulant, followed by a period of slow mixing to promote floc growth.[5][8] - Address Temperature: In colder water, coagulation reactions are slower.[4][5][[“]] Consider increasing the PAC dosage or the mixing time.[4][5] - Check Alkalinity: Sufficient alkalinity is necessary for PAC hydrolysis. If alkalinity is low, it may need to be adjusted.[1]
Water Becomes More Turbid After Adding PAC - Overdosing: Excess PAC can lead to charge reversal and restabilization of particles, increasing turbidity.[1] - Inappropriate Mixing: Mixing that is too intense can break up flocs that have already formed.[7]- Conduct Jar Testing: Systematically test a range of PAC dosages to identify the optimal concentration that results in the lowest turbidity.[1] - Adjust Mixing Speed: After the initial rapid mix, reduce the mixing speed to allow for gentle flocculation without causing shear that breaks the flocs apart.
Inconsistent Results - Variable Raw Water Quality: Changes in turbidity, pH, temperature, or the presence of organic matter can affect PAC performance.[1][4] - Improper PAC Storage: PAC can absorb moisture and form clumps, which affects its performance.[5][8]- Characterize Raw Water: Regularly monitor the characteristics of your source water to anticipate necessary adjustments in your treatment protocol. - Proper Storage: Store PAC in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and caking.[8] Avoid direct sunlight and high temperatures.[5][8]
High Residual Aluminum in Treated Water - Suboptimal pH: The lowest residual aluminum concentrations are typically found at a neutral pH.[[“]] - Incorrect PAC Dosage. - Optimize pH: Adjust the pH to a neutral range (around 6-7) for optimal coagulation and minimal residual aluminum.[[“]] - Optimize Dosage: Use the minimum effective dose of PAC as determined by jar testing.
Clogging of Dosing Pipes - High Water-Insoluble Matter in PAC: Poor quality PAC can contain impurities that lead to blockages.[10] - Improper Dissolution: If solid PAC is not fully dissolved before dosing, it can cause blockages.[10] - Low Temperature Crystallization: PAC solutions can crystallize at low temperatures.[5]- Use High-Quality PAC: Select PAC with a low content of water-insoluble matter.[10] - Ensure Complete Dissolution: When preparing a PAC solution, ensure it is fully dissolved before use.[10] - Maintain Temperature: Avoid storing PAC solutions at temperatures where crystallization may occur.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of coagulation with Polyaluminum Chloride (PAC)?

A1: The primary mechanisms of coagulation with PAC are charge neutralization and sweep flocculation.[11] At lower dosages and acidic to neutral pH, charge neutralization of negatively charged colloidal particles is the dominant mechanism.[11] At higher dosages and in the alkaline pH range, the formation of aluminum hydroxide (B78521) precipitates, which enmesh and sweep colloidal particles out of the suspension (sweep flocculation), becomes more significant.[11][12]

Q2: How does pH affect the coagulation efficiency of PAC?

A2: pH is a critical factor in the coagulation performance of PAC.[[“]] PAC is effective over a wider pH range (typically 5.0-8.0) compared to traditional coagulants like alum.[1][[“]] However, the optimal pH is generally in the range of 6.5 to 7.5 for most applications. At very low pH, the hydrolysis of aluminum is limited, reducing efficiency.[[“]] In alkaline conditions, sweep flocculation is the primary mechanism.[11] It is important to note that the final pH of the water after PAC addition is more critical for coagulation than the initial pH.[11]

Q3: What is the impact of temperature on PAC performance?

A3: Water temperature influences the rate of chemical reactions and floc formation during coagulation.[4][5] In colder water, the coagulation process is slower, which may necessitate a higher PAC dosage or longer mixing times to achieve the desired efficiency.[4][5][[“]][7] Conversely, at very high temperatures, the formed flocs may become smaller and less effective at settling.[13]

Q4: How do I determine the optimal dosage of PAC for my experiment?

A4: The most reliable method for determining the optimal PAC dosage is through a jar test.[1][8][9] This laboratory procedure simulates the coagulation and flocculation process on a small scale, allowing you to test a range of PAC concentrations under controlled conditions.[9][14] The optimal dosage is the one that results in the best turbidity removal with good floc formation and settling characteristics.[1]

Q5: Can PAC be used in combination with other chemicals?

A5: Yes, PAC can be used with other chemicals, such as flocculants (e.g., polyacrylamide - PAM), to enhance coagulation efficiency. PAC acts as the primary coagulant to destabilize particles, while a flocculant can help to bind the smaller flocs together to form larger, more robust flocs that settle more quickly. In some cases, using PAC in combination with other coagulants or aids can improve performance, especially for complex water matrices.[15]

Data Presentation

Table 1: Influence of pH on Turbidity Removal with PAC

Initial pH PAC Dosage (mg/L) Initial Turbidity (NTU) Final Turbidity (NTU) Turbidity Removal Efficiency (%) Reference
6.015-35Not SpecifiedIncreased with dosageNot Optimal[16]
6.515Not Specified< 5Appreciable[16]
7.025Not SpecifiedNot Specified88%[17]
7.515Not Specified< 5Optimal[16]
8.015Not Specified< 5Optimal[16]
8.527.6Not SpecifiedNot Specified99.85% (with Chitosan)[15]

Table 2: Effect of Temperature on PAC Performance

Temperature Range Observation Impact on Coagulation Reference
Low Temperature (<15°C)Slower floc formation.[7]May require higher PAC dosage or longer mixing times.[4][5][4][5][[“]][7]
Room TemperatureGood flocculation effect.Optimal performance is often observed.[13]
High TemperatureFlocs may become smaller.[13]Can negatively impact settling efficiency.[13]

Experimental Protocols

Jar Testing Procedure for Determining Optimal PAC Dosage

The jar test is a standard laboratory procedure to determine the optimal dosage of a coagulant.

  • Sample Preparation:

    • Collect a representative sample of the water to be treated.

    • Fill a series of six beakers (jars) with equal volumes of the water sample (e.g., 500 mL or 1000 mL).[9][18]

  • Coagulant Dosing:

    • Prepare a stock solution of PAC.

    • Add varying dosages of the PAC stock solution to each beaker. It is advisable to have one beaker as a control with no PAC added.[9]

  • Rapid Mixing:

    • Place the beakers on a gang stirrer.

    • Begin rapid mixing at a high speed (e.g., 100-300 rpm) for 1-3 minutes to ensure the complete and rapid dispersal of the PAC throughout the water.[5][9]

  • Slow Mixing (Flocculation):

    • Reduce the mixing speed to a slower rate (e.g., 20-40 rpm) for 10-20 minutes.[9] This gentle mixing promotes the collision of destabilized particles to form larger flocs.

  • Sedimentation:

    • Stop the stirrer and allow the flocs to settle for a predetermined period (e.g., 15-30 minutes).[9]

  • Analysis:

    • Carefully collect a sample of the supernatant from each beaker without disturbing the settled flocs.

    • Measure the residual turbidity of each supernatant sample. Other parameters such as pH and residual aluminum can also be measured.

    • The PAC dosage that results in the lowest residual turbidity is considered the optimal dosage for the tested conditions.

Visualizations

Coagulation_Mechanism cluster_0 Step 1: Coagulant Dosing & Dispersion cluster_1 Step 2: Destabilization cluster_2 Step 3: Flocculation cluster_3 Step 4: Sedimentation PAC Polyaluminum Chloride (PAC) Added RapidMix Rapid Mixing PAC->RapidMix RawWater Raw Water with Colloidal Particles (- charge) RawWater->RapidMix ChargeNeutralization Charge Neutralization RapidMix->ChargeNeutralization Low Dosage SweepFlocculation Sweep Flocculation (Precipitate Formation) RapidMix->SweepFlocculation High Dosage SlowMix Slow Mixing ChargeNeutralization->SlowMix SweepFlocculation->SlowMix Microflocs Microflocs Formed SlowMix->Microflocs Macroflocs Macroflocs (Visible) Microflocs->Macroflocs Settling Settling Macroflocs->Settling ClarifiedWater Clarified Water Settling->ClarifiedWater Sludge Sludge (Settled Flocs) Settling->Sludge

Caption: The four main stages of the coagulation-flocculation process using PAC.

Troubleshooting_Workflow Start Start: Poor Coagulation Performance CheckDosage Is PAC Dosage Optimized? Start->CheckDosage JarTest Perform Jar Test to Find Optimal Dosage CheckDosage->JarTest No CheckpH Is pH in Optimal Range (6.5-7.5)? CheckDosage->CheckpH Yes JarTest->CheckpH AdjustpH Adjust pH CheckpH->AdjustpH No CheckMixing Are Mixing Conditions (Speed & Time) Correct? CheckpH->CheckMixing Yes AdjustpH->CheckMixing AdjustMixing Optimize Rapid & Slow Mixing Parameters CheckMixing->AdjustMixing No CheckTemp Is Water Temperature Very Low? CheckMixing->CheckTemp Yes AdjustMixing->CheckTemp IncreaseDosageTime Increase PAC Dosage or Mixing Time CheckTemp->IncreaseDosageTime Yes End End: Improved Coagulation CheckTemp->End No IncreaseDosageTime->End

Caption: A logical workflow for troubleshooting common PAC coagulation issues.

References

Technical Support Center: Characterization of Aluminum Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of aluminum oligomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of aluminum oligomers.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Question: Why am I observing poor separation or unexpected elution profiles for my aluminum oligomers in SEC-MALS?

Answer:

Poor separation of aluminum oligomers can stem from several factors related to their inherent properties and interactions with the chromatography system.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Ionic Interactions with SEC Resin Aluminum oligomers are often charged polycations. These can interact with residual charges on the surface of the SEC column material, leading to delayed elution, peak tailing, or even irreversible adsorption.1. Screen Buffer Conditions: Increase the ionic strength of the mobile phase (e.g., by increasing the salt concentration to at least 100-150 mM NaCl) to screen electrostatic interactions.[1] 2. pH Adjustment: Modify the pH of the mobile phase to alter the surface charge of both the analyte and the column. Note that most silica-based columns are not stable above pH 7.5.[1] 3. Column Selection: Consider using a column with a different stationary phase that is known for low ionic interactions.
Oligomer Instability or Aggregation on the Column The dilution and change in buffer environment upon injection can sometimes lead to the dissociation of oligomers or the formation of larger aggregates, resulting in multiple or broad peaks.1. Sample Preparation: Ensure the sample is prepared in the running buffer to minimize buffer mismatch.[1] 2. Concentration Effects: Analyze a series of sample concentrations to check for concentration-dependent aggregation or dissociation.[2] 3. Flow Rate: Avoid excessively high flow rates that can cause shear-induced aggregation or degradation of the oligomers.
Co-elution with High Molar Mass Species High molar mass species can co-elute with the target oligomer, leading to an overestimation of its molecular weight.[3]1. Optimize Separation: Use a column with a smaller pore size or a longer column to improve resolution. 2. Blank Injection: Perform a blank run (injection of mobile phase) before sample analysis to check for any contaminants being released from the column.[3]

Question: My SEC-MALS is giving me an inaccurate or inconsistent molecular weight for my aluminum oligomers. What could be the issue?

Answer:

Inaccurate molecular weight determination is a common challenge, often related to data acquisition and analysis parameters.

Potential Causes and Solutions:

Parameter Explanation Troubleshooting Steps
Incorrect dn/dc Value The specific refractive index increment (dn/dc) is a critical parameter for calculating molecular weight from light scattering data. An incorrect value for aluminum oligomers in a specific solvent will lead to significant errors.1. Literature Search: Search for published dn/dc values for similar aluminum polyoxocations or related inorganic polymers. 2. Experimental Determination: If no literature value is available, the dn/dc value should be determined experimentally using a refractometer.
Low Signal-to-Noise Ratio Low sample concentration or weak light scattering can result in a poor signal-to-noise ratio, making accurate molecular weight determination difficult.1. Increase Concentration: If possible, increase the sample concentration to improve the light scattering signal.[3] 2. Detector Settings: Ensure the MALS detector is properly calibrated and the laser is stable.
Data Processing Errors Incorrect peak integration, baseline setting, or inter-detector delay volume can all lead to errors in the calculated molecular weight.1. Review Integration: Carefully review the peak integration boundaries to ensure they encompass the entire oligomer peak. 2. Check Baseline: Ensure a stable and correctly set baseline before and after the peak. 3. Verify Detector Alignment: Confirm that the UV, RI, and MALS signals are correctly aligned by accounting for the inter-detector delay volumes.
Electrospray Ionization Mass Spectrometry (ESI-MS)

Question: I am having difficulty detecting my aluminum oligomers with ESI-MS, or the spectra are very complex and difficult to interpret. What are the common challenges?

Answer:

ESI-MS of inorganic species like aluminum oligomers can be challenging due to their charge, stability in the gas phase, and potential for in-source reactions.

Potential Causes and Solutions:

Issue Explanation Troubleshooting Steps
In-source Fragmentation or Rearrangement The energy in the ESI source can be sufficient to cause fragmentation of the oligomeric structure or rearrangement of ligands. This is a known issue, for example, with the Al₁₃ tridecamer, which can break down into smaller species.[4]1. Use "Soft" Ionization Conditions: Minimize the cone voltage and desolvation temperature to reduce in-source fragmentation. 2. Solvent Choice: Be aware that some organic solvents, like acetonitrile, can replace water ligands and deconstruct the oligomer's structure.[4] Consider using solvent systems that better preserve the native structure.
Complex Spectra with Multiple Charge States and Adducts Aluminum oligomers can exist in multiple charge states, and can also form adducts with solvent molecules or salts, leading to a complex and overlapping series of peaks.1. High-Resolution MS: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to resolve isotopic patterns and differentiate between species with similar m/z values. 2. Deconvolution Software: Utilize software to deconvolute the multiple charge states into a zero-charge mass spectrum.
Poor Ionization Efficiency The specific aluminum species may not ionize efficiently under standard ESI conditions.1. Optimize Solvent System: Experiment with different solvent compositions and pH to enhance ionization. The addition of a small amount of a volatile acid (e.g., formic acid) can sometimes improve signal in positive ion mode. 2. Sample Purity: Ensure the sample is free from non-volatile salts or buffers (e.g., phosphate) which can suppress the signal. Use volatile buffers like ammonium (B1175870) acetate (B1210297) if necessary.[5]

Question: How can I differentiate between true oligomers and in-source clusters or fragments in my ESI-MS data?

Answer:

Distinguishing between native species and artifacts is crucial for accurate characterization.

Troubleshooting Steps:

  • Vary In-Source Energy: Systematically vary the cone voltage or other source energy parameters. Artifacts from in-source fragmentation will typically show a strong dependence on this energy, with their intensity increasing at higher voltages.

  • Tandem MS (MS/MS): Isolate a suspected parent ion and subject it to collision-induced dissociation (CID). The fragmentation pattern can provide structural information and help confirm the identity of the oligomer. For example, the Al₁₃ core is known to be highly stable and requires high collision energies to fragment.[3]

  • Correlate with Other Techniques: Compare the species observed in ESI-MS with data from other techniques like SEC-MALS or 27Al NMR to see if the oligomeric distribution is consistent.

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: Why are my 27Al NMR signals for aluminum oligomers very broad or undetectable?

Answer:

The 27Al nucleus has a spin of 5/2, making it a quadrupolar nucleus. This leads to several challenges in NMR spectroscopy.

Potential Causes and Solutions:

Issue Explanation Troubleshooting Steps
Quadrupolar Broadening The interaction of the 27Al nuclear quadrupole moment with the local electric field gradient causes significant line broadening. This effect is more pronounced in asymmetric environments, which are common in oligomeric structures.[6]1. High-Field Spectrometer: Use the highest magnetic field strength available to minimize second-order quadrupolar effects and improve resolution. 2. Magic Angle Spinning (MAS) for Solids: For solid samples, MAS can average out the quadrupolar interactions, leading to sharper lines.[7]
Signal Loss at Neutral/High pH As the pH increases, aluminum species tend to form larger, less symmetric oligomers and eventually precipitate as aluminum hydroxide (B78521). These asymmetric species experience very fast quadrupole relaxation, leading to extremely broad signals that can be lost in the baseline.[8][9]1. pH Control: Carefully control the pH of the solution. Be aware that signal loss is common around neutral pH.[8][9] 2. Lower Temperature: In some cases, lowering the temperature can slow down molecular tumbling and exchange processes, potentially sharpening the signals.
Presence of Paramagnetic Impurities Paramagnetic impurities (e.g., Fe³⁺) can cause significant line broadening and even shift the signals.1. Use High-Purity Reagents: Ensure all reagents and solvents are free from paramagnetic contaminants. 2. Chelating Agents: In some cases, adding a small amount of a chelating agent like EDTA can sequester paramagnetic ions, but be cautious as this may also interact with the aluminum species.

Frequently Asked Questions (FAQs)

1. What are the key challenges in characterizing aluminum-containing adjuvants for vaccines?

Characterizing aluminum-containing adjuvants, which are often composed of oligomeric or nanoparticulate aluminum hydroxide or phosphate, presents several challenges. These include:

  • Polydispersity: These adjuvants are typically a heterogeneous mixture of different sized particles and oligomers.[10]

  • Antigen Adsorption: The interaction between the aluminum adjuvant and the antigen is critical for vaccine efficacy. Characterizing the degree of adsorption and the effect of adsorption on both the adjuvant and the antigen structure is complex.[11]

  • Consistency: Ensuring batch-to-batch consistency in terms of particle size, surface charge, and morphology is crucial for consistent vaccine performance.[11]

  • Regulatory Requirements: Regulatory bodies like the FDA have stringent guidelines on the amount of aluminum in parenteral drug products, requiring accurate quantification and control.[12][13]

2. How does pH affect the speciation of aluminum oligomers in solution?

pH is a critical factor that dictates the size and structure of aluminum oligomers.[8][9]

  • Low pH (below 4): Aluminum primarily exists as the hydrated monomeric ion, [Al(H₂O)₆]³⁺.

  • Moderately Acidic pH (4-6): As the pH increases, hydrolysis occurs, leading to the formation of various polyoxocations (oligomers), such as the well-known Keggin-ion [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃). Dimers and trimers are also present.

  • Near-Neutral pH (6-8): Larger, less symmetric oligomers form, and the system becomes more complex. This is often where signal loss in 27Al NMR occurs due to extreme line broadening.[8][9] Eventually, precipitation of amorphous aluminum hydroxide [Al(OH)₃] begins.

  • Alkaline pH (above 8): Aluminum hydroxide is the dominant species, which can redissolve at very high pH to form the aluminate ion [Al(OH)₄]⁻.

3. What are the typical coordination environments for aluminum in oligomers and how are they identified by 27Al NMR?

Aluminum in oligomers typically adopts three main coordination environments, which have distinct chemical shift ranges in 27Al NMR spectra:

  • Octahedral (AlO₆): Six-coordinate aluminum is the most shielded and typically resonates in the range of -30 to 30 ppm. The [Al(H₂O)₆]³⁺ monomer is referenced at 0 ppm.

  • Pentahedral (AlO₅): Five-coordinate aluminum is less common and resonates in an intermediate range, typically between 30 and 40 ppm.

  • Tetrahedral (AlO₄): Four-coordinate aluminum is the most deshielded and resonates at lower field, typically between 50 and 100 ppm. The central aluminum in the Al₁₃ Keggin-ion is a classic example of a tetrahedral environment.

4. What are the regulatory considerations for aluminum in pharmaceutical products?

Regulatory agencies like the FDA have established limits for aluminum content in parenteral (injectable) drug products due to potential toxicity, especially for vulnerable populations like neonates and patients with impaired kidney function.[12][13] The ICH Q3D guideline on elemental impurities also addresses aluminum.[4] Key considerations include:

  • Permitted Daily Exposure (PDE): Limits are set for the maximum daily intake of aluminum from drug products.

  • Risk Assessment: Manufacturers are required to perform a risk assessment to identify and control potential sources of aluminum contamination, which can come from raw materials, manufacturing equipment, or container closure systems.[12][14]

  • Labeling: Products exceeding certain aluminum levels must include a warning on the label.[12]

Experimental Protocols & Data

Quantitative Data for Common Aluminum Oligomers

The table below summarizes key physicochemical properties for well-characterized aluminum polyoxocations. Note that experimental values can vary depending on the specific conditions (e.g., pH, counter-ion, concentration).

Oligomer Species Formula Typical Molecular Weight (Da) Approximate Size / Diameter (nm) Key 27Al NMR Signal (ppm)
Monomer [Al(H₂O)₆]³⁺27 (Al only)~0.50 (Reference)
Dimer [Al₂(OH)₂(H₂O)₈]⁴⁺54 (Al only)~0.8~3-5
Tridecamer (Al₁₃) [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺~1000~2.0~62.5 (central AlO₄), broad peak for AlO₆
"Al₃₀" [Al₃₀O₈(OH)₅₆(H₂O)₂₆]¹⁸⁺~2500~2.0~70 (AlO₄), broad peak for AlO₆

Data compiled from multiple sources.[15][16]

Detailed Methodologies

1. Protocol for SEC-MALS Analysis of Aluminum Oligomers

This protocol provides a general framework. Specific parameters may need to be optimized for your particular sample and system.

  • System Preparation:

    • Equilibrate the SEC-MALS system (pump, column, detectors) with the mobile phase for several hours (or overnight at a low flow rate) to achieve a stable baseline.[3]

    • Mobile Phase: A typical starting point is 25 mM HEPES or MES buffer with 150 mM NaCl, pH adjusted to be compatible with your sample's stability (e.g., pH 4.5-5.5). The mobile phase must be filtered (0.1 µm or 0.22 µm filter) and thoroughly degassed.

  • Sample Preparation:

    • Dissolve the aluminum oligomer sample in the mobile phase.

    • Filter the sample through a low-protein-binding syringe filter (e.g., 0.1 µm or 0.2 µm) to remove any aggregates or particulate matter.

    • Determine the sample concentration accurately using a technique like ICP-OES or a colorimetric assay.

  • Data Acquisition:

    • Inject a blank (mobile phase) to ensure the baseline is stable and to check for any system peaks.

    • Inject a well-characterized protein standard (e.g., BSA) to verify system performance.

    • Inject the aluminum oligomer sample. The injection volume and concentration should be optimized to give a good signal without overloading the column.

    • Collect data from all detectors (UV, MALS, RI).

  • Data Analysis:

    • Use the analysis software to process the chromatogram.

    • Define the baseline and select the peak(s) of interest for analysis.

    • Ensure the detector signals are correctly aligned.

    • Input the correct concentration and dn/dc value for the aluminum oligomer. If the dn/dc is unknown, it must be determined experimentally.

    • Calculate the weight-averaged molar mass (Mw) and polydispersity index (Đ) across the peak.

2. Protocol for 27Al NMR of Aluminum Oligomers in Solution

  • Sample Preparation:

    • Dissolve the aluminum salt in D₂O or a H₂O/D₂O mixture. The concentration should be high enough to obtain a good signal, typically in the mM range.

    • Adjust the pH to the desired value using dilute, non-interfering acid (e.g., HCl) or base (e.g., NaOH). Be aware of the potential for precipitation at near-neutral pH.

    • Use high-purity reagents to avoid paramagnetic contamination.

  • Instrument Setup:

    • Use a high-field NMR spectrometer.

    • Tune and match the probe for the 27Al frequency.

    • Use an external reference standard, such as a solution of Al(NO₃)₃ or AlCl₃ in D₂O, set to 0 ppm.

  • Data Acquisition:

    • Acquire a simple one-pulse experiment.

    • Use a short pulse width (e.g., corresponding to a 30° flip angle) and a short relaxation delay (e.g., 0.5-1 s) to account for the fast relaxation of the quadrupolar 27Al nucleus.[7]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This can range from hundreds to many thousands of scans depending on the sample.

  • Data Processing:

    • Apply an appropriate line broadening (exponential multiplication) to improve the signal-to-noise ratio of the potentially broad peaks.

    • Integrate the peaks corresponding to different aluminum species (e.g., AlO₄, AlO₆) to determine their relative abundance. Note that due to differences in relaxation rates, direct integration may not be perfectly quantitative without further calibration.

Visualizations

Experimental and Logical Workflows

G General Workflow for Aluminum Oligomer Characterization cluster_prep Sample Preparation cluster_analysis Primary Analysis cluster_validation Structural Validation prep Prepare Al solution (control pH, concentration) filter Filter sample (0.22 µm) prep->filter sec_mals SEC-MALS (Size, Mw, Polydispersity) filter->sec_mals Inject nmr 27Al NMR (Coordination, Speciation) filter->nmr Analyze esi_ms ESI-MS (Mass, Composition) filter->esi_ms Analyze tem TEM/SEM (Morphology, Size) sec_mals->tem Validate Size/Shape esi_ms->tem Cross-validate

Caption: General workflow for the characterization of aluminum oligomers.

G Troubleshooting Workflow for Poor SEC-MALS Separation start Poor Separation (Peak Tailing/Broadening) q1 Is peak tailing observed? start->q1 a1_yes Increase mobile phase ionic strength (e.g., >150mM NaCl) q1->a1_yes Yes a1_no Check for co-eluting species. Improve column resolution. q1->a1_no No q2 Is the peak still broad or are there multiple peaks? a1_yes->q2 a2_yes Investigate concentration effects. Run dilution series. q2->a2_yes Yes end Separation Improved q2->end No a2_yes->end a1_no->end

Caption: Troubleshooting workflow for poor SEC-MALS separation.

References

"factors affecting the hydrolysis rate of aluminum chloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum chloride and its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the rate of aluminum chloride (AlCl₃) hydrolysis?

The primary factors affecting the hydrolysis rate of aluminum chloride are:

  • pH of the solution: pH is a critical factor, influencing the speciation of aluminum and the overall reaction kinetics.[1][[“]][3]

  • Temperature: Higher temperatures generally accelerate the hydrolysis process.[4][5][6][7][8][9][10]

  • Concentration of Aluminum Chloride: The initial concentration of AlCl₃ can impact the formation of various polymeric aluminum species.[1][3]

  • Presence of Other Ions: Anions in the solution can influence the hydrolysis process and the structure of the resulting aluminum species.[11][12]

  • Catalysts: Certain substances can catalyze the hydrolysis reaction.[13]

Q2: How does pH affect the hydrolysis of aluminum chloride and the resulting aluminum species?

The pH of the aqueous solution dramatically alters the type and distribution of aluminum species present.[[“]][14]

  • Acidic pH (< 6): In acidic conditions, particularly below pH 4, monomeric ([Al(H₂O)₆]³⁺) and dimeric aluminum species are predominant. As the pH increases towards 6, these species begin to hydrolyze and polymerize into small and then larger polymeric forms (e.g., Al₃-Al₂₁ species).[1][[“]][3]

  • Near-Neutral pH (6-7): This range favors the formation of medium and large polymeric species, most notably the Keggin-ion Al₁₃. Coagulation efficiency is often optimal in this pH range.[[“]]

  • Alkaline pH (> 7): At higher pH, the polymeric aluminum species tend to decompose, and the formation of amorphous aluminum hydroxide (B78521) (Al(OH)₃) precipitate becomes the dominant process.[[“]][3] Above pH 10, soluble aluminate species like [Al(OH)₄]⁻ can form.[14]

Q3: What is the effect of temperature on the hydrolysis of aluminum chloride?

Temperature significantly influences the rate and extent of aluminum chloride hydrolysis.

  • Increased Temperature: Generally, increasing the temperature accelerates the hydrolysis reaction.[4][5][6][7][8][9][10] For instance, in hydrothermal conditions (e.g., 160–200 °C), the hydrolysis of aluminum chloride hexahydrate can be driven to completion, forming products like boehmite (γ-AlOOH).[4]

  • Low Temperature: Lowering the temperature, for example from 25°C to 4°C, can shift the pH range for the formation of certain species. At 4°C, the Al₁₃ polymer is the dominant species over a broader pH range (4.5 to 6.3) compared to at 25°C (4.0 to 4.5).[10]

Q4: Can other ions in the solution affect the hydrolysis of AlCl₃?

Yes, the presence of other anions can influence the hydrolysis process. For example, chloride ions (Cl⁻) can interact with aluminum cations to form complex species like AlCl²⁺ and AlClOH⁺, which affects the overall speciation of hydrolyzed aluminum.[11] The presence of chloride ions has been reported to potentially enhance localized corrosion of aluminum, which can accelerate the hydrolysis reaction.[12]

Troubleshooting Guide

Problem 1: I am observing unexpected precipitation or turbidity in my aluminum chloride solution.

  • Possible Cause: The pH of your solution may have shifted into a range that favors the formation of insoluble aluminum hydroxide species.

  • Troubleshooting Steps:

    • Measure the current pH of your solution.

    • If the pH is between 4.5 and 10, you are likely observing the precipitation of amorphous Al(OH)₃.[3][14]

    • To redissolve the precipitate, you can carefully acidify the solution (e.g., with HCl) to a pH below 4.

    • To prevent future precipitation, ensure the pH of your stock solutions and experimental media is maintained in the desired range.

Problem 2: The reactivity of my aluminum chloride solution seems to be lower than expected.

  • Possible Cause: The temperature of your reaction may be too low, or the concentration of your AlCl₃ solution may be affecting the reaction kinetics.

  • Troubleshooting Steps:

    • Verify the temperature of your experimental setup. If possible, consider increasing the temperature to enhance the reaction rate.

    • Review the concentration of your aluminum chloride solution. At very low concentrations, the formation of reactive polymeric species might be limited.

    • Ensure that your solid aluminum chloride has not been excessively exposed to moisture, which can lead to pre-hydrolysis and reduced reactivity. Anhydrous aluminum chloride is highly hygroscopic and reacts vigorously with water.[15][16]

Problem 3: I am getting inconsistent results in my experiments involving AlCl₃ hydrolysis.

  • Possible Cause: Inconsistent pH, temperature, or the presence of contaminating ions could be the source of variability.

  • Troubleshooting Steps:

    • Standardize pH measurement and control: Implement a strict protocol for pH adjustment and monitoring throughout your experiment.

    • Ensure precise temperature control: Use a water bath or other temperature-controlled equipment to maintain a constant and uniform temperature.

    • Use high-purity reagents and water: Contaminating ions can interfere with the hydrolysis process. Use deionized or distilled water and high-purity aluminum chloride.

Quantitative Data

Table 1: Effect of pH on Aluminum Species Distribution in Dilute AlCl₃ Solution (1.5 x 10⁻⁴ mol/L) [1][3]

pHPredominant Aluminum Species
4.0Monomeric and dimeric species
4.8Small polymeric species (Al₃-Al₅)
5.0Median polymeric species (Al₆-Al₁₀)
5.8Decomposition of larger polymers into smaller and dimeric species
6.4Amorphous Al(OH)₃ flocs

Table 2: Kinetic Parameters for Gas-Phase Hydrolysis of AlCl₃ [7][8]

ParameterValue
Activation Energy (E)35.8 kJ/mol
Pre-exponential Factor (A)1.85 × 10⁹ L².²⁷/mol².²⁷·s
Order of Reaction (α) for AlCl₃2.27
Parameter (β) for H₂O873.7 L/mol
Overall Rate Equation rAlCl₃ = -{(Ae-E/RT[AlCl₃]α[H₂O])/(1 + β[H₂O])}

Experimental Protocols

Protocol 1: Potentiometric Titration to Determine the Effect of pH on AlCl₃ Hydrolysis

This protocol allows for the determination of the formation of various hydrolyzed aluminum species as a function of pH.

  • Materials:

    • Aluminum chloride (AlCl₃) solution of known concentration (e.g., 20 mmol L⁻¹)

    • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 mol L⁻¹)

    • Hydrochloric acid (HCl) for initial pH adjustment

    • Supporting electrolyte solution (e.g., NaCl or NaNO₃) to maintain constant ionic strength

    • Calibrated pH meter and electrode

    • Stir plate and stir bar

    • Burette

    • Beaker

  • Procedure:

    • In a beaker, prepare a 25 mL solution containing the desired concentration of AlCl₃, HCl (to set an initial acidic pH), and the supporting electrolyte.

    • Place the beaker on a stir plate and introduce a stir bar for continuous mixing.

    • Immerse the calibrated pH electrode into the solution.

    • Begin titrating the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL).

    • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

    • Continue the titration until the desired final pH is reached.

    • Plot the pH versus the volume of NaOH added to generate a titration curve. The speciation can be determined by analyzing this curve with appropriate software or models.[11]

Visualizations

Hydrolysis_Pathway AlCl3 AlCl₃ in H₂O Monomer Monomeric/Dimeric Al Species ([Al(H₂O)₆]³⁺) AlCl3->Monomer Dissolution SmallPoly Small Polymeric Species (Al₃-Al₅) Monomer->SmallPoly Increasing pH to ~4.8 Precipitate Amorphous Al(OH)₃ (Precipitate) Monomer->Precipitate pH > 6.4 SmallPoly->Monomer Further Decomposition MedPoly Medium Polymeric Species (Al₆-Al₁₀) SmallPoly->MedPoly pH ~5.0 LargePoly Large Polymeric Species (Al₁₁-Al₂₁) MedPoly->LargePoly Further Aggregation MedPoly->Precipitate pH > 6.4 LargePoly->SmallPoly Decomposition (pH > 5.8) LargePoly->Precipitate pH > 6.4 Experimental_Workflow start Start: Prepare AlCl₃ Solution set_params Set Experimental Parameters (Temperature, Concentration) start->set_params titration Perform Potentiometric Titration with NaOH set_params->titration record_ph Record pH vs. Titrant Volume titration->record_ph analyze Analyze Titration Curve record_ph->analyze speciation Determine Aluminum Speciation analyze->speciation end End speciation->end

References

Technical Support Center: Aluminum Chlorohydrate (ACH) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing precipitation in aluminum chlorohydrate (ACH) solutions.

Frequently Asked Questions (FAQs)

Q1: What is aluminum chlorohydrate (ACH) and why is it used in solutions?

A1: Aluminum chlorohydrate is a group of specific, water-soluble aluminum salts with the general formula AlₙCl(₃ₙ₋ₘ)(OH)ₘ.[1][2] It is widely used in cosmetics as an antiperspirant and as a coagulant in water purification.[1][2][3] In solution, ACH exists as a complex mixture of polymeric aluminum species, which are crucial for its activity.[4]

Q2: What causes precipitation in ACH solutions?

A2: Precipitation in ACH solutions is primarily due to the hydrolysis of aluminum ions, leading to the formation of larger, less soluble aluminum hydroxide (B78521) or oxyhydroxide species.[5] This process is highly sensitive to changes in pH, temperature, and concentration.

Q3: What is the ideal pH range for maintaining the stability of ACH solutions?

A3: The optimal pH for maintaining the stability of ACH solutions is generally between 3.0 and 5.0.[6][7] Within this range, the polymeric aluminum complexes that are key to ACH's efficacy are most stable. Solutions with a pH outside of this range are more prone to precipitation. For water treatment applications, ACH can be effective over a broader pH range of 5.0 to 9.5.[8][9]

Q4: How does temperature affect the stability of ACH solutions?

A4: The stability of ACH solutions can be compromised at low temperatures, particularly below 0°C, as the molecular activity decreases, which can negatively impact performance.[10] Conversely, elevated temperatures can accelerate hydrolysis and lead to the formation of precipitates. It is recommended to store ACH solutions in a cool place, ideally below 30°C.

Q5: Can the concentration of the ACH solution impact its stability?

A5: Yes, the concentration of the ACH solution can affect its stability. Higher concentrations may be more prone to precipitation, especially if other factors like pH and temperature are not optimal. The density of the solution increases with higher Al₂O₃ content.[1]

Q6: What are common signs of instability in an ACH solution?

A6: The most common sign of instability is the formation of a visible precipitate, which can range from a fine, cloudy appearance to larger, solid particles. An increase in the solution's viscosity or the formation of a gel can also indicate instability.[11]

Troubleshooting Guide

This guide will help you diagnose and resolve common issues with precipitation in your aluminum chlorohydrate solutions.

Problem: My ACH solution has become cloudy or has a visible precipitate.

dot graph TD { A[Start: Cloudy/Precipitated ACH Solution] --> B{Check Solution pH}; B --> C{Is pH within 3.0-5.0?}; C -->|No| D[Adjust pH using dilute HCl or NaOH]; D --> E[Monitor for stability]; C -->|Yes| F{Check Storage Temperature}; F --> G{Is temperature consistently below 30°C?}; G -->|No| H[Store in a cool, controlled environment]; H --> E; G -->|Yes| I{Consider Concentration}; I --> J{Is the concentration high?}; J -->|Yes| K[Dilute solution and re-evaluate stability]; K --> E; J -->|No| L{Investigate Contamination}; L --> M[Analyze for ionic impurities]; M --> N[Consider using a stabilizing agent]; N --> E;

} end Caption: Troubleshooting workflow for precipitated ACH solutions.

Data on Factors Affecting ACH Solution Stability

ParameterOptimal RangePotential Issues Outside Range
pH 3.0 - 5.0[6][7]< 3.0: May lead to the breakdown of polymeric aluminum species. > 5.0: Increased risk of aluminum hydroxide precipitation.
Temperature Below 30°C< 0°C: Reduced molecular activity and potential for precipitation.[10] > 30°C: Accelerated hydrolysis and precipitate formation.
OH/Al Ratio < 2.5 (un-stabilized)> 2.5: Formation of colloidally stable particles and potential precipitation.[12]

Use of Stabilizing Agents

The addition of certain chemical agents can help prevent precipitation in ACH solutions.

Stabilizing AgentRecommended Ratio/ConcentrationMechanism of Action
Citric Acid Citrate/Aluminum molar ratio of 0.8Inhibits the formation of large aluminum-containing polycations, which act as seeds for precipitation.[12]
Glycine Zr/Glycine weight ratio of 1:1.2 to 1:5 (in Al-Zr complexes)[13]Prevents gel formation and stabilizes the aluminum and zirconium species.[14]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aluminum Chlorohydrate Solution with Citric Acid

  • Materials:

    • Aluminum chloride (AlCl₃)

    • Citric acid

    • Sodium hydroxide (NaOH) solution (e.g., 1 M)

    • Deionized water

    • pH meter

    • Magnetic stirrer and stir bar

  • Procedure: a. Prepare an aqueous solution of aluminum chloride at the desired concentration. b. Add citric acid to the aluminum chloride solution to achieve a citrate-to-aluminum molar ratio of 0.8.[12] c. Stir the solution until the citric acid is completely dissolved. d. Slowly titrate the solution with the NaOH solution while continuously monitoring the pH. e. Adjust the pH to the desired level within the stable range (3.0-5.0). f. Continue stirring for a designated period (e.g., 1 hour) to ensure homogeneity. g. Store the stabilized solution in a well-closed container at a controlled temperature below 30°C.

Protocol 2: Stability Testing of ACH Solutions

  • Visual Inspection:

    • Regularly inspect the solution for any signs of cloudiness, precipitation, or changes in color.

  • pH Monitoring:

    • Measure the pH of the solution at regular intervals to ensure it remains within the optimal range.

  • Accelerated Stability Testing (Temperature Cycling): a. Subject the ACH solution to a series of temperature cycles (e.g., 4°C for 24 hours followed by 40°C for 24 hours) for a specified number of cycles. b. After each cycle, visually inspect the solution for any signs of instability and measure the pH.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} end Caption: Experimental workflow for preparing and testing stabilized ACH solutions.

References

Technical Support Center: Polyaluminum Chloride (PAC) Coagulants and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the performance of polyaluminum chloride (PAC) coagulants.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for polyaluminum chloride (PAC) coagulants?

The optimal pH for PAC performance typically falls within a broad range of 5.0 to 8.0, making it more versatile than traditional coagulants like alum.[[“]] However, the ideal pH can vary depending on the specific application, such as turbidity removal versus the removal of natural organic matter (NOM). For turbidity removal, a pH of 6.5 has been cited as optimal in some studies.[2] For NOM removal, the optimal range is often slightly more acidic, between pH 5.5 and 6.5.[3] The optimal pH for removing colloids and suspended particles is often near the natural pH of the water, in the range of 7.0 to 8.5.[4]

Q2: How does pH affect the coagulation mechanism of PAC?

The pH of the water is a critical factor that influences the chemical species of aluminum present and the dominant coagulation mechanism.

  • Acidic pH (<6): In acidic conditions, charge neutralization is the primary coagulation mechanism.[5] The hydrolysis of aluminum salts is somewhat suppressed, which can reduce the efficiency of charge neutralization.[[“]][[“]]

  • Neutral pH (6-7): This range is often optimal for most applications, balancing charge neutralization and the beginning of sweep coagulation.[[“]][[“]] It is in this range that the lowest concentrations of residual dissolved aluminum are typically found.[[“]]

  • Alkaline pH (>7): In alkaline conditions, sweep coagulation (enmeshment in aluminum hydroxide (B78521) precipitate) becomes the dominant mechanism.[5][[“]] While effective for particle removal, the removal of dissolved organics like humic acid can be less efficient as they become more soluble at higher pH.[[“]][[“]]

Q3: Why is my turbidity removal inefficient even with a high PAC dose?

Several factors related to pH could be causing inefficient turbidity removal:

  • Suboptimal pH: The pH of your water may be outside the optimal range for the specific type of turbidity you are trying to remove. It is crucial to determine the optimal pH experimentally.[7]

  • Charge Re-stabilization: At a fixed acidic or neutral pH, increasing the PAC dosage can lead to a restabilization of the colloidal particles.[5] This occurs when an excess of positively charged aluminum species adsorbs onto the negatively charged particles, reversing their charge and causing them to repel each other again.

  • PAC Basicity: The basicity of the PAC (the ratio of hydroxyl to aluminum ions) affects its performance at different pH levels. Higher basicity PACs are generally more effective at neutral to basic pH, while lower basicity PACs can be more efficient in slightly acidic conditions.[3]

Q4: Can the addition of PAC significantly change the pH of my sample?

Yes, the addition of PAC can lower the pH of the water. This is because the hydrolysis of aluminum ions releases hydrogen ions (H+), which increases the acidity.[7] PAC coagulants generally consume less alkalinity than alum, resulting in a smaller pH drop.[8] The extent of the pH decrease depends on the initial alkalinity of the water and the PAC dosage. Low alkalinity water is more susceptible to a significant pH drop.[8]

Troubleshooting Guide

Problem Potential pH-Related Cause Troubleshooting Steps
Poor Floc Formation The pH is outside the optimal range for flocculation.Conduct a jar test to determine the optimal pH for your specific water source and PAC. Adjust the initial pH of the water before adding the coagulant.
At low pH, flocs can be looser and less robust.[[“]]Consider increasing the pH to the neutral range (6.0-7.0) to promote the formation of larger, stronger flocs.[[“]]
High Residual Turbidity The pH is not optimized for the dominant coagulation mechanism required for your water type.If charge neutralization is the desired mechanism, adjust the pH to the acidic to neutral range. For sweep coagulation, a neutral to slightly alkaline pH is generally more effective.[5]
The PAC dose is too high, leading to charge restabilization.[5]Perform a jar test with varying PAC dosages at a constant, optimal pH to identify the point of restabilization and determine the optimal dose.
High Residual Aluminum The pH is outside the neutral range where aluminum solubility is at its minimum.[[“]]Adjust the pH to be as close to the neutral range (6.0-7.0) as possible to minimize dissolved aluminum in the treated water.[[“]]
Ineffective Removal of Dissolved Organics (e.g., Color) The pH is too high, increasing the solubility of organic matter like humic acids.[[“]]For enhanced removal of natural organic matter, adjust the pH to the slightly acidic range of 5.5-6.5.[3]

Data Presentation

Table 1: Influence of pH on PAC Coagulation Performance for Turbidity Removal

pHPAC Dosage (mg/L)Turbidity Removal Efficiency (%)Optimal Coagulation MechanismReference
6.015 - 35Increasing PAC dose led to increased turbidityCharge Neutralization[9]
6.5Not SpecifiedHighCharge Neutralization/Sweep Coagulation[2]
7.0 - 8.55> 95% (for initial turbidity < 300 NTU)Sweep Coagulation[4]
7.5 - 8.015OptimalSweep Coagulation[9][10]

Experimental Protocols

Key Experiment: Jar Testing to Determine Optimal pH and Coagulant Dosage

The jar test is a standard laboratory procedure to determine the optimal operating conditions for water treatment.[11] It simulates the coagulation and flocculation processes on a small scale.[12]

Materials:

  • Jar testing apparatus with multiple paddles and variable speed control[11]

  • Beakers (e.g., 1000 mL)[13]

  • Raw water sample[12]

  • Polyaluminum chloride (PAC) stock solution (e.g., 1% by weight)[13]

  • pH meter and calibration buffers

  • Acids (e.g., HCl or H₂SO₄) and bases (e.g., NaOH) for pH adjustment[14]

  • Turbidimeter

  • Pipettes and graduated cylinders[13]

  • Stopwatch[13]

Procedure:

  • Sample Preparation: Fill a series of beakers (typically six) with a known volume of the raw water sample (e.g., 1000 mL).[13]

  • pH Adjustment: While stirring the samples at a low speed, adjust the pH of each beaker to a different value within the desired range (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5) using acid or base. Record the initial pH of each beaker.

  • Coagulant Addition: Add a predetermined dose of the PAC stock solution to each beaker simultaneously.

  • Rapid Mixing: Immediately after adding the coagulant, mix the samples at a high speed (e.g., 100-300 rpm) for a short period (e.g., 1-3 minutes) to ensure rapid and uniform dispersion of the coagulant.[11][15]

  • Slow Mixing (Flocculation): Reduce the mixing speed to a slower rate (e.g., 20-60 rpm) for a longer period (e.g., 15-30 minutes).[11] This promotes the formation of flocs by encouraging particle collisions.

  • Sedimentation: Stop the mixers and allow the flocs to settle for a specified period (e.g., 30 minutes).[4]

  • Analysis: Carefully collect a sample from the supernatant of each beaker without disturbing the settled flocs. Measure and record the final turbidity, pH, and, if required, residual aluminum and dissolved organic carbon.

  • Determine Optimal Conditions: The optimal pH is the one that results in the lowest residual turbidity and/or the highest removal of the target contaminant for the given PAC dose. The experiment can be repeated with varying PAC dosages at the determined optimal pH to find the optimal coagulant dose.

Mandatory Visualization

PAC_Coagulation_Mechanism cluster_pH pH Scale cluster_mechanism Dominant Coagulation Mechanism cluster_floc Resulting Floc Characteristics p4 < 6.0 (Acidic) charge_neutralization Charge Neutralization p4->charge_neutralization Promotes p6 6.0 - 7.0 (Neutral) p6->charge_neutralization Balanced with sweep_coagulation Sweep Coagulation p6->sweep_coagulation Sweep p8 > 7.0 (Alkaline) p8->sweep_coagulation Promotes floc_acidic Looser, less robust flocs charge_neutralization->floc_acidic Leads to floc_neutral Large, strong flocs charge_neutralization->floc_neutral Contributes to sweep_coagulation->floc_neutral Contributes to floc_alkaline Large, enmeshed flocs sweep_coagulation->floc_alkaline Leads to

Caption: Relationship between pH, dominant PAC coagulation mechanism, and floc characteristics.

Troubleshooting_Workflow start Start: Poor Coagulation Performance check_ph Measure pH of Raw and Treated Water start->check_ph ph_optimal Is pH in Optimal Range? (e.g., 6.0 - 8.0) check_ph->ph_optimal adjust_ph Action: Adjust pH using Jar Tests ph_optimal->adjust_ph No check_dose Is PAC Dose Optimized? ph_optimal->check_dose Yes adjust_ph->check_dose adjust_dose Action: Conduct Dose-Ranging Jar Test check_dose->adjust_dose No check_alkalinity Consider Water Alkalinity check_dose->check_alkalinity Yes adjust_dose->check_alkalinity alkalinity_low Is Alkalinity Very Low? check_alkalinity->alkalinity_low add_alkalinity Action: Add Alkalinity (e.g., lime, soda ash) alkalinity_low->add_alkalinity Yes end End: Optimized Performance alkalinity_low->end No add_alkalinity->end

Caption: Troubleshooting workflow for pH-related issues with PAC coagulants.

References

Technical Support Center: Membrane Fouling in Polyaluminum Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and development professionals with comprehensive troubleshooting protocols and frequently asked questions to address challenges related to membrane fouling during the synthesis and application of Polyaluminum Chloride (PAC).

Troubleshooting Guide

This section addresses common operational problems encountered during membrane filtration of PAC solutions. Follow the logical workflow to diagnose and resolve the issue.

Problem 1: Rapid Decrease in Permeate Flux

A sudden or rapid decline in the flow rate of the filtered solution (permeate) is the most common indicator of membrane fouling.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Fig. 1: Troubleshooting Workflow for Decreased Flux start START: Decreased Permeate Flux Observed q_tmp Is Transmembrane Pressure (TMP) increasing rapidly? start->q_tmp a_cake PROBABLE CAUSE: Cake Layer Formation or Pore Blocking (Reversible Fouling) q_tmp->a_cake  Yes q_slow_tmp Is TMP increasing slowly but steadily? q_tmp->q_slow_tmp  No s_cake SOLUTION: 1. Perform physical cleaning (backwash). 2. Optimize PAC dosage/pH. 3. Review pre-treatment steps. a_cake->s_cake end_node MONITOR & RESUME OPERATION s_cake->end_node a_irreversible PROBABLE CAUSE: Irreversible Fouling (Pore Adsorption, Scaling) q_slow_tmp->a_irreversible  Yes q_tmp_stable Is TMP stable, but flux is still low? q_slow_tmp->q_tmp_stable  No s_irreversible SOLUTION: 1. Initiate chemical cleaning protocol. 2. Analyze feed for scaling ions. 3. Consider anti-scalant addition. a_irreversible->s_irreversible s_irreversible->end_node a_feed PROBABLE CAUSE: Change in Feed Characteristics q_tmp_stable->a_feed  Yes s_feed SOLUTION: 1. Check feed viscosity/temperature. 2. Verify PAC concentration. 3. Ensure consistent mixing. a_feed->s_feed s_feed->end_node

Caption: A step-by-step flowchart for diagnosing the root cause of decreased permeate flux.

Problem 2: Increased Energy Consumption

A noticeable rise in the energy required to operate the filtration system, often observed as a steady increase in transmembrane pressure (TMP) to maintain a constant flux.

  • Step 1: Correlate with Flux Data: Check if the TMP increase corresponds to a flux decline. If so, refer to the troubleshooting workflow above.

  • Step 2: Inspect for Inorganic Scaling: A slow, steady rise in pressure is often indicative of mineral scaling (e.g., calcium salts) or metal oxide precipitation.[1]

  • Step 3: Analyze Feed Solution: Collect a sample of the feed solution prior to the membrane unit. Analyze for common scaling ions like Ca²⁺, Mg²⁺, and silicates.

  • Step 4: Implement Chemical Cleaning: If scaling is suspected, a low-pH (acidic) cleaning cycle is typically required to dissolve the inorganic deposits.[2] Refer to the Experimental Protocols section for a detailed procedure.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of membrane fouling during PAC synthesis and filtration?

Membrane fouling in this context is typically caused by a combination of factors:

  • Cake Formation: PAC flocs, formed by coagulation, can deposit on the membrane surface, creating a "cake layer" that impedes flow. The properties of this cake (e.g., porosity, compressibility) are influenced by PAC dosage and solution pH.[3]

  • Gel Layer Formation: At certain concentrations, PAC can form a gel-like layer on the membrane surface, leading to a significant increase in filtration resistance.[4]

  • Pore Blocking: Smaller PAC polymers or un-flocculated particles can enter the membrane pores, causing constriction or complete blockage. This is often a form of irreversible fouling.[5]

  • Inorganic Scaling: Precipitation of mineral salts or metal hydroxides present in the source water or reactants can form hard scale on the membrane surface.[1]

  • Organic Fouling: If the PAC is being used to treat water with natural organic matter (NOM) like humic or fulvic acids, these substances can adsorb to the membrane or form complexes with aluminum species, exacerbating fouling.[3][4]

FoulingMechanisms Fig. 2: Key Mechanisms of Membrane Fouling Fouling Membrane Fouling in PAC Solutions Rev Reversible Fouling (Physically Removable) Fouling->Rev Irrev Irreversible Fouling (Requires Chemical Cleaning) Fouling->Irrev Cake Cake Layer Formation (Deposition of PAC Flocs) Rev->Cake Gel Gel Layer Formation (PAC hydrolysis products) Rev->Gel PoreBlock Pore Blocking (Adsorption of small polymers) Irrev->PoreBlock Scaling Inorganic Scaling (e.g., Metal Hydroxides) Irrev->Scaling

Caption: The relationship between major fouling categories and specific mechanisms.

Q2: How does the concentration of PAC affect membrane fouling?

PAC concentration is a critical parameter with an optimal range for minimizing fouling.

  • Low Dosage: Insufficient PAC may not effectively coagulate foulant precursors, leading to minimal improvement in filterability.

  • Optimal Dosage: At an optimal concentration, PAC forms large, porous flocs that create a more permeable cake layer, sometimes even sweeping the membrane surface clean. One study identified 10 mg/L as the most effective concentration for a specific application.[5]

  • Excessive Dosage: Overdosing PAC is a primary cause of severe fouling. High concentrations can lead to the formation of a dense, less porous deposit layer on the membrane.[5] Another study showed that increasing PAC concentration from an optimal 100 mg/L to 150 mg/L actually increased fouling due to deposition of PAC hydrolysis products.[6]

Q3: What is the difference between reversible and irreversible fouling?

  • Reversible Fouling is caused by material loosely deposited on the membrane surface, such as the cake layer. This type of fouling can typically be removed by physical cleaning methods like backwashing or flushing.[7]

  • Irreversible Fouling involves stronger adhesion of foulants to the membrane surface or within its pore structure, such as through adsorption or chemical precipitation (scaling). This type of fouling cannot be removed by physical means and requires chemical cleaning.[8]

Q4: Which chemical cleaning agents are effective for membranes fouled by PAC?

The choice of cleaning agent depends on the nature of the foulant.

  • For Inorganic Scaling/PAC Deposits: Acidic cleaners are most effective. Diluted hydrochloric acid has been shown to successfully recover membranes used directly in PAC synthesis.[9] Citric acid is also a common and less corrosive option.[2]

  • For Organic/Biological Fouling: Alkaline cleaners are used to remove organic foulants and biofilms. Solutions of sodium hydroxide (B78521) (NaOH) are effective, sometimes combined with agents like sodium hypochlorite (B82951) for sanitization.[10] A cleaning cycle often involves both an alkaline wash and an acid wash to address mixed fouling.[11]

Data Presentation

Table 1: Effect of PAC Dosage on Fouling Metrics

This table summarizes data from different studies on how PAC concentration impacts membrane performance.

Study FocusPAC ConcentrationObservationSpecific Filtration Resistance (SFR)Reference
Fouling Mitigation in MBR100 mg/LOptimal: Membrane fouling decreasedNot Reported[6]
150 mg/LDetrimental: Membrane fouling increasedNot Reported[6]
Fouling in Microfiltration10 mg/LOptimal: Most effective dosage testedNot Reported[5]
100 mg/LDetrimental: Accelerated fouling tendencyNot Reported[5]
Alginate Fouling0 to 500 mg/LSFR initially increased, then sharply declined1.40 x 10¹⁵ m⁻¹ kg⁻¹ (peak) to 3.85 x 10¹² m⁻¹ kg⁻¹[4]
Table 2: Comparison of Membrane Resistance with Different Coagulants

This table compares the fouling resistance when using Polyaluminum Chloride (PAC) versus Polytitanium Chloride (PTC) as a pre-treatment coagulant.

Resistance TypePACPTCIndicationReference
External Resistance HigherLowerPTC forms a more permeable cake layer.[8]
Total Internal Resistance LowerHigherPAC causes less internal pore fouling in this case.[8]
Irreversible Resistance HigherLowerFouling from PAC is harder to remove with physical cleaning.[8]

Experimental Protocols

Protocol: Chemical Cleaning of PAC-Fouled Membrane

This protocol provides a general methodology for cleaning a membrane that has experienced significant fouling from PAC solutions. Warning: Always consult your specific membrane manufacturer's guidelines for chemical compatibility and pH/temperature limits.

  • System Flush (Physical Cleaning)

    • Objective: To remove loosely attached foulants (reversible fouling).

    • Procedure:

      • Stop the filtration process.

      • Flush the membrane module with deionized (DI) water or permeate at a high flow rate for 15-20 minutes.

      • If the system allows, perform a series of backwashes according to manufacturer specifications.

  • Alkaline Cleaning Cycle (for organic removal)

    • Objective: To remove co-deposited organic foulants or biofilms.

    • Procedure:

      • Prepare a cleaning solution of 0.1 M Sodium Hydroxide (NaOH). Check membrane tolerance for higher pH if needed.[2][10]

      • Heat the solution to the manufacturer-recommended temperature (typically 35-45°C).

      • Circulate the alkaline solution through the membrane module for 60-90 minutes.

      • Drain the system and flush thoroughly with DI water until the outlet pH is neutral.

  • Acid Cleaning Cycle (for PAC & mineral removal)

    • Objective: To dissolve PAC deposits and inorganic scale.[9]

    • Procedure:

      • Prepare a cleaning solution of 0.1 M Hydrochloric Acid (HCl) or 2% Citric Acid.[2][9] Ensure the pH is within the membrane's tolerance (typically pH > 2).

      • Heat the solution to the recommended temperature (typically 35-40°C).

      • Circulate the acid solution through the membrane module for 60-90 minutes.

      • Drain the system completely.

  • Final Rinse and Performance Check

    • Objective: To remove all traces of cleaning chemicals and verify performance recovery.

    • Procedure:

      • Flush the system with DI water until the pH of the outlet water is neutral and conductivity is stable.

      • Perform a baseline performance test with DI water to determine the clean water flux.

      • Compare the recovered flux to the initial pre-fouling performance to evaluate cleaning efficiency. If recovery is poor, a second cleaning cycle may be necessary.

References

Technical Support Center: Enhancing the Shelf-Life and Stability of Aluminum Chloride Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability and extending the shelf-life of aluminum chloride hydroxide (B78521). It includes frequently asked questions, a troubleshooting guide for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of aluminum chloride hydroxide solutions? A1: The stability of aluminum chloride hydroxide is primarily influenced by pH, temperature, and concentration. Changes in pH are particularly critical, as they can induce hydrolysis and polymerization, leading to the formation of various polymeric aluminum species and eventual precipitation of aluminum hydroxide.[1][2] High temperatures can accelerate degradation and alter the material's crystalline structure.[3]

Q2: What are the recommended storage conditions for aluminum chloride hydroxide? A2: To ensure stability, aluminum chloride hydroxide and its solutions should be stored in tightly closed, corrosion-resistant containers in a cool, dry, and well-ventilated area.[4][5] The storage temperature should preferably be kept below 30°C (86°F).[4][6] It should also be stored away from incompatible materials such as strong bases (alkalis) and certain metals like iron, brass, and copper, which it can slowly corrode.[4]

Q3: What is the typical shelf-life of aluminum chloride hydroxide? A3: The product generally has a shelf life of about 12 months when stored under recommended conditions. However, prolonged storage, especially if not in its original container, can lead to product changes.[5][6]

Q4: What are common signs of degradation in an aluminum chloride hydroxide solution? A4: Degradation can manifest as a change in appearance, such as cloudiness or the formation of a precipitate (floc).[1][7] A significant shift in the solution's pH is also a key indicator of instability. In some cases, particularly with impurities like iron, a color change to yellow may be observed.[8][9]

Q5: Are there any excipients or additives that can enhance stability? A5: Yes, several additives can improve stability.

  • Sorbitol: This polyhydroxy compound can inhibit secondary polymerization reactions that occur during aging, preserving the material's properties.[10]

  • Boric Acid/Borates: The addition of boric acid or its salts can prevent deterioration during storage.[11]

  • Carbonates: Specifically adsorbed carbonate can stabilize the aluminum hydroxide gel structure and prevent rapid structural changes.[12]

  • Glycols: In antiperspirant formulations, reacting aluminum chloride hydroxide with glycols (e.g., propylene (B89431) glycol) forms more stable and soluble complexes.[13]

Troubleshooting Guide

Q1: My aluminum chloride hydroxide solution has become cloudy and a precipitate has formed. What is the cause and how can I resolve it? A1: Cloudiness and precipitation are typically caused by a shift in pH. As the pH of the solution increases, aluminum chloride hydroxide undergoes hydrolysis and polymerization, eventually forming insoluble aluminum hydroxide (Al(OH)₃) flocs.[1] This is often triggered by the addition of a base (like sodium hydroxide) or contamination with alkaline substances.[7][14]

  • Troubleshooting Steps:

    • Check the pH: Use a calibrated pH meter to measure the current pH of your solution. A pH rising towards 6.0 or higher often correlates with precipitation.[1]

    • Review Preparation Protocol: Ensure no strong or weak bases were inadvertently introduced into the solution.

    • Resolution: Depending on the application, carefully acidifying the solution with dilute hydrochloric acid (HCl) may redissolve the precipitate. However, this changes the chemical nature of the solution and may not be suitable for all experimental goals. Prevention by maintaining a stable, lower pH is the best approach.

Q2: The color of my solution has changed from colorless to yellow. What happened? A2: A yellow discoloration is often indicative of contamination, most commonly with iron.[8] Aluminum chloride is corrosive to some metals, and storage in an improper container (e.g., mild steel) can lead to the leaching of iron ions, which form colored complexes.[4][9]

  • Troubleshooting Steps:

    • Verify Container Material: Ensure the solution is stored in a corrosion-resistant container, such as plastic, FRP, or glass.[4]

    • Trace Raw Materials: Check the purity of the starting materials and solvents for any potential sources of iron contamination.

    • Purification: For critical applications, purification steps may be necessary, though prevention is far more effective.

Q3: The pH of my solution is drifting over time. Why is this occurring and how can I prevent it? A3: pH drift is an inherent characteristic of aluminum salt solutions due to slow hydrolysis reactions with water, which can release H+ ions.[15] Aging and temperature fluctuations can affect the rate of these reactions. In some cases, interaction with atmospheric CO₂ can also cause slight pH changes.

  • Troubleshooting Steps:

    • Use a Buffer (with caution): While a buffer can stabilize pH, it must be carefully selected to avoid reacting with the aluminum species. The choice of buffer is highly application-dependent.

    • Control Storage Conditions: Store the solution at a consistent, cool temperature in a tightly sealed container to minimize temperature-driven reactions and atmospheric interaction.[4][6]

    • Use Freshly Prepared Solutions: For experiments sensitive to pH, it is best to use solutions that have been recently prepared. An aqueous solution without additives has been shown to be stable for at least six months at room temperature.[16]

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationaleCitations
Temperature Store below 30°C (86°F).Prevents acceleration of degradation reactions and changes in physical state.[4][6]
Container Tightly closed, original, corrosion-resistant (plastic, glass, lined metal).Prevents contamination, moisture absorption, and reaction with container material.[4][5]
Environment Cool, dry, well-ventilated area.Minimizes moisture exposure and temperature fluctuations.[4][17]
Incompatible Materials Strong alkalis/bases, reactive metals (Al, Zn, Fe), some plastics.Avoids chemical reactions that can cause precipitation, gas formation, or corrosion.[4][17]

Table 2: Influence of pH on Aluminum Speciation in Dilute Solutions

pH RangePredominant Aluminum SpeciesObservable StateCitations
~ 4.0 Monomeric (Al³⁺) and Dimeric speciesClear Solution[1]
4.0 - 5.5 Small and medium polymeric speciesClear Solution, increasing viscosity[1]
5.8 - 6.4 Large polymers, decomposition into smaller speciesPotential for cloudiness[1]
> 6.4 Amorphous Al(OH)₃ flocsPrecipitate formation[1]

Key Experimental Protocols

Protocol: Stability-Indicating Titration (Volhard Method for Chloride)

This protocol provides a general framework for determining the chloride content in an aluminum chloride hydroxide sample, which can be used to monitor for degradation where the ratio of key ions may change.

Objective: To quantify the chloride ion concentration via back-titration.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the aluminum chloride hydroxide sample.[18]

    • To prevent immediate hydrolysis upon dissolution, which can be exothermic, dissolve the sample in a flask containing ~50 mL of chilled, deionized water.[18]

    • Allow the solution to return to room temperature.

  • Titration Procedure:

    • Acidify the sample solution with 3-4 mL of concentrated nitric acid.[18]

    • Add a known excess of standardized 0.1 N silver nitrate (B79036) (AgNO₃) solution (e.g., 50 mL) to precipitate all chloride ions as silver chloride (AgCl).[18]

    • Add ~2 mL of nitrobenzene. This coats the AgCl precipitate, preventing it from reacting with the thiocyanate (B1210189) titrant.[18]

    • Add a few drops of ferric ammonium (B1175870) sulfate (B86663) indicator.[18]

    • Titrate the excess silver nitrate with a standardized 0.1 N ammonium thiocyanate (NH₄SCN) solution.

  • Endpoint Determination:

    • The endpoint is reached when a stable, reddish-brown color appears, indicating the formation of the ferric thiocyanate complex.[18]

  • Calculation:

    • Calculate the moles of AgNO₃ initially added.

    • Calculate the moles of excess AgNO₃ by back-titrating with NH₄SCN.

    • The difference between the initial and excess moles of AgNO₃ gives the moles of chloride in the sample.

Protocol: UV-Vis Spectrophotometric Assay for Aluminum Content

This protocol outlines a method for determining the total aluminum content, which can be tracked over time in a stability study. It involves forming a colored complex with a chelating agent.

Objective: To quantify aluminum concentration using UV-Visible spectrophotometry.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of a suitable complexing agent, such as 8-Hydroxyquinoline-5-sulfonic acid.[19]

    • Prepare an acetate (B1210297) buffer solution to maintain the optimal pH for complex formation.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of known aluminum concentrations from a certified aluminum standard.

    • To each standard, add the complexing agent and buffer solution. Allow sufficient time for the color to develop fully (e.g., 30 minutes).[19]

    • Measure the absorbance of each standard at the wavelength of maximum absorption (λ-max), which for the specified complexing agent is 359 nm.[19]

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a sample solution by accurately diluting the aluminum chloride hydroxide product to fall within the concentration range of the standard curve.

    • Treat the diluted sample identically to the standards (add complexing agent and buffer, wait for color development).

    • Measure the absorbance of the sample solution at the same λ-max.

  • Calculation:

    • Use the standard curve equation to determine the concentration of aluminum in the diluted sample from its absorbance.

    • Apply the dilution factor to calculate the aluminum concentration in the original, undiluted sample.

Visual Guides and Workflows

Troubleshooting_Precipitation Troubleshooting Logic for Precipitation start Issue: Solution is Cloudy or Has Precipitate check_ph Measure Solution pH start->check_ph ph_high Is pH > 6.0? check_ph->ph_high cause_ph Cause: Base Contamination or Hydrolysis/Polymerization ph_high->cause_ph Yes check_temp Review Storage Temperature ph_high->check_temp No solution_ph Action: - Review formulation for bases - Consider careful re-acidification - Use freshly prepared solution cause_ph->solution_ph temp_high Was Temp > 30°C? check_temp->temp_high cause_temp Cause: Accelerated Polymerization Due to High Temperature temp_high->cause_temp Yes check_conc Check Concentration temp_high->check_conc No solution_temp Action: - Store in temperature-controlled  environment - Discard if heat-stressed cause_temp->solution_temp conc_high Is Concentration Too High? check_conc->conc_high cause_conc Cause: Supersaturation or Solvent Evaporation conc_high->cause_conc Yes solution_conc Action: - Ensure container is sealed - Dilute to a stable concentration cause_conc->solution_conc Stability_Study_Workflow General Stability Study Workflow prep 1. Prepare and Package Test Samples t0 2. Initial Analysis (T=0) - Appearance - pH - Assay (Al, Cl) - Viscosity prep->t0 storage 3. Place Samples in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) t0->storage pull 4. Pull Samples at Scheduled Time Points (e.g., 1, 3, 6 months) storage->pull analysis 5. Analyze Pulled Samples (Repeat T=0 Tests) pull->analysis analysis->pull Next Time Point evaluate 6. Evaluate Data - Compare to T=0 - Identify Trends - Determine Shelf-Life analysis->evaluate Degradation_Pathway pH-Dependent Hydrolysis & Polymerization Pathway start Monomeric & Dimeric Al Species (e.g., [Al(H₂O)₆]³⁺) poly_small Small & Medium Polymers start->poly_small pH increases (4.0 -> 5.5) poly_large Large Polymeric Species poly_small->poly_large Further pH increase (> 5.8) precipitate Insoluble Precipitate (Amorphous Al(OH)₃) poly_large->precipitate pH > 6.4 p1 p2

References

Validation & Comparative

A Comparative Analysis of Aluminum Chloride Hydroxide and Aluminum Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aluminum chloride hydroxide (B78521), often referred to as polyaluminum chloride (PAC), and aluminum sulfate (B86663), commonly known as alum. This document focuses on their performance, mechanisms of action, and experimental evaluation across various applications, including water treatment, antiperspirants, and vaccine adjuvants.

Water Treatment: Coagulation and Flocculation

In water and wastewater treatment, the choice of coagulant is critical for the effective removal of suspended solids, colloids, and other contaminants. Both aluminum chloride hydroxide and aluminum sulfate are widely used for this purpose, with PAC often considered a more advanced and efficient alternative to traditional alum.[1][2]

Performance Comparison

The selection between PAC and alum is often dictated by raw water quality, operational costs, and desired treatment outcomes.[3] PAC generally offers several advantages over alum, including a broader effective pH range and reduced sludge production.[4][5]

Table 1: Quantitative Comparison of PAC and Alum in Water Treatment

ParameterAluminum Chloride Hydroxide (PAC)Aluminum Sulfate (Alum)References
Typical Dosage Lower; approximately one-third of the required alum dose.Higher[6]
Effective pH Range Wide (typically 5.0 - 9.0)Narrow (typically 6.5 - 8.0)[4][6]
Impact on Alkalinity Minimal pH drop, often requiring no alkali addition.Significantly lowers pH, often necessitating pH adjustment.[4]
Floc Formation Forms larger, denser, and faster-settling flocs.Forms finer, more dispersed flocs.[4][7]
Turbidity Removal High efficiency (93.8% - 99.6% in one study).High efficiency, but generally slightly lower than PAC (82.9% - 99.0% in the same study).[8]
Sludge Production Produces less sludge by volume and weight.Produces a larger volume of sludge.[4][5]
Residual Aluminum Generally results in lower concentrations in treated water.Can leave higher concentrations of residual aluminum.[4]
Performance in Cold Water More effective at lower temperatures.Performance can diminish in cold water.[7][9]
Mechanism of Action: Coagulation and Flocculation

The primary mechanism for both coagulants involves the neutralization of negatively charged colloidal particles in water, leading to their aggregation into larger flocs that can be removed through sedimentation or filtration.[6][10] PAC, being a pre-hydrolyzed polymer, has a higher cationic charge density, making it a more efficient destabilizer of suspended impurities.[6][7]

CoagulationFlocculation cluster_coagulation Coagulation (Charge Neutralization) cluster_flocculation Flocculation (Particle Aggregation) cluster_removal Solid-Liquid Separation Coagulant Coagulant Dosing (PAC or Alum) Mixing Rapid Mix Coagulant->Mixing Destabilization Destabilized Colloidal Particles Mixing->Destabilization Flocculation_Step Slow Mix Destabilization->Flocculation_Step Microflocs Microfloc Formation Flocculation_Step->Microflocs Macroflocs Macrofloc Formation Microflocs->Macroflocs Sedimentation Sedimentation Macroflocs->Sedimentation Filtration Filtration Sedimentation->Filtration Treated_Water Treated Water Filtration->Treated_Water

Coagulation and flocculation process in water treatment.
Experimental Protocol: Jar Test for Coagulant Comparison

The jar test is a standard laboratory procedure to determine the optimal dosage of a coagulant and to compare the performance of different coagulants under controlled conditions.[4][8][10]

Objective: To determine the optimal dosage of aluminum chloride hydroxide and aluminum sulfate for turbidity removal and compare their effectiveness.

Materials:

  • Jar testing apparatus with multiple stirrers

  • Beakers (e.g., 1-liter)

  • Raw water sample

  • Stock solutions of aluminum chloride hydroxide (PAC) and aluminum sulfate (alum) of known concentration

  • Pipettes or burettes

  • Turbidimeter

  • pH meter

  • Timer

Procedure:

  • Sample Preparation: Fill a series of beakers with a known volume of the raw water sample (e.g., 1000 mL).[8]

  • Initial Measurements: Measure and record the initial turbidity, pH, and temperature of the raw water.[8]

  • Coagulant Addition: While stirring at a rapid speed (e.g., 100-120 rpm), add varying doses of the PAC stock solution to one set of beakers and the alum stock solution to another set. Leave one beaker without a coagulant as a control.[6]

  • Rapid Mix: Continue the rapid mixing for a short period (e.g., 1-3 minutes) to ensure complete dispersion of the coagulant.[11]

  • Slow Mix (Flocculation): Reduce the stirring speed (e.g., 20-40 rpm) and continue mixing for a longer period (e.g., 15-20 minutes) to promote floc formation.[10]

  • Sedimentation: Stop stirring and allow the flocs to settle for a predetermined time (e.g., 30 minutes).[8]

  • Final Measurements: Carefully collect a sample from the supernatant of each beaker without disturbing the settled sludge and measure the final turbidity and pH.

  • Data Analysis: Compare the turbidity removal efficiency for each coagulant at different dosages to determine the optimal dose for each.

JarTestWorkflow Start Start RawWater 1. Collect Raw Water Sample Start->RawWater InitialAnalysis 2. Measure Initial Turbidity & pH RawWater->InitialAnalysis JarSetup 3. Fill Jar Test Beakers InitialAnalysis->JarSetup AddCoagulant 4. Add Varying Doses of Coagulant JarSetup->AddCoagulant RapidMix 5. Rapid Mix AddCoagulant->RapidMix SlowMix 6. Slow Mix (Flocculation) RapidMix->SlowMix Settle 7. Sedimentation SlowMix->Settle FinalAnalysis 8. Measure Final Turbidity & pH Settle->FinalAnalysis Analyze 9. Analyze Results & Determine Optimal Dose FinalAnalysis->Analyze End End Analyze->End AntiperspirantMechanism cluster_skin Skin Layers Epidermis Epidermis Dermis Dermis SweatGland Sweat Gland SweatDuct Sweat Duct SweatGland->SweatDuct SkinSurface Skin Surface SweatDuct->SkinSurface Sweat Flow Plug Gel Plug Formation SkinSurface->Plug Reacts with Sweat Antiperspirant Antiperspirant Application (Aluminum Salts) Antiperspirant->SkinSurface Plug->SweatDuct Blocks Duct AdjuvantMechanism cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response Vaccine Vaccine Injection (Antigen + Adjuvant) Depot Antigen Depot Formation (Slow Release) Vaccine->Depot APC_Recruitment Recruitment & Activation of Antigen-Presenting Cells (APCs) Vaccine->APC_Recruitment Antigen_Uptake Antigen Uptake & Presentation by APCs APC_Recruitment->Antigen_Uptake T_Cell_Activation T-Cell Activation Antigen_Uptake->T_Cell_Activation B_Cell_Activation B-Cell Activation & Antibody Production T_Cell_Activation->B_Cell_Activation Immune_Memory Immunological Memory B_Cell_Activation->Immune_Memory

References

A Comparative Guide to the Validation of Analytical Techniques for Aluminum Speciation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of aluminum species is critical across various scientific disciplines, from environmental monitoring to pharmaceutical quality control. The toxicity and bioavailability of aluminum are highly dependent on its chemical form, necessitating the use of validated analytical techniques that can distinguish between different species. This guide provides an objective comparison of the performance of three common techniques for aluminum speciation: Spectrophotometry, High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), and Capillary Electrophoresis coupled with Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS). The information presented is supported by experimental data to aid researchers in selecting the most appropriate method for their specific application.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for aluminum speciation is a critical decision that depends on various factors, including the required sensitivity, selectivity, sample matrix, and the specific aluminum species of interest. The following table summarizes the key validation parameters for the three techniques discussed in this guide.

Parameter Spectrophotometry (Pyrocatechol Violet) HPLC-ICP-MS CE-ICP-MS
Limit of Detection (LOD) 0.013 mg/L[1]~3 µg/L (for Al species)[2]Not explicitly found for Al speciation
Limit of Quantification (LOQ) Not explicitly stated, but linearity is up to 0.3 mg/L[1]Not explicitly found for Al speciationNot explicitly found for Al speciation
Precision (RSD%) < 4%[3]Not explicitly found for Al speciationNot explicitly found for Al speciation
Accuracy (Recovery %) Not explicitly statedNot explicitly found for Al speciationNot explicitly found for Al speciation
Linearity Up to 0.3 mg/L[1]Not explicitly found for Al speciationNot explicitly found for Al speciation
Selectivity Can be affected by interfering ions.[1]HighHigh
Sample Throughput HighMediumLow
Cost LowHighHigh

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative methodologies for each of the discussed analytical techniques.

Spectrophotometric Method using Pyrocatechol (B87986) Violet

This method is based on the reaction of aluminum with pyrocatechol violet to form a colored complex that can be measured spectrophotometrically.

Reagents:

  • Pyrocatechol Violet solution

  • Hydroxylammonium chloride solution

  • Buffer solution (pH 6.2)

  • Standard aluminum solution

Procedure:

  • Sample Preparation: Acidify the water sample to dissolve most forms of aluminum.[1] For samples containing suspended aluminates, a boiling pretreatment with acid may be necessary.[1]

  • Color Development: To a suitable aliquot of the sample, add hydroxylammonium chloride solution, followed by the pyrocatechol violet solution. Finally, add the buffer solution to adjust the pH.

  • Measurement: After a set development time, measure the absorbance of the solution at 585 nm using a spectrophotometer.[1]

  • Quantification: Determine the aluminum concentration from a calibration curve prepared using standard aluminum solutions.

High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

This hyphenated technique combines the separation power of HPLC with the sensitive and element-specific detection of ICP-MS, allowing for the quantification of individual aluminum species.

Instrumentation:

  • HPLC system with a suitable column (e.g., cation exchange)

  • ICP-MS system

Mobile Phase:

Procedure:

  • Sample Preparation: Filter the sample to remove particulate matter. Dilution may be necessary depending on the expected aluminum concentration.

  • Chromatographic Separation: Inject the prepared sample into the HPLC system. The different aluminum species are separated on the analytical column based on their interaction with the stationary phase.

  • Detection: The eluent from the HPLC column is introduced into the ICP-MS. The aluminum in each separated species is ionized in the plasma and detected by the mass spectrometer.

  • Quantification: The concentration of each aluminum species is determined by comparing its peak area to that of known standards.

Capillary Electrophoresis - Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS)

CE-ICP-MS is a powerful technique for the speciation of charged aluminum species, offering high separation efficiency.

Instrumentation:

  • Capillary Electrophoresis system

  • ICP-MS system

  • Interface to couple the CE to the ICP-MS

Background Electrolyte (BGE):

  • A buffer solution appropriate for the separation of the target aluminum species.

Procedure:

  • Sample Preparation: Similar to HPLC-ICP-MS, filter the sample and dilute if necessary.

  • Electrophoretic Separation: Introduce the sample into the capillary. Apply a high voltage across the capillary to separate the charged aluminum species based on their electrophoretic mobility.

  • Detection: The separated species are transferred from the capillary to the ICP-MS for detection and quantification of aluminum.

  • Quantification: The concentration of each species is determined from the corresponding peak in the electropherogram. The merits of this technique include the ability to rapidly and efficiently separate the parent drug and its protein-bound forms without altering the original speciation in the sample.[4]

Visualizing the Validation Workflow

Understanding the logical flow of the validation process is crucial for implementing these techniques effectively. The following diagram illustrates a general workflow for the validation of an analytical technique for aluminum speciation.

Analytical_Technique_Validation_Workflow cluster_Planning 1. Planning & Method Development cluster_Validation 2. Method Validation cluster_Application 3. Routine Analysis & Quality Control Define_Objective Define Analytical Objective (e.g., Speciation of Al in Water) Select_Technique Select Analytical Technique (Spectrophotometry, HPLC-ICP-MS, CE-ICP-MS) Define_Objective->Select_Technique Develop_Method Develop Separation & Detection Method Select_Technique->Develop_Method Linearity Linearity & Range Develop_Method->Linearity LOD_LOQ Limit of Detection (LOD) & Limit of Quantification (LOQ) Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate Precision) LOD_LOQ->Precision Accuracy Accuracy (Recovery Studies) Precision->Accuracy Specificity Specificity / Selectivity Accuracy->Specificity Robustness Robustness Specificity->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis QC_Checks Quality Control Checks Routine_Analysis->QC_Checks Data_Reporting Data Reporting & Interpretation QC_Checks->Data_Reporting

Caption: General workflow for the validation of an analytical technique for aluminum speciation.

The following diagram illustrates the fundamental principle of a hyphenated technique like HPLC-ICP-MS for speciation analysis.

Hyphenated_Technique_Workflow Sample Sample (Mixture of Al Species) HPLC HPLC (Separation of Species) Sample->HPLC Injection ICP_MS ICP-MS (Elemental Detection & Quantification) HPLC->ICP_MS Eluent Transfer Data Data Output (Chromatogram with Species Peaks) ICP_MS->Data Signal Processing

Caption: Workflow of a hyphenated technique (e.g., HPLC-ICP-MS) for aluminum speciation analysis.

References

"comparing the efficacy of different polyaluminum chloride coagulants"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Polyaluminum Chloride (PAC) Coagulants in Water Treatment

Polyaluminum chloride (PAC) has emerged as a highly efficient coagulant in water and wastewater treatment, offering several advantages over traditional coagulants like aluminum sulfate (B86663) (alum). PAC products are a group of polymerized inorganic aluminum salts with the general formula [Al₂(OH)ₙCl₆₋ₙ]ₘ. The efficacy of PAC is largely determined by its basicity, which is the molar ratio of hydroxyl groups to aluminum ions. This guide provides a comparative analysis of different PAC coagulants, supported by experimental data, to assist researchers and professionals in selecting the optimal coagulant for their specific applications.

Performance Comparison of PAC Coagulants

The performance of different PAC coagulants can be evaluated based on several key parameters, including turbidity removal, Chemical Oxygen Demand (COD) reduction, optimal dosage, and flocculation characteristics. The basicity of PAC is a critical factor influencing its performance, with different basicity levels being suitable for different water qualities.[1]

Key Findings from Experimental Data:

  • High-Basicity PAC: Generally more effective for treating highly turbid wastewater.[1] They tend to have a higher degree of polymerization, which enhances their ability to form larger, more robust flocs.[2] Studies have shown that high-basicity PAC (B ≥ 85%) can significantly reduce the residual aluminum content in treated water and lower the required dosage compared to lower basicity PACs.[3]

  • Low-Basicity PAC: Often preferred for treating low-turbidity water, such as drinking water, as high-basicity products may cause an increase in turbidity in such conditions.[1]

  • PAC vs. Other Coagulants: In comparative studies, PAC consistently demonstrates superior performance over alum, requiring lower dosages, operating over a broader pH range, and producing less sludge.[4][5] When compared to Poly Aluminum Ferric Chloride (PAFC), PAC has been shown to have better turbidity removal at a lower optimal dosage.[6]

The following tables summarize quantitative data from various studies comparing the efficacy of different coagulants.

Table 1: Turbidity Removal Efficiency

Coagulant TypeInitial Turbidity (NTU)Optimal Dosage (mg/L)Final Turbidity (NTU)Turbidity Removal (%)Reference
PAC (High Basicity)17.4Not Specified< 1.0> 94[3]
PAC (Low Basicity)17.4Not Specified< 1.0> 94[3]
Poly Aluminum Ferric Chloride (PAFC)18.3 - 13613.5Not Specified> 98.3[6]
Polyaluminum Chloride (PAC)18.3 - 1366.5Not Specified> 98.3[6]
Aluminum Sulfate (Alum)10 - 100010 - 20Not Specified82.9 - 99.0[7]
Polyaluminum Chloride (PAC)10 - 100010 - 20Not Specified93.8 - 99.6[7]
Polyaluminum Chloride (PAC)Not Specified70Not Specified98[8]
Ferric Chloride (FeCl₃)Not Specified200Not Specified91[8]
Aluminum Sulfate (Alum)Not Specified100Not Specified93[8]

Table 2: Chemical Oxygen Demand (COD) Removal Efficiency

Coagulant TypeInitial COD (mg/L)Optimal Dosage (mg/L)Final COD (mg/L)COD Removal (%)Reference
Polyaluminum Chloride (PAC)Not Specified70Not Specified70[8]
Ferric Chloride (FeCl₃)Not Specified200Not Specified64[8]
Aluminum Sulfate (Alum)Not Specified100Not Specified54[8]
Polyaluminum Chloride (PAC)Not Specified2000Not Specified56[9]
Polyaluminum Chloride (PAC)Not Specified16 (with 0.04 PAM)Not Specified91[10]
Polyaluminum Chloride (PAC) with Clarifier Sludge712252097.19[11]

Experimental Protocols

The standard method for evaluating and comparing the performance of different coagulants is the Jar Test. This procedure simulates the coagulation and flocculation processes of a water treatment plant on a laboratory scale.[12][13]

Detailed Jar Test Protocol:

  • Sample Preparation:

    • Collect a representative sample of the raw water to be treated.

    • Measure and record the initial parameters of the raw water, including turbidity, pH, temperature, and COD.[14]

    • Fill a series of six beakers (jars) with equal volumes (e.g., 1000 mL) of the raw water sample.[14]

  • Coagulant Dosing:

    • Prepare stock solutions of the different PAC coagulants to be tested.

    • Add varying dosages of each PAC coagulant to the respective jars. It is crucial to test a range of dosages to determine the optimal concentration.[15]

  • Coagulation (Rapid Mix):

    • Place the beakers on a gang stirrer.

    • Begin rapid mixing at a high speed (e.g., 120-200 rpm) for a short period (e.g., 1-3 minutes) immediately after adding the coagulant.[6][11] This step ensures the rapid and uniform dispersion of the coagulant throughout the water.[12]

  • Flocculation (Slow Mix):

    • Reduce the stirring speed to a slower rate (e.g., 20-40 rpm) for a longer duration (e.g., 15-30 minutes).[6][11] This gentle mixing promotes the formation of larger and more stable flocs by encouraging particle collisions.[12]

  • Sedimentation (Settling):

    • Stop the stirrer and allow the flocs to settle quiescently for a predetermined time (e.g., 15-30 minutes).[9][15]

    • Observe and record the floc characteristics, such as size, density, and settling rate.

  • Analysis:

    • Carefully collect a supernatant sample from each jar without disturbing the settled sludge.

    • Measure the final turbidity, pH, and COD of the supernatant from each jar.[14]

    • Calculate the percentage removal for each parameter to determine the optimal coagulant and dosage.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for comparing PAC coagulants.

G raw_water Collect Raw Water Sample initial_analysis Measure Initial Parameters (Turbidity, pH, COD) raw_water->initial_analysis raw_water->initial_analysis setup_jars Set up Jar Test Apparatus (6 Beakers with 1000mL Water) initial_analysis->setup_jars initial_analysis->setup_jars add_pac Add Different PAC Coagulants & Dosages setup_jars->add_pac rapid_mix Rapid Mix (1-3 min @ 120-200 rpm) add_pac->rapid_mix add_pac->rapid_mix slow_mix Slow Mix (15-30 min @ 20-40 rpm) rapid_mix->slow_mix rapid_mix->slow_mix settling Sedimentation (15-30 min) slow_mix->settling slow_mix->settling collect_supernatant Collect Supernatant settling->collect_supernatant final_analysis Measure Final Parameters (Turbidity, pH, COD) collect_supernatant->final_analysis collect_supernatant->final_analysis compare Compare Removal Efficiency & Determine Optimal Coagulant final_analysis->compare final_analysis->compare

References

"performance analysis of tailor-made polyaluminum chloride species"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of Tailor-Made Polyaluminum Chloride Species in Water Treatment

For Researchers, Scientists, and Drug Development Professionals

The quest for more efficient and effective water purification methods has led to the development of "tailor-made" polyaluminum chloride (PAC) coagulants. These advanced coagulants are synthesized to contain specific distributions of aluminum species, offering superior performance over traditional coagulants like aluminum sulfate (B86663) (alum) and standard PAC. This guide provides an objective comparison of the performance of these specialized PAC species, supported by experimental data, to aid in the selection and application of the most suitable coagulant for specific water treatment challenges.

The Rise of Tailor-Made PAC: A Performance Leap

Polyaluminum chloride is a pre-hydrolyzed coagulant containing a variety of polymeric aluminum species. The effectiveness of PAC is largely determined by the distribution of these species, which are broadly categorized as monomeric (Ala), medium polymeric (Alb), and high polymeric or colloidal (Alc). Research has demonstrated that by controlling synthesis conditions such as basicity (the molar ratio of [OH-]/[Al3+]), temperature, and aging time, it is possible to produce PAC with a high concentration of specific, highly efficient polymeric species, notably the Keggin-ion [AlO4Al12(OH)24(H2O)12]7+ (Al13) and the larger poly-cluster Al30.[1][2][3][4]

These tailor-made PAC species, particularly those rich in Al13 and Al30, have shown enhanced coagulation efficiency due to their higher positive charge, larger molecular size, and greater structural stability compared to monomeric aluminum and smaller polymers found in conventional coagulants.[1] This translates to better performance in removing turbidity, natural organic matter (NOM), and other contaminants from water.

Comparative Performance Data

The following tables summarize the quantitative performance of different tailor-made PAC species in comparison to each other and to conventional coagulants. The data is compiled from various studies to provide a clear, comparative overview.

Table 1: Turbidity Removal Efficiency
CoagulantInitial Turbidity (NTU)Coagulant Dosage (mg/L as Al)pHTurbidity Removal (%)Residual Turbidity (NTU)Reference
PAC-Al13 13157.5-8.0>99<1.8[5]
PAC-Al30 10 (HA solution)0.16 mmol/L7.098.5 (HA Removal)-[2]
Alb-rich PAC Synthetic-6.5~99~1% of initial[6][7][8]
Synthesized PAC -157.298<0.2 mg/L residual Al[9]
Commercial PAC 5.42 - 40.1824.017.48-0.15 - 0.85[10]
Aluminum Sulfate (Alum) 130.320--<5[11]
AlCl3 10 (HA solution)>0.2 mmol/L7.0<90 (HA Removal)-[2]
Table 2: Natural Organic Matter (NOM) and Humic Acid (HA) Removal
CoagulantContaminantInitial ConcentrationCoagulant Dosage (mg/L as Al)pHRemoval Efficiency (%)Reference
PAC-Al13 Humic Acid-4.0-~90[3]
PAC-Al30 Humic Acid10 mg/L0.16 mmol/L7.098.5[2]
Synthesized PAC NOM-156.886[9]
PAC (general) NOM---77-82[12][13]
Aluminum Sulfate (Alum) NOM---72-74[12][13]

Experimental Protocols

The performance data presented above is primarily derived from standardized laboratory procedures, most notably the jar test.

Jar Test Protocol for Coagulation-Flocculation Performance

The jar test is a widely used method to simulate the coagulation and flocculation process in a water treatment plant, allowing for the determination of optimal coagulant dosage and operating conditions.

  • Water Sample Preparation: A set of beakers (typically six) are filled with a known volume (e.g., 500 mL or 1 L) of the raw water to be treated. The initial water quality parameters such as turbidity, pH, temperature, and NOM concentration are recorded.

  • Coagulant Dosing: A stock solution of the PAC coagulant is prepared. Each beaker is dosed with a different concentration of the coagulant while being rapidly mixed. One beaker is typically left without a coagulant to serve as a control.

  • Rapid Mixing: Immediately after the coagulant is added, the samples are subjected to a period of rapid mixing (e.g., 150-280 rpm for 1-2 minutes). This ensures the rapid and uniform dispersion of the coagulant throughout the water.[14][15][16]

  • Slow Mixing (Flocculation): The mixing speed is then reduced (e.g., 20-40 rpm for 15-30 minutes) to promote the formation of flocs through the aggregation of destabilized particles.[14][15][16]

  • Sedimentation: After slow mixing, the stirrers are stopped, and the flocs are allowed to settle under quiescent conditions for a specified period (e.g., 30 minutes).[14][15]

  • Supernatant Analysis: Following sedimentation, a sample of the supernatant is carefully withdrawn from each beaker. The final turbidity, pH, residual aluminum concentration, and NOM concentration are measured.

  • Efficiency Calculation: The removal efficiency for each parameter is calculated using the formula: Removal Efficiency (%) = [(Initial Value - Final Value) / Initial Value] x 100

Characterization of PAC Species: The Ferron Test

The distribution of different aluminum species in a PAC solution is a critical factor influencing its performance. The Ferron test is a time-resolved colorimetric method used to quantify the relative abundance of monomeric (Ala), medium polymeric (Alb), and high polymeric/colloidal (Alc) aluminum species. The method is based on the differential reaction rates of these species with the Ferron reagent (8-hydroxy-7-iodo-5-quinolinesulfonic acid). Monomeric aluminum reacts almost instantaneously, while polymeric forms react more slowly. By measuring the absorbance of the Al-Ferron complex at specific time intervals, the concentration of each species can be determined.[9][17]

Visualizing the Process and Logic

Diagrams created using Graphviz (DOT language) help to illustrate the key workflows and relationships in the performance analysis of tailor-made PAC.

Experimental_Workflow cluster_synthesis PAC Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation cluster_comparison Comparative Analysis S1 Define Target Species (e.g., High Al13 or Al30) S2 Control Synthesis Parameters (Basicity, Temp, Aging) S1->S2 C1 Synthesized Tailor-Made PAC S2->C1 C2 Ferron Test C1->C2 C3 27Al-NMR / XRD C1->C3 P2 Jar Test C1->P2 Coagulant Dosing C4 Species Distribution (Ala, Alb, Alc) C2->C4 C3->C4 A1 Performance Data (Tailor-Made PAC) C4->A1 P1 Raw Water P1->P2 P3 Measure Parameters (Turbidity, NOM, pH) P2->P3 P4 Performance Data P3->P4 P4->A1 A3 Objective Comparison A1->A3 A2 Performance Data (Conventional Coagulants) A2->A3

Caption: Workflow for the synthesis, characterization, and performance evaluation of tailor-made PAC.

Coagulation_Mechanisms cluster_mechanisms Primary Coagulation Mechanisms PAC Tailor-Made PAC (High Al13/Al30) M1 Charge Neutralization PAC->M1 High Positive Charge M2 Sweep Flocculation PAC->M2 Formation of Al(OH)3 Precipitates M3 Bridge Aggregation PAC->M3 Large Polymeric Chains Colloids Colloidal Impurities (Negative Charge) NOM Natural Organic Matter (Negative Charge) M1->Colloids M1->NOM M2->Colloids M2->NOM M3->Colloids

Caption: Dominant coagulation mechanisms of tailor-made PAC species.

Conclusion

The performance analysis of tailor-made polyaluminum chloride species unequivocally demonstrates their superiority over conventional coagulants in water treatment. By engineering PAC to contain a higher proportion of specific polymeric species like Al13 and Al30, significant improvements in the removal of turbidity and natural organic matter can be achieved.[1][2][3] The enhanced performance, characterized by higher efficiency at lower dosages and effectiveness over a broader pH range, makes tailor-made PAC a compelling choice for addressing diverse and challenging water quality issues.[2] For researchers and professionals in water treatment and related fields, the ability to select or synthesize a PAC with a specific species distribution offers a powerful tool for optimizing treatment processes and ensuring higher quality treated water.

References

"aluminum chloride hydroxide versus ferric chloride in water treatment"

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Polyaluminum Chloride (PACl), a pre-hydrolyzed form of aluminum chloride hydroxide (B78521), and Ferric Chloride (FeCl3) reveals distinct performance characteristics in water treatment applications. This guide provides an objective comparison of their efficacy in removing turbidity and organic matter, supported by experimental data. Detailed methodologies for key experiments are also presented to aid in research and evaluation.

Performance Comparison

Polyaluminum chloride generally demonstrates greater efficiency than ferric chloride in removing turbidity and total organic carbon (TOC) under normal pH conditions.[1] Studies have shown that PAC can be effective at various turbidity levels, from low (2 NTU) to high (100 NTU), for TOC, turbidity, dissolved organic carbon (DOC), and UV254 nm removal.[1] The advantages of using PAC include lower coagulant consumption, the formation of larger flocs, shorter floc detention times, and reduced sludge production.[1] Furthermore, PAC often does not require pH adjustment, making it a more economical option in some cases.[1]

In the treatment of specific types of wastewater, such as automotive wastewater, PAC has shown superior performance in removing Chemical Oxygen Demand (COD) and Total Suspended Solids (TSS) compared to ferric chloride and alum.[2] One study found that at an optimal dose of 70 mg/L and pH 7, PAC achieved 70% COD removal and 98% TSS removal, while ferric chloride achieved 64% and 91%, respectively.[2]

However, the effectiveness of each coagulant can be influenced by the specific characteristics of the water being treated. For instance, in the removal of antimony, ferric chloride has demonstrated significantly higher efficiency for both Sb(III) and Sb(V) than PAC.[3]

Data Summary

The following tables summarize the quantitative data from various studies comparing the performance of PAC and FeCl3.

Table 1: Turbidity Removal Efficiency

CoagulantInitial Turbidity (NTU)Optimal Dosage (mg/L)Optimal pHFinal Turbidity (NTU)Turbidity Removal (%)Reference
PACl25Not SpecifiedNeutralNot Specified> FeCl3[1]
FeCl325Not SpecifiedNeutralNot Specified< PACl[1]
PACl18.3 - 1366.5Not SpecifiedNot Specified>98.3
FeCl3Not Specified156.0 - 8.5Not SpecifiedNot Specified
PACl310.60.2 - 2.0 mL/L8.5<10>96[4]
FeCl3310.60.2 - 2.0 mL/L8.5<10>96[4]
PACl10 - 100010 - 20Not SpecifiedNot Specified93.8 - 99.6[5]

Table 2: Organic Matter Removal Efficiency

CoagulantParameterInitial ConcentrationOptimal Dosage (mg/L)Optimal pHRemoval Efficiency (%)Reference
PAClTOCNot SpecifiedNot SpecifiedNeutral> FeCl3[1]
FeCl3TOCNot SpecifiedNot SpecifiedNeutral< PACl[1]
PAClCODNot Specified70770[2]
FeCl3CODNot Specified200Not Specified60[2]
PAClUV254Not Specified13Not Specified50[6]
FeCl3UV254Not Specified30Not Specified46.9[6]
PAClDOCNot Specified13Not Specified50[6]
FeCl3DOCNot Specified30Not Specified44.3[6]

Experimental Protocols

The standard method for evaluating and comparing the performance of coagulants is the Jar Test. This procedure simulates the coagulation and flocculation processes in a water treatment plant.

Jar Test Protocol
  • Water Sample Collection : Collect a representative sample of the raw water to be treated.

  • Jar Test Apparatus Setup : Place a series of beakers (jars) on a multi-stirrer apparatus. Typically, six beakers are used.

  • Initial Water Quality Measurement : Measure and record the initial water quality parameters such as turbidity, pH, temperature, and alkalinity.

  • Coagulant Dosing : Add varying dosages of the coagulants (PACl and FeCl3) to each beaker. One beaker should be kept as a control with no coagulant.

  • Rapid Mixing : Immediately after adding the coagulant, stir the water rapidly (e.g., at 100-300 rpm) for a short period (e.g., 1-3 minutes). This step ensures the rapid and uniform dispersion of the coagulant.

  • Slow Mixing (Flocculation) : Reduce the stirring speed (e.g., to 20-70 rpm) for a longer period (e.g., 15-30 minutes). This slow mixing promotes the collision of destabilized particles to form larger flocs.

  • Sedimentation : Turn off the stirrers and allow the flocs to settle for a specified period (e.g., 30 minutes).

  • Final Water Quality Measurement : Carefully collect a supernatant sample from each beaker without disturbing the settled sludge. Measure and record the final turbidity, pH, and other relevant parameters.

  • Data Analysis : Compare the final turbidity of each beaker to determine the optimal coagulant dosage that achieves the highest turbidity removal.

Visualizations

Coagulation Mechanisms

The following diagrams illustrate the general mechanisms of coagulation for Polyaluminum Chloride and Ferric Chloride.

CoagulationMechanism_PACl cluster_PACl Polyaluminum Chloride (PACl) Coagulation RawWater Raw Water (Negative Colloids) PACl PACl Dosing RawWater->PACl Hydrolysis Hydrolysis to form Polynuclear Al species PACl->Hydrolysis ChargeNeutralization Charge Neutralization Hydrolysis->ChargeNeutralization SweepFloc Sweep Flocculation (Enmeshment) Hydrolysis->SweepFloc Microflocs Microfloc Formation ChargeNeutralization->Microflocs LargeFlocs Large, Settlable Flocs Microflocs->LargeFlocs SweepFloc->LargeFlocs

Caption: Coagulation mechanism of Polyaluminum Chloride (PACl).

CoagulationMechanism_FeCl3 cluster_FeCl3 Ferric Chloride (FeCl3) Coagulation RawWater Raw Water (Negative Colloids) FeCl3 FeCl3 Dosing RawWater->FeCl3 Hydrolysis Hydrolysis to form Fe(OH)3 precipitates FeCl3->Hydrolysis ChargeNeutralization Charge Neutralization Hydrolysis->ChargeNeutralization SweepFloc Sweep Flocculation (Adsorption/Enmeshment) Hydrolysis->SweepFloc Microflocs Microfloc Formation ChargeNeutralization->Microflocs LargeFlocs Dense, Settlable Flocs Microflocs->LargeFlocs SweepFloc->LargeFlocs

Caption: Coagulation mechanism of Ferric Chloride (FeCl3).

Experimental Workflow

The diagram below outlines a logical workflow for a comparative study of the two coagulants.

Comparative_Workflow cluster_workflow Comparative Experimental Workflow Start Start: Raw Water Sample Characterization Initial Water Characterization (Turbidity, pH, TOC, Temp) Start->Characterization JarTest Jar Test Execution Characterization->JarTest Dosing Parallel Dosing: - PACl Series - FeCl3 Series JarTest->Dosing Mixing Rapid & Slow Mixing Dosing->Mixing Settling Sedimentation Mixing->Settling Analysis Final Water Quality Analysis (Turbidity, pH, Residuals) Settling->Analysis Comparison Performance Comparison (Removal Efficiency, Optimal Dose) Analysis->Comparison End End: Report Findings Comparison->End

Caption: Workflow for comparing PACl and FeCl3 performance.

References

Assessing the Antiperspirant Efficacy of Activated Aluminum Chlorohydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiperspirant efficacy of activated aluminum chlorohydrate (AACH) against other common alternatives, supported by experimental data and detailed methodologies. The information is intended to assist researchers and professionals in the fields of dermatology, cosmetic science, and drug development in understanding the performance and evaluation of these active ingredients.

Comparative Efficacy of Antiperspirant Actives

Activated Aluminum Chlorohydrate (AACH) is an enhanced form of aluminum chlorohydrate (ACH) designed to provide superior sweat reduction. The activation process alters the polymer distribution within the compound, leading to a more effective blockage of the sweat ducts. While direct, publicly available, head-to-head clinical studies quantifying the percentage of sweat reduction of AACH against other actives are limited, the consensus in the literature suggests its enhanced efficacy.

Below is a summary of quantitative data from studies on standard aluminum salts, which can serve as a baseline for comparison. It is widely reported that aluminum-zirconium complexes offer greater efficacy than standard aluminum salts.[1][2][3]

Active IngredientConcentrationFormulation TypeAverage Sweat Reduction (%)Key Findings & Citations
Aluminum Chloride20%Solution>50%Demonstrated significant sweat reduction in multiple studies. Can be irritating to the skin.[4][5]
Aluminum Chloride Hexahydrate20%SolutionSignificantly greater than 1% aluminum acetateObjectively reduced sweat more effectively in a comparative trial.[6]
Aluminum Zirconium Tetrachlorohydrex Gly20%Soft Solid34% greater reduction than 6.5% Aluminum ChlorideThis "clinical strength" OTC formulation was found to be more effective than a prescription aluminum chloride product with less irritation.[7]
Aluminum Chlorohydrate (ACH)10-25%Various20-30%Standard efficacy for OTC products.[8]
Activated Aluminum Chlorohydrate (AACH) Typically up to 25%Anhydrous SystemsEnhanced efficacy reportedForms a more effective temporary plug in the sweat duct compared to non-activated forms. Considered a high-performance antiperspirant active.

Note: The sweat reduction percentages are derived from various studies and may not be directly comparable due to differences in study design, subject populations, and testing conditions.

Mechanism of Action

The primary mechanism of action for all aluminum-based antiperspirants is the formation of a temporary, superficial plug within the eccrine sweat gland duct. When applied to the skin, the aluminum salts dissolve in sweat and diffuse into the sweat duct. There, they precipitate to form an insoluble aluminum hydroxide (B78521) gel-like plug, which physically blocks the excretion of sweat onto the skin's surface. This plug is gradually broken down and shed from the skin, which is why antiperspirants need to be reapplied.

The enhanced efficacy of Activated Aluminum Chlorohydrate is attributed to a specialized manufacturing process that results in a higher concentration of more potent aluminum polyoxohydroxy-chloride polymers. This leads to the formation of a more robust and effective plug within the sweat duct.

Experimental Protocols

The standard method for assessing antiperspirant efficacy is the gravimetric method, which involves the collection and weighing of sweat under controlled conditions.

Gravimetric Method for Antiperspirant Efficacy Testing

This protocol is based on the guidelines provided by the U.S. Food and Drug Administration (FDA) for testing OTC antiperspirant drug products.

1. Subject Selection and Conditioning:

  • A panel of qualified subjects who are known to produce a consistent and sufficient amount of sweat is selected.

  • Subjects undergo a "washout" period of at least 17 days, during which they abstain from using any antiperspirant or deodorant products.

2. Baseline Sweat Collection:

  • Prior to product application, a baseline sweat collection is performed to determine the natural sweating rate of each axilla for each subject.

  • Subjects are placed in a controlled environment, typically a "hot room," maintained at a constant temperature (e.g., 100°F ± 2°F) and relative humidity (e.g., 35% ± 5%).

  • After an acclimation period (e.g., 40 minutes), pre-weighed absorbent pads (e.g., Webril cotton pads) are placed in each axilla for a specified duration (e.g., 20 minutes).

  • The pads are then removed and weighed to determine the amount of sweat collected.

3. Product Application:

  • A standardized amount of the test antiperspirant is applied to one axilla, while the contralateral axilla may be left untreated or treated with a placebo control. The application is typically performed by a trained technician.

  • The product is usually applied daily for a specified period (e.g., 4 days).

4. Post-Treatment Sweat Collection:

  • After the treatment period, subjects return to the hot room for another sweat collection session, following the same procedure as the baseline collection.

  • Sweat is collected on pre-weighed pads from both the treated and control axillae.

5. Data Analysis:

  • The percentage of sweat reduction for each subject is calculated by comparing the amount of sweat collected from the treated axilla to the amount collected from the control axilla (or the baseline measurement of the same axilla).

  • Statistical analysis is performed to determine the significance of the sweat reduction.

Visualizations

Signaling Pathway for Sweat Production

SweatProduction Hypothalamus (Thermoregulatory Center) Hypothalamus (Thermoregulatory Center) Sympathetic Nervous System Sympathetic Nervous System Hypothalamus (Thermoregulatory Center)->Sympathetic Nervous System Thermal/Emotional Stimuli Preganglionic Neuron Preganglionic Neuron Sympathetic Nervous System->Preganglionic Neuron Sympathetic Ganglion Sympathetic Ganglion Preganglionic Neuron->Sympathetic Ganglion Acetylcholine (ACh) Postganglionic Neuron Postganglionic Neuron Sympathetic Ganglion->Postganglionic Neuron Eccrine Sweat Gland Eccrine Sweat Gland Postganglionic Neuron->Eccrine Sweat Gland Acetylcholine (ACh) binds to Muscarinic Receptors Sweat Secretion Sweat Secretion Eccrine Sweat Gland->Sweat Secretion

Caption: Neural pathway for the stimulation of sweat secretion.

Experimental Workflow for Gravimetric Testing

GravimetricWorkflow cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post Post-Treatment Phase Subject Screening & Selection Subject Screening & Selection 17-Day Washout Period 17-Day Washout Period Subject Screening & Selection->17-Day Washout Period Baseline Sweat Collection (Hot Room) Baseline Sweat Collection (Hot Room) 17-Day Washout Period->Baseline Sweat Collection (Hot Room) Randomized Product Application (e.g., 4 days) Randomized Product Application (e.g., 4 days) Baseline Sweat Collection (Hot Room)->Randomized Product Application (e.g., 4 days) Post-Treatment Sweat Collection (Hot Room) Post-Treatment Sweat Collection (Hot Room) Randomized Product Application (e.g., 4 days)->Post-Treatment Sweat Collection (Hot Room) Gravimetric Analysis (Weighing Pads) Gravimetric Analysis (Weighing Pads) Post-Treatment Sweat Collection (Hot Room)->Gravimetric Analysis (Weighing Pads) Data Analysis & Efficacy Calculation Data Analysis & Efficacy Calculation Gravimetric Analysis (Weighing Pads)->Data Analysis & Efficacy Calculation

Caption: Workflow for assessing antiperspirant efficacy via the gravimetric method.

References

"cross-study analysis of aluminum-based coagulant performance"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-study analysis of aluminum-based coagulants reveals significant differences in their performance, particularly between traditional aluminum sulfate (B86663) (alum) and pre-hydrolyzed polyaluminum chloride (PAC). This guide provides a comparative assessment of their effectiveness, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal coagulant for their water and wastewater treatment needs.

Performance Comparison of Aluminum-Based Coagulants

The efficacy of aluminum-based coagulants is influenced by several factors, including the type of coagulant, dosage, pH of the water, and the nature of the impurities present. Generally, PAC demonstrates superior performance over a wider range of conditions compared to alum.

Key Performance Indicators:

  • Turbidity Removal: PAC consistently exhibits higher turbidity removal efficiency across various initial turbidity levels and pH values compared to alum.[1][2][3] Studies have shown that PAC can achieve turbidity removal rates of 93.8-99.6%, while alum's efficiency ranges from 82.9-99.0% under similar conditions.[1][2][3]

  • Dosage and pH: PAC is effective at lower dosages and operates over a broader pH range (typically 6.5-8.5) than alum, which is most effective in a narrower pH range (typically 6.5-8.0).[4][5] This wider operational window for PAC reduces the need for pH adjustment, which can lower overall treatment costs.[5]

  • Floc Formation: PAC tends to form larger, denser flocs that settle more rapidly than those produced by alum.[6] This improved flocculation can enhance the efficiency of subsequent clarification processes.

  • Alkalinity Consumption: Polyaluminum coagulants like PAC generally consume less alkalinity than alum. This is a significant advantage when treating water with low alkalinity, as it minimizes the impact on pH.[7][8]

  • Organic Matter Removal: In the removal of dissolved organic carbon (DOC), alum can achieve higher removal rates at an optimal pH of 6.0, which is attributed to the formation of polymeric aluminum species.[9] However, at higher pH levels (7 and 8), other polyaluminum coagulants like aluminum chlorohydrate (ACH) have shown better DOC removal.[9] For Chemical Oxygen Demand (COD), alum has demonstrated removal efficiencies of up to 84.4% at a dosage of 6 g/L.[10]

Data Presentation

The following tables summarize the comparative performance of alum and PAC based on data from various studies.

Table 1: Turbidity Removal Efficiency (%) of Alum vs. PAC at Optimal Dosage and pH [1][2]

Initial Turbidity (NTU)Aluminum Sulfate (Alum)Polyaluminum Chloride (PAC)
1098.599.0
5099.099.6
10098.398.8
20082.993.8
50086.394.1
100084.394.6

Table 2: Performance Comparison for Other Key Parameters

ParameterAluminum Sulfate (Alum)Polyaluminum Chloride (PAC) & other Al-basedSource
Optimal pH Range 6.0 - 8.06.5 - 8.5[4][8]
COD Removal Up to 84.4%-[10]
DOC Removal High removal at pH 6.0ACH shows better removal at pH 7 & 8[9]
Suspended Solids Removal >75%Up to 85% (PAC-HB)[1][11]
Silica Removal 30-35%45-50% (PAC-HB and PANS-PA)[11][12]

Experimental Protocols

The standard method for evaluating and comparing the performance of different coagulants is the Jar Test. This procedure simulates the coagulation and flocculation processes of a full-scale water treatment plant.[13][14][15][16]

Jar Test Protocol:

  • Sample Preparation: A series of beakers (typically six) are filled with a known volume (e.g., 1000 mL) of the raw water to be treated.[14][16]

  • Coagulant Dosing: A range of coagulant dosages are added to each beaker. This allows for the determination of the optimal dose.[15]

  • Rapid Mix (Coagulation): The samples are stirred rapidly (e.g., 100-200 rpm) for a short period (e.g., 1-3 minutes) to ensure the complete and uniform dispersion of the coagulant.[13][17] This step neutralizes the charge of the suspended particles.[18]

  • Slow Mix (Flocculation): The stirring speed is then reduced (e.g., 20-70 rpm) for a longer period (e.g., 15-30 minutes) to promote the formation of larger flocs as the destabilized particles collide and agglomerate.[13]

  • Sedimentation: The stirrers are stopped, and the flocs are allowed to settle for a predetermined time (e.g., 15-30 minutes).[14][15]

  • Analysis: Samples of the supernatant are carefully withdrawn from each beaker, and key water quality parameters such as turbidity, pH, and residual aluminum are measured and compared to determine the optimal coagulant and dosage.[14]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the jar test procedure for comparing coagulant performance.

G cluster_setup 1. Experiment Setup cluster_procedure 2. Jar Test Procedure cluster_analysis 3. Analysis & Comparison RawWater Raw Water Sample JarSetup Prepare Jars with Raw Water RawWater->JarSetup CoagulantA Coagulant A (e.g., Alum) Dosing Add Varying Doses of Coagulants CoagulantA->Dosing CoagulantB Coagulant B (e.g., PAC) CoagulantB->Dosing JarSetup->Dosing RapidMix Rapid Mix (1-3 min @ 100-200 rpm) Dosing->RapidMix SlowMix Slow Mix (15-30 min @ 20-70 rpm) RapidMix->SlowMix Settle Sedimentation (15-30 min) SlowMix->Settle CollectSupernatant Collect Supernatant Settle->CollectSupernatant MeasureParams Measure Parameters (Turbidity, pH, etc.) CollectSupernatant->MeasureParams Compare Compare Performance MeasureParams->Compare Optimal Determine Optimal Coagulant & Dose Compare->Optimal

Caption: Experimental workflow for comparative analysis of coagulant performance using the jar test.

References

A Comparative Analysis of the Antibacterial Properties of Aluminum Sesquichlorohydrate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial properties of aluminum sesquichlorohydrate against common alternatives. The information is intended to assist researchers and professionals in drug development in evaluating and selecting appropriate antimicrobial agents for various applications. This analysis is based on available experimental data, focusing on quantitative comparisons where possible.

Executive Summary

Aluminum sesquichlorohydrate is a widely used active ingredient in antiperspirant and deodorant formulations, primarily valued for its ability to reduce sweat secretion. While it is also recognized for its antimicrobial properties that help control odor-causing bacteria, publicly available, quantitative data specifically detailing its direct antibacterial efficacy against key skin microorganisms is limited.[1] In contrast, several alternatives, including other aluminum salts, natural mineral salts, and plant-derived compounds, have been studied more extensively for their direct antimicrobial effects. This guide synthesizes the available data to facilitate a comparative assessment.

Mechanism of Action

Aluminum Sesquichlorohydrate: The primary mechanism of action for aluminum sesquichlorohydrate as an antiperspirant is the formation of a temporary, superficial plug within the sweat duct. This physically obstructs the flow of sweat to the skin's surface. Its antimicrobial action is thought to be a secondary benefit, creating an environment that is less hospitable for bacterial growth.[1]

Alternative Antibacterial Agents: Most alternatives function through direct antimicrobial mechanisms, such as disrupting cell membranes, inhibiting essential enzymes, or altering the local pH to inhibit bacterial proliferation.

Quantitative Comparison of Antibacterial Properties

The following tables summarize the available quantitative data on the antibacterial efficacy of various compounds. It is important to note the absence of specific Minimum Inhibitory Concentration (MIC) or Zone of Inhibition data for aluminum sesquichlorohydrate in the reviewed scientific literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Antibacterial Agents

AgentTest OrganismMIC (mg/mL)Source
Aluminum Chlorohydrate Staphylococcus epidermidis> 24,000[2][3]
Potassium Alum Corynebacterium xerosis1.88[4]
Staphylococcus epidermidis0.0195[5]
Micrococcus luteus3.75[4]
Bacillus subtilis5.00[4]
Staphylococcus aureus0.156[5]
Pseudomonas aeruginosa0.156[5]
Tea Tree Oil Staphylococcus aureus0.5% (v/v)[6]
Escherichia coli0.5% (v/v)[6]
Candida albicans0.5% (v/v)[6]

Note: A lower MIC value indicates greater antibacterial potency.

Table 2: Zone of Inhibition (ZOI) Data for Various Antibacterial Agents

Agent/ProductTest OrganismZone of Inhibition (mm)Source
Commercial Antiperspirant (Aluminum-containing) Klebsiella spp.0.7 (average)[7]
Escherichia coli1.0 (average)[7]
Staphylococcus aureus0[7]
Potassium Alum (20%) Staphylococcus aureusVery Strong Inhibition[5]
Staphylococcus epidermidisVery Strong Inhibition[5]
Micrococcus luteusVery Strong Inhibition[5]
Pseudomonas aeruginosaVery Strong Inhibition[5]
Clove Extract (25%) Staphylococcus aureus16[7]
Klebsiella spp.27.7[7]

Note: A larger zone of inhibition indicates greater antibacterial activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antibacterial properties. Below are summaries of standard experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Antimicrobial Agent: A stock solution of the test agent (e.g., aluminum sesquichlorohydrate, potassium alum) is prepared and serially diluted in a multi-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus epidermidis, Corynebacterium xerosis) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth with bacteria, no agent) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Analysis: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.[2][8]

Agar (B569324) Well Diffusion Method for Zone of Inhibition

This method assesses the ability of an antimicrobial agent to diffuse through an agar medium and inhibit the growth of a microorganism.

  • Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into a petri dish and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Application of Agent: A defined volume of the antimicrobial agent at a specific concentration is added to each well.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement: The diameter of the clear zone of no growth around each well is measured in millimeters.[4][7]

Visualizing Mechanisms and Workflows

The following diagrams illustrate the proposed mechanism of action for aluminum sesquichlorohydrate and a generalized experimental workflow for evaluating antibacterial properties.

Antiperspirant Mechanism of Aluminum Sesquichlorohydrate cluster_skin Skin Surface cluster_duct Sweat Duct Sweat_Duct_Opening Sweat Duct Opening Sweat_Interaction Interaction with Sweat Components Sweat_Duct_Opening->Sweat_Interaction Sweat_Duct Sweat Duct Sweat_Duct->Sweat_Duct_Opening Normal Sweat Flow ASCH_Application Aluminum Sesquichlorohydrate Application ASCH_Application->Sweat_Duct_Opening Topical Plug_Formation Formation of a Superficial Plug Sweat_Interaction->Plug_Formation Sweat_Blocked Sweat Flow Blocked Plug_Formation->Sweat_Blocked

Caption: Workflow of Aluminum Sesquichlorohydrate's Antiperspirant Action.

Antibacterial Testing Workflow Start Start Prepare_Agent Prepare Test Agent (e.g., Aluminum Sesquichlorohydrate) Start->Prepare_Agent Prepare_Culture Prepare Bacterial Culture (e.g., S. epidermidis) Start->Prepare_Culture MIC_Test MIC Assay (Broth Microdilution) Prepare_Agent->MIC_Test ZOI_Test Zone of Inhibition Assay (Agar Well Diffusion) Prepare_Agent->ZOI_Test Prepare_Culture->MIC_Test Prepare_Culture->ZOI_Test Incubation Incubate under Controlled Conditions MIC_Test->Incubation ZOI_Test->Incubation Data_Collection Collect and Analyze Data (MIC value, ZOI diameter) Incubation->Data_Collection End End Data_Collection->End

Caption: General Experimental Workflow for Antibacterial Efficacy Testing.

Conclusion

While aluminum sesquichlorohydrate is an effective antiperspirant with implied antimicrobial properties, there is a notable lack of specific, publicly available quantitative data to substantiate its direct antibacterial efficacy in comparison to other agents. In contrast, alternatives such as potassium alum demonstrate significant, quantifiable antibacterial activity against common skin microflora. For applications where direct and potent antibacterial action is a primary requirement, these alternatives may present a more evidence-based choice. Further research providing direct comparative studies between aluminum sesquichlorohydrate and other antimicrobial agents under standardized conditions would be highly beneficial for the scientific and drug development communities.

References

A Comparative Analysis of Al13 and Al30 Species in Poly-aluminum Chlorohydrate for Water Treatment Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the characteristics, performance, and analysis of the two primary active species in poly-aluminum chlorohydrate (PACl).

This guide provides a comprehensive comparison of the Al13 and Al30 polymeric species found in poly-aluminum chlorohydrate (PACl), a widely used coagulant in water and wastewater treatment. Understanding the distinct properties and performance of these two species is crucial for optimizing coagulation processes and advancing the development of more efficient water purification technologies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of important chemical pathways and workflows.

Introduction to Al13 and Al30 Species

Polyaluminum chlorohydrate (PACl) is a pre-hydrolyzed coagulant that contains a variety of polymeric aluminum species. Among these, the most significant in terms of coagulation efficacy are the Keggin-structured Al13 polycation ([AlO4Al12(OH)24(H2O)12]7+) and the larger, more complex Al30 polycation ([Al30O8(OH)56(H2O)24]18+).[1] The relative abundance of these species in a PACl solution is influenced by factors such as the basicity ratio (B = [OH-]/[Al3+]) and the manufacturing process, including thermal treatment.[1][2]

Generally, Al13 is classified as a medium polymeric species (Alb), while the larger Al30 is considered a high polymeric species (Alc).[1][3] The superior performance of PACl coagulants is often attributed to the presence of these highly charged, large polymeric species, which are more effective at neutralizing and bridging colloidal particles than monomeric aluminum ions.

Comparative Performance Data

The coagulation performance of PACl is significantly dependent on the dominant aluminum species present. While both Al13 and Al30 are effective, research indicates that Al30 often exhibits superior performance in various aspects of water treatment.

Turbidity Removal

The removal of suspended particles, measured as turbidity, is a primary goal of coagulation. Al30-rich PACl has been shown to be more efficient at turbidity removal across a wider range of dosages and pH values compared to Al13-rich PACl.[1] This is attributed to the larger size and higher positive charge of the Al30 species, which enhances its ability to bridge and enmesh colloidal particles (sweep-flocculation).[1][3]

Table 1: Comparative Turbidity Removal Efficiency

ParameterPACl with high Al13PACl with high Al30Reference Water
Optimal pH Range 7.0 - 9.0[4]7.5 - 9.5[5]Synthetic Kaolin Suspension
Typical Dosage Higher dosage may be requiredLower effective dosageNot Applicable
Floc Characteristics Smaller, weaker flocs[6]Larger, more robust flocsNot Applicable
Mechanism Primarily charge neutralization, electrostatic patch[4][7]Stronger bridge-aggregation and sweep-flocculation[1][3]Not Applicable
Organic Matter Removal

The removal of natural organic matter (NOM), such as humic and fulvic acids, is another critical aspect of water treatment. The larger and more highly charged Al30 species has demonstrated a greater capacity for removing organic matter through enhanced adsorption and complexation.[1]

Table 2: Comparative Organic Matter (Humic Acid) Removal Efficiency

ParameterPACl with high Al13PACl with high Al30Reference Contaminant
Removal Efficiency Good, but may be less effective for low molecular weight organicsSuperior, especially for a broader range of organic molecules[1]Humic Acid
Optimal pH Acidic to neutral[8]Wider effective pH range[9]Not Applicable
Mechanism Complexation and charge neutralization[10]Enhanced adsorption, complexation, and sweep flocculation[1][11]Not Applicable
Charge Neutralization and Stability

Both Al13 and Al30 are highly effective at neutralizing the negative surface charge of colloids in water. However, some studies indicate they have nearly the same charge neutralization capability at a given dosage.[1][3] The primary difference in their coagulation performance, therefore, is often attributed to the stronger bridging and sweeping action of the larger Al30 species.[1][3] In terms of stability, Al30 is generally more stable than Al13, particularly in acidic conditions and at higher temperatures.[9]

Table 3: Comparative Physicochemical Properties

PropertyAl13 SpeciesAl30 Species
Molecular Formula [AlO4Al12(OH)24(H2O)12]7+[Al30O8(OH)56(H2O)24]18+
Molecular Size SmallerLarger
Positive Charge +7+18
Stability Less stable, especially at higher temperatures and lower pH[9]More stable over a wider pH and temperature range[9]
Zeta Potential of Precipitates (at acidic pH) Lower[5]Higher[5]

Experimental Protocols

This section outlines the general methodologies for the synthesis of PACl rich in Al13 and Al30, their characterization, and the evaluation of their coagulation performance.

Synthesis of High-Al13 PACl

A common laboratory method for preparing PACl with a high Al13 content involves the slow titration of an aluminum chloride (AlCl3) solution with a base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na2CO3), under controlled temperature and stirring conditions.

Materials:

  • Aluminum chloride hexahydrate (AlCl3·6H2O)

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na2CO3)

  • Deionized water

  • Magnetic stirrer with heating plate

  • pH meter

  • Burette or peristaltic pump

Procedure:

  • Prepare a stock solution of AlCl3 (e.g., 0.5 M) in deionized water.

  • Heat the AlCl3 solution to a specific temperature (e.g., 60-80°C) while stirring vigorously.

  • Slowly add a base solution (e.g., 0.5 M NaOH) to the heated AlCl3 solution at a constant rate. The slow addition is crucial to achieve a high Al13 content.

  • Monitor the pH of the solution continuously. The final basicity (B value, the molar ratio of OH-/Al3+) should be controlled, typically in the range of 2.0-2.5 for high Al13 formation.[12]

  • After the base addition is complete, age the solution for a specified period (e.g., 24 hours) at room temperature.

Synthesis of High-Al30 PACl (via Thermal Conversion)

PACl with a high Al30 content is typically prepared by the thermal treatment of a PACl solution that is already rich in Al13.

Materials:

  • High-Al13 PACl solution (prepared as described above)

  • Oven or water bath with temperature control

  • Sealed reaction vessel

Procedure:

  • Place the high-Al13 PACl solution into a sealed reaction vessel.

  • Heat the solution to a temperature of 80-100°C for an extended period (e.g., 12-24 hours).[13]

  • The thermal treatment promotes the conversion of Al13 species into the more stable Al30 species.[14]

  • After the heating period, allow the solution to cool to room temperature.

Characterization of Aluminum Species

This is a widely used colorimetric method to differentiate between monomeric aluminum (Ala), medium polymeric aluminum (Alb, which includes Al13), and large polymeric/colloidal aluminum (Alc, which includes Al30).[15] The method is based on the different reaction rates of these species with the ferron reagent.

Principle:

  • Ala (monomeric Al): Reacts almost instantaneously with ferron (within 1 minute).

  • Alb (polymeric Al, including Al13): Reacts more slowly with ferron (typically measured over 30-120 minutes).

  • Alc (colloidal/large polymeric Al, including Al30): Reacts very slowly or not at all within the typical timeframe of the assay.

General Procedure:

  • Prepare a ferron stock solution in an appropriate buffer (e.g., acetate (B1210297) buffer at pH 5.2).[15]

  • Add a small aliquot of the PACl sample to the ferron solution.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 370 nm) at different time intervals (e.g., 1 min, 30 min, 60 min, 120 min).

  • Calculate the concentrations of Ala, Alb, and Alc based on the absorbance readings at the different time points.

27Al NMR is a powerful technique for the direct identification and quantification of different aluminum species in solution. Each species has a characteristic chemical shift.

Key Chemical Shifts:

  • Monomeric Al3+: ~0 ppm

  • Al13 (central tetrahedral Al): ~62.5 ppm

  • Al30: Shows distinct peaks corresponding to its different aluminum environments.

General Procedure:

  • Prepare the PACl sample for NMR analysis, which may involve dilution in D2O.

  • Acquire the 27Al NMR spectrum using a high-field NMR spectrometer.

  • Integrate the areas of the characteristic peaks to determine the relative abundance of each aluminum species.

Coagulation Performance Evaluation (Jar Test)

The jar test is a standard laboratory procedure to simulate the coagulation and flocculation process in a water treatment plant and to determine the optimal coagulant dosage.

Apparatus:

  • Jar testing apparatus with multiple stirrers

  • Beakers (jars)

  • Pipettes

  • Turbidimeter

  • Zeta potential analyzer

  • UV-Vis spectrophotometer (for organic matter analysis)

Procedure:

  • Fill a series of beakers with the water sample to be treated (e.g., synthetic turbid water or natural water).

  • Place the beakers in the jar testing apparatus.

  • While stirring at a rapid mix speed (e.g., 100-300 rpm), add varying dosages of the PACl coagulant to each beaker.

  • After a short rapid mix period (e.g., 1-2 minutes), reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a longer period (e.g., 15-20 minutes) to promote flocculation.

  • Stop stirring and allow the flocs to settle for a specified time (e.g., 30 minutes).

  • Carefully collect supernatant samples from each beaker and measure the residual turbidity, organic matter concentration (e.g., UV254 absorbance), and zeta potential.

  • The optimal dosage is the one that provides the best removal of contaminants.

Visualized Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key processes related to Al13 and Al30 species.

Formation of Al13 and Al30 Species

Formation_Pathway cluster_Al13 High Al13 PACl Synthesis cluster_Al30 High Al30 PACl Synthesis AlCl3 AlCl3 Solution Mixing Controlled Temp & Stirring AlCl3->Mixing Base Base (e.g., NaOH) Slow Addition Base->Mixing Al13_PACl PACl with High Al13 (Alb) Mixing->Al13_PACl Thermal Thermal Treatment (80-100°C) Al30_PACl PACl with High Al30 (Alc) Thermal->Al30_PACl Al13_PACl_input PACl with High Al13 Al13_PACl_input->Thermal

Caption: Formation pathways for high Al13 and high Al30 PACl.

Coagulation Mechanisms

Coagulation_Mechanisms cluster_Al13_mech Al13 Coagulation cluster_Al30_mech Al30 Coagulation Al13_species Al13 Species Charge_Neut Charge Neutralization Al13_species->Charge_Neut Electro_Patch Electrostatic Patch Al13_species->Electro_Patch Floc_Al13 Floc Formation Charge_Neut->Floc_Al13 Electro_Patch->Floc_Al13 Al30_species Al30 Species Bridge_Agg Bridge-Aggregation Al30_species->Bridge_Agg Sweep_Floc Sweep-Flocculation Al30_species->Sweep_Floc Floc_Al30 Larger, Denser Floc Formation Bridge_Agg->Floc_Al30 Sweep_Floc->Floc_Al30

Caption: Dominant coagulation mechanisms of Al13 and Al30 species.

Experimental Workflow for Coagulant Evaluation

Experimental_Workflow Start Start Synthesis PACl Synthesis (High Al13 / Al30) Start->Synthesis Characterization Speciation Analysis (Al-Ferron, 27Al NMR) Synthesis->Characterization Jar_Test Jar Test Performance Evaluation Characterization->Jar_Test Data_Analysis Data Analysis (Turbidity, DOC, Zeta Potential) Jar_Test->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for comparing Al13 and Al30 PACl.

Conclusion

The selection of an appropriate PACl coagulant is critical for effective water treatment. This guide highlights that while both Al13 and Al30 species are highly effective coagulants, PACl rich in Al30 generally offers superior performance, particularly in terms of its broader effective pH and dosage range, and its enhanced ability to remove turbidity and organic matter through stronger bridging and sweep-flocculation mechanisms. The provided experimental protocols and workflows offer a foundation for researchers to further investigate and optimize the use of these important aluminum species in water purification applications. Future research should focus on developing more precise and cost-effective methods for synthesizing PACl with a tailored distribution of Al13 and Al30 to meet specific water quality challenges.

References

The Evolving Landscape of Hydraulic Fracturing Fluids: A Structural and Performance Comparison of Clay Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical agents used in hydraulic fracturing reveals a complex interplay of compounds designed to optimize hydrocarbon extraction while mitigating formation damage. This guide provides a structural classification of key hydraulic fracturing chemicals, with a specific focus on the role and performance of aluminum chloride hydroxide (B78521) sulfate (B86663) as a clay stabilizer. Through a comparative analysis with alternative clay swelling inhibitors, supported by experimental data and detailed protocols, this document offers researchers, scientists, and drug development professionals a comprehensive overview of current and emerging technologies in fracturing fluid design.

Hydraulic fracturing fluids are complex mixtures, predominantly composed of water and a proppant, with a small but critical percentage of chemical additives. These additives are categorized based on their function, each playing a crucial role in the success of the fracturing operation.

A Structural Classification of Hydraulic Fracturing Chemicals

The chemical additives in fracturing fluids can be broadly classified into several key categories based on their primary function. These include friction reducers, biocides, gelling agents, breakers, surfactants, and clay stabilizers.

Friction reducers , typically high-molecular-weight polymers like polyacrylamide, are employed to minimize frictional pressure during the high-rate pumping of the fracturing fluid. Biocides , such as glutaraldehyde (B144438) and quaternary ammonium (B1175870) compounds, are essential for controlling microbial growth that can lead to biofouling and corrosion. Gelling agents , often guar (B607891) gum and its derivatives, increase the viscosity of the fluid to effectively transport the proppant into the newly created fractures. Subsequently, breakers , which can be oxidizing agents or enzymes, are used to reduce the fluid's viscosity, facilitating its recovery after the proppant is in place. Surfactants are included to reduce interfacial tension between the fracturing fluid and the formation rock, improving fluid recovery and hydrocarbon flow.

A critical category of additives, and the focus of this guide, is clay stabilizers . These chemicals are vital for preventing the swelling and migration of clay particles within the reservoir rock, which can otherwise block pores and severely impede hydrocarbon production. Common clay stabilizers include simple inorganic salts like potassium chloride (KCl), as well as more complex organic and inorganic compounds.

The Role of Aluminum Chloride Hydroxide Sulfate as a Clay Stabilizer

Aluminum chloride hydroxide sulfate, with the chemical formula AlCl(OH)SO₄, falls into the category of inorganic polymer clay stabilizers[1]. These compounds are characterized by their ability to form polynuclear complexes with high positive charges in aqueous solutions[1]. This high positive charge allows them to strongly adsorb onto the negatively charged surfaces of clay minerals, effectively neutralizing the surface charge and preventing the clay from hydrating and swelling when it comes in contact with water-based fracturing fluids[1].

The mechanism of clay stabilization by inorganic polymers like aluminum chloride hydroxide sulfate involves the exchange of the naturally present cations (often sodium) in the clay structure with the highly charged aluminum complexes. This process leads to a more stable clay structure that is less susceptible to swelling and dispersion.

Performance Comparison of Clay Stabilizers

The selection of an appropriate clay stabilizer is critical and depends on various factors including the type of clay minerals present in the formation, reservoir temperature and pressure, and compatibility with other fracturing fluid components. While potassium chloride (KCl) has been a widely used and cost-effective clay stabilizer, alternatives are sought to address its potential environmental concerns and the high concentrations required for effectiveness[2][3].

The following table summarizes the performance characteristics of aluminum chloride hydroxide sulfate in comparison to other common clay stabilizers. It is important to note that direct, side-by-side comparative experimental data under identical hydraulic fracturing conditions is limited in the public domain. The data presented here is a synthesis of information from various studies.

Clay Stabilizer Chemical Formula/Type Typical Concentration Mechanism of Action Performance Advantages Performance Limitations
Aluminum Chloride Hydroxide Sulfate AlCl(OH)SO₄ (Inorganic Polymer)0.1% - 0.5% (estimated)Adsorption of highly charged polynuclear aluminum complexes onto clay surfaces.[1]Effective at low concentrations; provides long-lasting stabilization.[1]Performance can be sensitive to pH and temperature; potential for precipitation if not formulated correctly.[1]
Potassium Chloride (KCl) KCl (Inorganic Salt)2% - 7%Cation exchange with clay minerals, preventing swelling.[3]Low cost; widely available and well-understood.[3]High concentrations required; potential for formation damage due to salt precipitation; environmental concerns regarding chloride discharge.[2][3]
Choline Chloride C₅H₁₄ClNO (Organic Salt)1% - 2%Cation exchange and surface coating.More environmentally friendly than KCl; effective at lower concentrations.[3]Higher cost compared to KCl; may have compatibility issues with other fluid additives.
Tetramethylammonium Chloride (TMAC) (CH₃)₄NCl (Quaternary Ammonium Compound)0.5% - 1%Strong adsorption onto clay surfaces due to its cationic nature.Effective at low concentrations.Potential for formation damage due to strong adsorption; environmental and toxicity concerns.

Experimental Protocols for Performance Evaluation

To objectively compare the performance of different clay stabilizers, standardized laboratory tests are crucial. The following are detailed methodologies for key experiments used to evaluate the effectiveness of clay stabilizers in hydraulic fracturing fluids.

Clay Swelling Inhibition Test (Linear Swell Meter)

Objective: To measure the degree of swelling of a clay sample when exposed to a fracturing fluid containing a clay stabilizer.

Apparatus:

  • Linear Swell Meter

  • Compaction apparatus

  • Bentonite or formation clay sample

  • Test fluid (fracturing fluid with and without clay stabilizer)

  • Deionized water (as a baseline)

Procedure:

  • Prepare a compacted clay wafer using a known weight of the clay sample and a specified compaction pressure.

  • Measure the initial height of the compacted clay wafer.

  • Place the wafer in the sample cell of the Linear Swell Meter.

  • Introduce the test fluid into the cell, ensuring the wafer is fully submerged.

  • Apply a constant confining pressure to the wafer to simulate downhole conditions.

  • Record the change in the height of the wafer over time as it swells. The test is typically run for 24 hours or until swelling ceases.

  • The percentage of swelling is calculated as the change in height divided by the initial height, multiplied by 100.

  • Compare the swelling percentage of the clay in the test fluid with the swelling in deionized water and in fluids containing other clay stabilizers.

Referenced Standard: ASTM D5890 provides a standard test method for the swell index of clay.[4][5]

Proppant Transport Efficiency Test

Objective: To evaluate the ability of a fracturing fluid to suspend and transport proppant into a fracture.

Apparatus:

  • Slurry loop or parallel plate flow cell

  • High-pressure pump

  • Proppant feeder

  • Differential pressure transducer

  • High-speed camera or other imaging system

Procedure:

  • Prepare the fracturing fluid with the desired concentration of the clay stabilizer and other additives.

  • Circulate the fluid through the slurry loop or flow cell at a controlled flow rate and temperature to simulate fracture conditions.

  • Introduce a known concentration of proppant into the fluid stream.

  • Monitor the proppant distribution and settling behavior within the flow cell using the imaging system.

  • Measure the pressure drop across a section of the flow cell to determine the fluid's apparent viscosity and carrying capacity.

  • The efficiency of proppant transport can be quantified by measuring the distance the proppant is carried before significant settling occurs or by analyzing the uniformity of the proppant pack after the test.

Referenced Standard: API RP 13M provides recommended practices for measuring the viscous properties of completion fluids, which is relevant to proppant transport.[6]

Visualizing Chemical Classification and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the structural classification of hydraulic fracturing chemicals and the workflow for evaluating clay stabilizer performance.

G cluster_main Structural Classification of Hydraulic Fracturing Chemicals cluster_additives Chemical Additives cluster_clay_stabilizers Types of Clay Stabilizers Hydraulic Fracturing Fluid Hydraulic Fracturing Fluid Friction Reducers Friction Reducers Hydraulic Fracturing Fluid->Friction Reducers Biocides Biocides Hydraulic Fracturing Fluid->Biocides Gelling Agents Gelling Agents Hydraulic Fracturing Fluid->Gelling Agents Breakers Breakers Hydraulic Fracturing Fluid->Breakers Surfactants Surfactants Hydraulic Fracturing Fluid->Surfactants Clay Stabilizers Clay Stabilizers Hydraulic Fracturing Fluid->Clay Stabilizers Inorganic Salts Inorganic Salts Clay Stabilizers->Inorganic Salts Organic Salts Organic Salts Clay Stabilizers->Organic Salts Inorganic Polymers Inorganic Polymers Clay Stabilizers->Inorganic Polymers Aluminum Chloride\nHydroxide Sulfate Aluminum Chloride Hydroxide Sulfate Inorganic Polymers->Aluminum Chloride\nHydroxide Sulfate

Caption: Hierarchical classification of hydraulic fracturing chemicals with a focus on clay stabilizers.

G cluster_workflow Experimental Workflow for Clay Stabilizer Evaluation Prepare Test Fluids Prepare Test Fluids Clay Swelling Test Clay Swelling Test Prepare Test Fluids->Clay Swelling Test Proppant Transport Test Proppant Transport Test Prepare Test Fluids->Proppant Transport Test Data Analysis & Comparison Data Analysis & Comparison Clay Swelling Test->Data Analysis & Comparison Proppant Transport Test->Data Analysis & Comparison Performance Evaluation Performance Evaluation Data Analysis & Comparison->Performance Evaluation

Caption: Workflow for the laboratory evaluation of clay stabilizer performance in fracturing fluids.

Conclusion

The development of effective and environmentally conscious hydraulic fracturing fluids is an ongoing area of research. While traditional clay stabilizers like KCl remain in use, the emergence of advanced inorganic polymers such as aluminum chloride hydroxide sulfate offers the potential for improved performance at lower concentrations. A thorough understanding of the structural classification of these chemicals, coupled with rigorous and standardized experimental evaluation, is paramount for the selection and optimization of fracturing fluid additives. This guide provides a foundational framework for researchers and professionals to navigate the complexities of hydraulic fracturing chemistry and to drive innovation in this critical field.

References

Safety Operating Guide

Navigating the Disposal of Aluminum Chloride and Aluminum Hydroxide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the safe and compliant disposal of aluminum chloride and aluminum hydroxide (B78521).

The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental compliance. For scientists and researchers, understanding the specific handling and disposal protocols for compounds like aluminum chloride and aluminum hydroxide is paramount. This guide provides essential, step-by-step information for the safe management of these substances, from laboratory bench to final disposal.

Immediate Safety and Handling Protocols

Before addressing disposal, it is crucial to understand the inherent hazards of aluminum chloride and aluminum hydroxide. Personal Protective Equipment (PPE), including gloves and safety glasses, should be worn at all times when handling these chemicals.[1] For anhydrous aluminum chloride, which reacts violently with water, work should be conducted in a dry environment, such as a fume hood or glove box, with a Class D fire extinguisher readily available.[2]

Key Characteristics for Disposal

The physical and chemical properties of aluminum chloride and aluminum hydroxide dictate their disposal pathways. A summary of these characteristics is provided below.

CharacteristicAluminum Chloride (Anhydrous)Aluminum Chloride (Aqueous Solution)Aluminum Hydroxide
Physical State White or yellow crystalline solid[2]Clear, colorless liquid[3]White, crystalline powder or gel[4][5]
Primary Hazard Reacts violently with water, corrosive[2]CorrosiveSkin and eye irritant[1]
Reactivity Highly reactive with water, liberating corrosive hydrogen chloride gas[2]Acidic, corrosiveCan react with strong acids and bases[4][6]
Disposal Classification Hazardous Waste[2]Dependent on concentration and local regulations[7]Generally Non-Hazardous Waste[1]

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of any chemical is adherence to all national, state, and local environmental regulations.[1][8]

Aluminum Hydroxide Disposal

Aluminum hydroxide is typically not classified as a hazardous substance.[1] However, proper disposal is still necessary to avoid environmental contamination.

Operational Plan:

  • Waste Identification and Segregation: Keep aluminum hydroxide waste in its original or a clearly labeled, sealed container.[1] Do not mix it with other chemical waste.[1][9]

  • Containment: Ensure waste containers are closed and properly sealed to prevent leaks or spills.[1]

  • Disposal Pathway: The recommended method of disposal is to contact a licensed professional waste disposal service.[1][8] Do not discharge aluminum hydroxide into sewers or waterways.[1][10]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent (such as water) before being offered for recycling or reconditioning.[1]

Aluminum Chloride Disposal

Anhydrous aluminum chloride is classified as a hazardous material due to its reactivity with water.[2][8] Aqueous solutions, while less reactive, are corrosive and must also be disposed of carefully.

Operational Plan:

  • Waste Identification and Segregation: Store all aluminum chloride waste in tightly sealed containers to prevent contact with moisture.[2] Clearly label the container as "Hazardous Waste: Aluminum Chloride."

  • Containment: Store waste containers in a cool, dry place away from combustible materials.[2] Be aware that storage containers may pressurize if contaminated with water.[2]

  • Disposal Pathway: Dispose of aluminum chloride as hazardous waste through a licensed professional waste disposal contractor.[2][8]

  • Spill Management (Anhydrous): In case of a spill, do NOT use water.[2] Cover the spill with dry sand, and use spark-resistant tools to collect the material into a container for disposal.[2]

  • Neutralization (Aqueous Solutions - with caution): In some jurisdictions and with explicit permission from your institution's Environmental Health & Safety (EH&S) department, small quantities of aqueous aluminum chloride solutions may be neutralized prior to disposal. This can be done by cautiously adding a weak base, such as sodium bicarbonate (baking soda), to the solution while stirring in a well-ventilated area.[11] This reaction is exothermic and will produce carbon dioxide gas.[11] However, it is critical to note that some authorities may consider on-site neutralization as illegal hazardous waste processing.[11] Always consult your EH&S department before attempting any neutralization.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of aluminum chloride and aluminum hydroxide waste in a laboratory setting.

DisposalWorkflow Disposal Decision Workflow for Aluminum Chloride and Aluminum Hydroxide cluster_start Start cluster_AlCl3 Aluminum Chloride cluster_AlOH3 Aluminum Hydroxide cluster_end End start Identify Chemical Waste is_alcl3 Is the waste Aluminum Chloride? start->is_alcl3 Begin Assessment is_anhydrous Is it Anhydrous? is_alcl3->is_anhydrous Yes is_aloh3 Is the waste Aluminum Hydroxide? is_alcl3->is_aloh3 No hazardous_waste Treat as Hazardous Waste is_anhydrous->hazardous_waste Yes consult_ehs Consult EH&S for Neutralization Protocol is_anhydrous->consult_ehs No (Aqueous) dispose_hazardous Dispose via Licensed Hazardous Waste Contractor hazardous_waste->dispose_hazardous consult_ehs->dispose_hazardous Proceed with Caution end_point Properly Disposed dispose_hazardous->end_point non_hazardous Treat as Non-Hazardous (per local regulations) is_aloh3->non_hazardous Yes consult_ehs_unknown Consult EH&S for Unknown Chemical is_aloh3->consult_ehs_unknown No/Unknown dispose_professional Dispose via Licensed Waste Disposal Service non_hazardous->dispose_professional dispose_professional->end_point consult_ehs_unknown->end_point

Caption: Decision workflow for safe chemical disposal.

By following these guidelines and always prioritizing safety and regulatory compliance, researchers can effectively manage the disposal of aluminum chloride and aluminum hydroxide, thereby fostering a secure and responsible laboratory environment.

References

Personal protective equipment for handling Aluminum;chloride;hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Aluminum Chloride Hydroxide (Al₂(OH)₅Cl). The following procedural guidance outlines operational plans for safe use and disposal, including personal protective equipment (PPE) requirements.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure personnel safety and maintain the integrity of the chemical.

1. Engineering Controls and Ventilation:

  • Always handle Aluminum Chloride Hydroxide in a well-ventilated area.[1][2][3]

  • Use of a laboratory fume hood is recommended, especially when dust or aerosols may be generated.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

2. Handling Procedures:

  • Avoid direct contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols during handling.[1][2][3]

  • When working with the solid form, use non-sparking tools to prevent ignition sources.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

  • Wash hands thoroughly after handling the substance.[6]

3. Storage Requirements:

  • Store in a tightly closed, corrosion-resistant container with a resistant inner liner.[1][2][4]

  • The storage area must be cool, dry, and well-ventilated.[1][2]

  • Store away from incompatible materials such as strong bases, oxidizing agents, and various metals including aluminum, iron, and stainless steel.[4][7][8]

  • Do not store in unlined metal containers.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is based on the potential for exposure. The following table summarizes the required equipment.

Protection Type Equipment Specification Rationale & Source(s)
Eye & Face Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required if splashing is possible.Protects against eye irritation, redness, tearing, and serious damage from dust or splashes.[1][3][4][6]
Skin Gloves: Chemical-impermeable gloves (e.g., rubber, neoprene, Nitrile rubber (NBR), or PVC).[1][3][4][6][8]Clothing: Wear fire/flame resistant, impervious, and long-sleeved clothing. A rubber apron and boots may be necessary for larger quantities or spill response.[1][4][6]Prevents skin contact which can cause irritation or burns. Contaminated clothing should be removed immediately and washed before reuse.[4][6]
Respiratory A full-face respirator or a NIOSH-approved acid gases cartridge respirator should be used if exposure limits are exceeded, irritation is experienced, or if dust and aerosols are formed.[1][6][9]Protects against inhalation of dust or mists which can cause respiratory irritation.[5]

Emergency and Disposal Plan

Proper procedures for managing spills and disposing of waste are crucial to prevent environmental contamination and ensure safety.

1. Spill Response:

  • Minor Spills:

    • Ensure adequate ventilation and wear appropriate PPE.[1]

    • Avoid dust formation.[1]

    • Use an inert absorbent material to collect the spill.[4][6]

    • Use spark-proof tools for collection.[1][10]

    • Place the collected material into a suitable, closed, and properly labeled container for disposal.[1][2][4]

    • Clean the contaminated surface thoroughly.[4][11]

  • Major Spills:

    • Evacuate personnel to a safe area, upwind of the spill.[1]

    • Prevent further leakage if it is safe to do so.[1][4][6]

    • Dike the spill to prevent it from entering drains or waterways.[6][12]

    • Contain and pump the material into appropriate containers.[6]

    • Neutralization of the residue can be performed with lime or soda ash, but be aware that this reaction can release carbon dioxide.[12]

2. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][6]

  • Skin Contact: Remove all contaminated clothing immediately. Rinse the skin with plenty of water. If irritation occurs or persists, seek medical attention.[4][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[4][5]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician.[4]

3. Waste Disposal:

  • Disposal of Aluminum Chloride Hydroxide and its containers must be in accordance with all applicable local, regional, and national laws and regulations.[1][8]

  • Adhered or collected material from spills should be promptly disposed of.[1]

  • In some industrial processes, the solid cake waste obtained is sent to a designated hazardous waste disposal facility (TSDF).[13]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling Aluminum Chloride Hydroxide.

PPE_Workflow cluster_0 Handling Aluminum Chloride Hydroxide cluster_1 Risk Assessment cluster_2 Required PPE start Identify Task routine Routine Handling (Low Volume / Solid Form) start->routine Solid / Low Risk solution Handling Solution (Risk of Splash) start->solution Liquid / Splash Risk spill Spill or Emergency (Potential for High Exposure) start->spill Emergency ppe_routine Standard Lab Attire Safety Goggles Impermeable Gloves (Nitrile/Neoprene) routine->ppe_routine ppe_solution Standard Lab Attire Safety Goggles & Face Shield Impermeable Gloves Protective Clothing/Apron solution->ppe_solution ppe_spill Full-Face Respirator Chemical Resistant Suit Heavy-Duty Gloves & Boots spill->ppe_spill

Caption: PPE selection workflow for Aluminum Chloride Hydroxide.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。